molecular formula C7H7ClF2N2 B1341780 2,5-Difluoro-benzamidine hydrochloride CAS No. 885957-28-8

2,5-Difluoro-benzamidine hydrochloride

Cat. No.: B1341780
CAS No.: 885957-28-8
M. Wt: 192.59 g/mol
InChI Key: QAPPOYNVEJEQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-benzamidine hydrochloride is a useful research compound. Its molecular formula is C7H7ClF2N2 and its molecular weight is 192.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-difluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPPOYNVEJEQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590800
Record name 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885957-28-8
Record name 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Difluoro-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for 2,5-Difluoro-benzamidine hydrochloride, a key building block in medicinal chemistry. The document details the prevalent synthetic route, starting from 2,5-difluorobenzonitrile, and delves into the mechanistic underpinnings of the Pinner reaction, which is central to this transformation. Each step is accompanied by a detailed experimental protocol, causality-driven explanations for procedural choices, and data presented in a clear, comparative format. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Benzamidines in Drug Discovery

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Fluorine's high electronegativity and small size can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. The benzamidine moiety, a potent pharmacophore, is found in a variety of bioactive molecules, including protease inhibitors.

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its strategic fluorination pattern makes it a valuable precursor for developing novel therapeutics in areas such as oncology, infectious diseases, and central nervous system disorders[1][2]. This guide provides a detailed and practical examination of its synthesis, empowering researchers to confidently and efficiently produce this important building block.

The Primary Synthetic Pathway: From Nitrile to Amidine

The most common and efficient route for the synthesis of this compound commences with the readily available starting material, 2,5-difluorobenzonitrile. The core of this transformation is the venerable Pinner reaction, which converts the nitrile into an intermediate imino ester (a Pinner salt), followed by ammonolysis to yield the desired amidine.

The overall synthetic workflow can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis 2,5-Difluorobenzonitrile 2,5-Difluorobenzonitrile Ethyl_2,5-difluorobenzimidate_hydrochloride Ethyl_2,5-difluorobenzimidate_hydrochloride 2,5-Difluorobenzonitrile->Ethyl_2,5-difluorobenzimidate_hydrochloride HCl (g), Anhydrous Ethanol, 0°C to RT 2,5-Difluoro-benzamidine_hydrochloride 2,5-Difluoro-benzamidine_hydrochloride Ethyl_2,5-difluorobenzimidate_hydrochloride->2,5-Difluoro-benzamidine_hydrochloride Anhydrous Ethanol, 0°C to RT Ammonia Ammonia Ammonia->2,5-Difluoro-benzamidine_hydrochloride

Caption: Overall synthesis pathway for this compound.

Mechanistic Insights: The Pinner Reaction

The Pinner reaction is an acid-catalyzed process that proceeds in two main stages.[3][4][5] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Formation of the Nitrilium Ion and Imino Ester Salt

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride gas. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol (in this case, ethanol). The resulting intermediate, an imino ester salt (Pinner salt), is the key player in this synthesis.[5][6]

Pinner_Mechanism cluster_0 Pinner Salt Formation cluster_1 Ammonolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + HCl Imino_Ester_Salt [R-C(OEt)=N⁺H₂] Cl⁻ Protonated_Nitrile->Imino_Ester_Salt + EtOH Amidine_HCl [R-C(NH₂)=N⁺H₂] Cl⁻ Imino_Ester_Salt->Amidine_HCl + NH₃

Sources

physicochemical properties of 2,5-Difluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Difluoro-benzamidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 885957-28-8), a fluorinated aromatic amidine of significant interest to the fields of medicinal chemistry and drug development. As a structural motif, the benzamidine group is a well-established pharmacophore, particularly recognized for its ability to act as a reversible inhibitor of serine proteases. The introduction of fluorine atoms onto the phenyl ring can substantially modulate key properties such as binding affinity, metabolic stability, and lipophilicity, making this compound a valuable building block and research tool. This document consolidates essential data on its chemical identity, structural characteristics, core physicochemical parameters, and analytical characterization methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structural Framework

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is the salt form of the 2,5-difluorobenzamidine base, which enhances its stability and aqueous solubility.

The core structure consists of a benzene ring substituted with an amidine group (-C(=NH)NH₂) and two fluorine atoms at positions 2 and 5. The positive charge of the protonated amidinium ion is balanced by a chloride counter-ion.

Table 1: Key Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 885957-28-8[1][2][3]
Molecular Formula C₇H₇ClF₂N₂[1][2]
Molecular Weight 192.59 g/mol [1][2]
IUPAC Name 2,5-difluorobenzenecarboximidamide hydrochloride[1]
Canonical SMILES C1=CC(=C(C=C1F)C(=N)N)F.Cl[1]
InChI InChI=1S/C7H6F2N2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H[1]
InChIKey QAPPOYNVEJEQOV-UHFFFAOYSA-N[1]

Synthesis and Rationale for the Hydrochloride Salt Form

While specific, detailed synthetic procedures for this compound are proprietary to manufacturers, a general and well-established route for synthesizing benzamidine derivatives is the Pinner reaction.[4][5]

Causality Behind the Experimental Choice: The Pinner synthesis is a robust method that proceeds in two main steps. First, the corresponding nitrile (2,5-difluorobenzonitrile) reacts with an alcohol (like anhydrous ethanol) under acidic conditions (typically dry HCl gas) to form an imidate salt intermediate (an ethyl imino ether hydrochloride). This intermediate is then treated with ammonia to yield the final amidine hydrochloride.[6][7] The use of anhydrous conditions is critical in the first step to prevent hydrolysis of the nitrile or the imidate intermediate back to the corresponding amide.

The conversion to the hydrochloride salt is a deliberate and crucial step. Amidine free bases can be unstable and susceptible to hydrolysis.[8] The hydrochloride salt form offers superior stability, crystallinity, and, most importantly, enhanced aqueous solubility, which is a critical parameter for in vitro biological assays and potential formulation development.[9][10]

G cluster_synthesis Generalized Pinner Synthesis Workflow Nitrile 2,5-Difluorobenzonitrile Reagent1 Anhydrous EtOH, Dry HCl Gas Intermediate Imidate Salt Intermediate (Pinner Salt) Reagent1->Intermediate Reagent2 Ammonia (in EtOH) Product 2,5-Difluoro-benzamidine HCl Reagent2->Product Purification Recrystallization / Purification Product->Purification Final Final Product Purification->Final

Caption: Generalized workflow for the synthesis of benzamidine hydrochlorides.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both experimental and biological systems. The fluorination pattern of this molecule significantly influences these properties.

Table 2: Summary of Physicochemical Data

PropertyValue / DescriptionSignificance in Drug Development
Appearance White to off-white or beige solid/crystalline powder.Provides a first-pass quality check. Color may indicate impurities.
Boiling Point 254.2°C at 760 mmHg[2]
Flash Point 107.5°C[2]
Solubility Aqueous: Soluble (as hydrochloride salt).[11]Organic: Soluble in ethanol, DMSO, DMF.[10][12]Critical for preparing stock solutions for biological assays and assessing bioavailability.
pKa (Predicted) ~11.0 - 11.5 (for the amidinium ion)The amidine group is strongly basic. At physiological pH (~7.4), it will be fully protonated and positively charged, which is key for forming ionic interactions with target residues (e.g., aspartate in the S1 pocket of trypsin-like proteases).
LogP (Predicted) ~1.5 - 2.0 (for the neutral free base)Indicates lipophilicity. This moderate value suggests a good balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of this compound is essential for reproducible research. A multi-technique approach provides a self-validating system of characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum is expected to show distinct signals for the aromatic protons, with complex splitting patterns due to both proton-proton and proton-fluorine coupling. The broad, exchangeable signals for the -NH₂ and =NH protons will also be present.

    • ¹³C NMR : The carbon spectrum will show characteristic signals for the aromatic carbons, with their chemical shifts and splitting influenced by the attached fluorine atoms (C-F coupling). The quaternary carbon of the amidine group will also be identifiable.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum serves as a fingerprint, confirming the presence of key functional groups. Expected characteristic absorption bands include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching of the amidine group (around 1650-1690 cm⁻¹), and strong C-F stretching (around 1100-1250 cm⁻¹).

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode is the method of choice. It will reveal the protonated molecular ion [M+H]⁺, providing an exact mass that confirms the elemental composition.

  • High-Performance Liquid Chromatography (HPLC) : This is the gold standard for assessing purity.[13] A reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) coupled with a UV detector allows for the separation and quantification of the main compound from any impurities or starting materials. Purity is typically reported as a percentage of the total peak area.

G cluster_analysis Integrated Analytical Workflow cluster_structure Structural Confirmation cluster_purity Purity & Identity Sample 2,5-Difluoro-benzamidine HCl (Batch Sample) NMR ¹H & ¹³C NMR Sample->NMR MS Mass Spec (ESI-MS) Sample->MS IR FT-IR Sample->IR HPLC HPLC-UV Sample->HPLC Result Purity ≥ 95% HPLC->Result

Caption: Workflow for analytical confirmation and purity assessment.

Stability and Storage Recommendations

Proper handling and storage are paramount to maintaining the integrity of the compound.

  • Storage Conditions : It is recommended to store this compound in a cool, dry place, typically at 2-8°C, protected from light and moisture.[9][13]

  • Hygroscopicity : As a salt, the compound can be hygroscopic. Storage in a desiccator or under an inert atmosphere is advisable for long-term stability.

  • Solution Stability : While stock solutions in anhydrous organic solvents like DMSO are generally stable when stored frozen, aqueous solutions should be prepared fresh.[10] The amidine functional group, especially in its free base form, can be susceptible to hydrolysis over time in aqueous media, leading to the formation of the corresponding benzamide.

Scientific Applications and Field Insights

The unique properties of this compound make it a valuable tool in several research areas.

  • Enzyme Inhibition : Benzamidines are classic "scaffolds" for designing inhibitors of serine proteases like trypsin, thrombin, and plasmin.[12][14][15] The positively charged amidinium group mimics the natural substrate (arginine or lysine) and forms a strong salt bridge with a conserved aspartate residue in the S1 specificity pocket of these enzymes.

  • Medicinal Chemistry Building Block : The fluorine atoms on this compound are of particular interest. Fluorine substitution is a common strategy in drug design to enhance metabolic stability (by blocking sites of oxidative metabolism) and to improve binding affinity through favorable electronic interactions.[13] Therefore, this compound serves as a key intermediate for the synthesis of more complex and potent therapeutic agents.[6][9]

  • Biochemical Research : It is employed in fundamental studies to probe enzyme mechanisms, validate potential therapeutic targets, and serve as a reference inhibitor in screening assays.[9][13]

Conclusion

This compound is a specialized chemical entity whose value is derived from the synergistic combination of a proven pharmacophore (benzamidine) and strategic fluorination. Its well-defined physicochemical properties—including its enhanced solubility and stability as a hydrochloride salt, strong basicity, and balanced lipophilicity—make it an attractive tool for drug discovery and biochemical research. This guide provides the foundational data and experimental rationale necessary for its effective utilization in a laboratory setting, enabling researchers to leverage its unique characteristics to advance their scientific objectives.

References

  • Shanghai Chemsrc Biochemical Technology Co., Ltd. This compound - Manufacturer. [Link]

  • ResearchGate. The chemistry of amidines and imidates. [Link]

  • Eureka | Patsnap. Synthesis method of benzamidine hydrochloride. [Link]

  • Google Patents. US3725456A - Process for preparing amidine salts.
  • Reddit. What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. [Link]

  • University of Florida. Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. [Link]

Sources

Elucidating the Mechanism of Action of 2,5-Difluoro-benzamidine hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamidine Scaffold and the Promise of Fluorination

Benzamidine and its derivatives represent a well-established class of compounds that act as competitive inhibitors of serine proteases.[][2] These enzymes, characterized by a serine residue in their active site, play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, and immune responses.[3][4][5] The dysregulation of serine protease activity is implicated in numerous pathologies, making them attractive targets for therapeutic intervention. The core benzamidine structure effectively mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 pocket of trypsin-like serine proteases.[6]

This guide focuses on 2,5-Difluoro-benzamidine hydrochloride , a halogenated derivative of benzamidine. The introduction of fluorine atoms to a pharmacophore can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, without drastically altering its steric profile. While specific mechanistic data for the 2,5-difluoro analog is not extensively available in public literature, this document serves as an in-depth technical guide on the principles and methodologies required to elucidate its mechanism of action. We will proceed from the foundational hypothesis that this compound, like its parent compound, functions as a serine protease inhibitor. This guide will provide researchers with a comprehensive framework for its characterization.

Hypothesized Mechanism of Action: Competitive Inhibition of Serine Proteases

The primary hypothesized mechanism of action for this compound is reversible, competitive inhibition of serine proteases.[][2] The positively charged amidinium group is expected to form a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket. The difluorinated phenyl ring would then occupy the remainder of the pocket, with the fluorine atoms potentially forming favorable interactions with the surrounding amino acid residues, thereby influencing binding affinity and selectivity.

The following diagram illustrates the proposed signaling pathway of a generic serine protease and the point of inhibition by this compound.

G cluster_0 Cellular Environment ProEnzyme Inactive Pro-enzyme (Zymogen) ActiveEnzyme Active Serine Protease ProEnzyme->ActiveEnzyme Activation CleavedProduct Cleaved Product ActiveEnzyme->CleavedProduct Catalytic Cleavage Substrate Protein Substrate Substrate->ActiveEnzyme DownstreamSignal Downstream Signaling Cascade CleavedProduct->DownstreamSignal Inhibitor 2,5-Difluoro-benzamidine HCl Inhibitor->ActiveEnzyme Competitive Inhibition

Caption: Hypothesized inhibition of a serine protease signaling pathway.

Phase 1: Biochemical Characterization of Target Inhibition

The initial phase of characterization involves confirming the direct inhibition of purified serine proteases and determining the kinetic parameters of this interaction.

Experimental Protocol: In Vitro Enzymatic Assay

A fluorescence-based enzymatic assay is a robust method for quantifying protease activity and inhibition. This assay utilizes a fluorogenic peptide substrate that, upon cleavage by the protease, releases a fluorophore, resulting in a measurable increase in fluorescence.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of this compound against a panel of serine proteases (e.g., trypsin, thrombin, urokinase).

Materials:

  • Purified serine proteases

  • Fluorogenic peptide substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • This compound

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the serially diluted inhibitor, and the purified enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time. The rate of the reaction is proportional to the slope of the fluorescence versus time plot.

  • Data Analysis:

    • Calculate the initial velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • To determine the Ki and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the inhibitor and the substrate. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots. For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

The following diagram outlines the workflow for the in vitro enzymatic assay.

start Start prep_inhibitor Prepare Serial Dilution of 2,5-Difluoro-benzamidine HCl start->prep_inhibitor setup_plate Add Buffer, Inhibitor, and Enzyme to 96-well Plate prep_inhibitor->setup_plate incubate Incubate at 37°C setup_plate->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_plate Measure Fluorescence Kinetics add_substrate->read_plate analyze_data Calculate Initial Velocities and Percent Inhibition read_plate->analyze_data determine_ic50 Determine IC50 from Dose-Response Curve analyze_data->determine_ic50 determine_ki Determine Ki and Mode of Inhibition determine_ic50->determine_ki end End determine_ki->end

Caption: Workflow for in vitro enzymatic assay.

Illustrative Quantitative Data

The following table presents hypothetical inhibition data for this compound against a panel of serine proteases.

Target ProteaseKi (µM)Mode of Inhibition
Trypsin15Competitive
Thrombin150Competitive
uPA85Competitive
Chymotrypsin> 500Not Determined

Note: This data is illustrative and not based on experimental results.

Phase 2: Cellular Activity and Target Engagement

Demonstrating that the compound can inhibit its target in a cellular context is a critical next step. Cell-based assays can confirm cell permeability and on-target activity.

Experimental Protocol: Cell-Based Protease Activity Assay

Several cell-based assays can be employed to monitor the activity of a specific protease within a cellular environment.[4][7] One common approach involves engineering cells to express a reporter protein that is a substrate for the target protease.

Objective: To assess the ability of this compound to inhibit a target serine protease in living cells.

Materials:

  • A cell line that endogenously expresses the target protease or is engineered to do so.

  • A reporter construct (e.g., a fusion protein of a fluorescent protein and a protease-specific cleavage sequence).

  • Cell culture medium and reagents.

  • This compound.

  • A flow cytometer or high-content imaging system.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture the chosen cell line and, if necessary, transfect with the reporter construct.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a defined period.

  • Assay Readout:

    • If using a FRET-based reporter, measure the change in the FRET signal. Inhibition of the protease will prevent cleavage of the reporter, maintaining a high FRET signal.

    • Alternatively, if cleavage leads to the release and degradation of a fluorescent protein, protease inhibition will result in a higher cellular fluorescence.

  • Data Analysis: Quantify the reporter signal for each inhibitor concentration and plot the results to determine a cellular IC50 value.

Phase 3: Biophysical Characterization of Binding

Biophysical techniques provide direct evidence of binding between the small molecule and its protein target and can elucidate the thermodynamics and kinetics of the interaction.[8][9][10]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[9]

Objective: To determine the thermodynamic profile of the interaction between this compound and the target serine protease.

Materials:

  • Purified serine protease.

  • This compound.

  • Isothermal titration calorimeter.

  • Dialysis buffer.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the purified protein against a suitable buffer. Dissolve the compound in the same buffer.

  • ITC Experiment: Load the protein into the sample cell of the calorimeter and the compound into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution. The heat change associated with each injection is measured.

  • Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.

The workflow for biophysical characterization is outlined below.

cluster_0 Biophysical Binding Characterization start Start prep_samples Prepare Purified Protein and Compound in Matched Buffer start->prep_samples itc Isothermal Titration Calorimetry (ITC) prep_samples->itc spr Surface Plasmon Resonance (SPR) prep_samples->spr analyze_itc Determine KD, ΔH, ΔS, n itc->analyze_itc analyze_spr Determine ka, kd, KD spr->analyze_spr end End analyze_itc->end analyze_spr->end

Caption: Workflow for biophysical characterization of binding.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound. By following the outlined experimental phases, researchers can systematically characterize its inhibitory activity, from initial biochemical assays to cellular target engagement and detailed biophysical analysis. The insights gained from these studies will be invaluable for understanding the structure-activity relationship of fluorinated benzamidine derivatives and for the potential development of novel, selective serine protease inhibitors for therapeutic applications.

References

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC - NIH. (n.d.).
  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central. (n.d.).
  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. (2022, February 2). Retrieved January 18, 2026, from [Link]

  • Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). Retrieved January 18, 2026, from [Link]

  • Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery - Kyushu University Pure Portal Site. (n.d.). Retrieved January 18, 2026, from [Link]

  • Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery - Sci-Hub. (2026, January 14). Retrieved January 18, 2026, from [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Protease Assay Services | Reaction Biology. (n.d.). Retrieved January 18, 2026, from [Link]

  • Species specificity of amidine-based urokinase inhibitors - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • trypsin inhibition by benzamidine-conjugated molecular glues - PMC - NIH. (2015, May 1). Retrieved January 18, 2026, from [Link]

  • Full article: Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - Taylor & Francis Online. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Essential Role of Benzamidine Hydrochloride Hydrate in Enzyme Inhibition Studies. (n.d.). Retrieved January 18, 2026, from [Link]

  • Inhibition of four human serine proteases by substituted benzamidines - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Benzamidine - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase - Frontiers. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

The Evolving Role of Fluorinated Benzamidine Derivatives in Serine Protease Inhibition: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Intersection of Fluorine Chemistry and Serine Protease Targeting

In the landscape of modern drug discovery, the inhibition of serine proteases remains a cornerstone of therapeutic intervention, particularly in the realms of anticoagulation, inflammation, and oncology. Among the myriad scaffolds developed to target these crucial enzymes, benzamidine and its derivatives have long been recognized for their potent and specific interactions with the S1 pocket of trypsin-like serine proteases. The strategic incorporation of fluorine into these benzamidine-based inhibitors represents a significant leap forward, offering a sophisticated tool to modulate their biological activity, pharmacokinetic profiles, and overall drug-like properties. This technical guide provides an in-depth exploration of the biological activity of fluorinated benzamidine derivatives, with a focus on their role as inhibitors of key coagulation factors, thrombin and Factor Xa (FXa). We will delve into the mechanistic rationale behind their design, detailed experimental protocols for their evaluation, and a critical analysis of their structure-activity relationships (SAR).

I. The Mechanistic Underpinnings of Benzamidine-Based Serine Protease Inhibition

The efficacy of benzamidine derivatives as serine protease inhibitors is rooted in their ability to mimic the side chain of arginine, the natural substrate for many of these enzymes. The positively charged amidinium group forms a strong salt bridge with the carboxylate of a conserved aspartic acid residue (Asp189) at the base of the S1 specificity pocket. This fundamental interaction anchors the inhibitor to the active site, providing a foundation for further interactions that dictate potency and selectivity.

The Influence of Fluorine: More Than Just an Inert Substituent

The introduction of fluorine into the benzamidine scaffold is a deliberate strategy to fine-tune the molecule's properties. Fluorine's high electronegativity can significantly alter the electronic distribution of the aromatic ring, influencing the pKa of the amidine group and modulating its interaction with Asp189. Furthermore, fluorine substitution can impact the compound's lipophilicity, membrane permeability, and metabolic stability, all critical parameters in drug development. In some instances, fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the active site, further enhancing binding affinity.

II. The Coagulation Cascade: A Prime Target for Fluorinated Benzamidine Derivatives

The blood coagulation cascade is a tightly regulated series of proteolytic activations culminating in the formation of a fibrin clot. Thrombin and Factor Xa are two pivotal serine proteases in this cascade, making them attractive targets for anticoagulant therapy.

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa TF_VII TF_VII VIIa_TF VIIa_TF TF_VII->VIIa_TF Tissue Damage VIIa_TF->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Thrombin->XI Positive Feedback V V Thrombin->V Positive Feedback VIII VIII Thrombin->VIII Positive Feedback XIII XIII Thrombin->XIII Positive Feedback Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Fluorinated Benzamidine Derivatives_Xa FXa Inhibitors Fluorinated Benzamidine Derivatives_Xa->Xa Fluorinated Benzamidine Derivatives_Thrombin Thrombin Inhibitors Fluorinated Benzamidine Derivatives_Thrombin->Thrombin

Caption: The Coagulation Cascade and Targets of Fluorinated Benzamidine Derivatives.

III. Structure-Activity Relationships (SAR) of Fluorinated Benzamidine Derivatives

The potency and selectivity of fluorinated benzamidine derivatives are exquisitely sensitive to the nature and position of substituents on the aromatic ring and other parts of the molecule.

The Benzamidine Core: The Anchor

As previously discussed, the benzamidine group is the primary determinant of binding to the S1 pocket. Modifications to this group are generally not well-tolerated.

Aromatic Ring Substitution: The Key to Selectivity and Potency

Substitution on the phenyl ring of the benzamidine moiety is a critical area for optimization.

  • Other Substituents: The addition of larger, hydrophobic groups can enhance binding by occupying other subsites within the active site, such as the S2, S3, and S4 pockets. The nature of these groups is a key determinant of selectivity between thrombin and Factor Xa, which have different topographies in these regions.

Table 1: Representative Inhibitory Activities of Benzamidine Derivatives against Thrombin and Factor Xa

CompoundTargetKi (nM)IC50 (nM)Reference
BenzamidineThrombin--[2]
p-methylbenzamidineThrombin--[2]
p-ethylbenzamidineThrombin--[2]
Nα-Tosyl-3-amidinophenylalanine methyl esterFactor Xa~500-[3]
Nα-β-Naphthylsulfonyl-3-amidinophenylalanine methyl esterFactor Xa~500-[3]
A Bis-benzamidine with cycloheptanone linkerFactor Xa~10-[3]
A fluorinated benzamidrazone derivative (Compound 2)Thrombin--[4]

Note: The table presents a collection of data from various sources to illustrate the range of activities. A direct comparison of potency between these specific compounds is not intended due to variations in experimental conditions.

IV. Experimental Evaluation of Fluorinated Benzamidine Derivatives

A robust and reproducible assessment of the biological activity of novel inhibitors is paramount. The following section details the core in vitro assays employed in the characterization of fluorinated benzamidine derivatives as anticoagulants.

A. Chromogenic Substrate Assays: Quantifying Enzyme Inhibition

Chromogenic assays are a fundamental tool for determining the inhibitory potency (IC50 and Ki) of compounds against purified serine proteases. The principle lies in the enzyme's ability to cleave a synthetic peptide substrate that is conjugated to a chromophore, typically p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically, is proportional to the enzyme's activity.

Rationale for Substrate Selection: The choice of chromogenic substrate is critical for assay sensitivity and specificity. The peptide sequence of the substrate mimics the natural cleavage site of the target enzyme. For example, substrates with an arginine at the P1 position are suitable for trypsin-like proteases. Specificity is further enhanced by the amino acids at the P2 and P3 positions. For instance, S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) is relatively specific for Factor Xa, while S-2238 (H-D-Phe-Pip-Arg-pNA) is highly sensitive to thrombin[4].

Experimental Workflow: Chromogenic Assay

Chromogenic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Plate Pipette Inhibitor Dilutions and Enzyme into a 96-well Plate Reagents->Plate Incubate1 Pre-incubate Enzyme and Inhibitor Plate->Incubate1 Add_Substrate Initiate Reaction by Adding Chromogenic Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Read_Plate Measure Absorbance at 405 nm Kinetically Incubate2->Read_Plate Data_Analysis Calculate Inhibition and Determine IC50/Ki Read_Plate->Data_Analysis

Caption: Workflow for a typical chromogenic serine protease inhibition assay.

Detailed Protocol: Chromogenic Assay for Thrombin Inhibition

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4.

    • Human α-Thrombin: Prepare a stock solution and dilute to the desired working concentration (e.g., 2 NIH units/mL) in assay buffer.

    • Chromogenic Substrate (e.g., S-2238): Prepare a stock solution in sterile water and dilute to the desired working concentration (e.g., 0.2 mM) in assay buffer.

    • Inhibitor: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to the blank wells.

    • Add 25 µL of assay buffer and 25 µL of inhibitor dilution to the test wells.

    • Add 25 µL of assay buffer and 25 µL of solvent control to the enzyme control wells.

    • Add 25 µL of thrombin working solution to the test and enzyme control wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pre-warmed chromogenic substrate to all wells.

    • Immediately measure the change in absorbance at 405 nm over time using a microplate reader at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic) to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and Km are known.

B. Clotting Assays: Assessing Anticoagulant Efficacy in Plasma

Clotting assays, such as the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT), are essential for evaluating the anticoagulant effect of inhibitors in a more physiologically relevant matrix, i.e., plasma.

  • Activated Partial Thromboplastin Time (aPTT): This assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. A prolonged aPTT indicates inhibition of factors in these pathways, such as thrombin and Factor Xa.

  • Prothrombin Time (PT): This assay assesses the extrinsic and common pathways. A prolonged PT suggests inhibition of factors in these pathways, primarily Factor VIIa, but also Factor Xa and thrombin.

Detailed Protocol: Activated Partial Thromboplastin Time (aPTT) Assay

  • Sample Preparation:

    • Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Prepare platelet-poor plasma (PPP) by centrifugation (e.g., 2500 x g for 15 minutes).

  • Assay Procedure (Manual or Automated Coagulometer):

    • Pre-warm PPP samples, aPTT reagent (containing a contact activator like silica and phospholipids), and 25 mM CaCl2 solution to 37°C.

    • Pipette 100 µL of PPP (spiked with various concentrations of the inhibitor or vehicle control) into a cuvette.

    • Add 100 µL of the aPTT reagent.

    • Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.

    • Initiate clotting by adding 100 µL of the pre-warmed CaCl2 solution and simultaneously start a timer.

    • Record the time taken for clot formation.

Detailed Protocol: Prothrombin Time (PT) Assay

  • Sample Preparation:

    • Prepare PPP as described for the aPTT assay.

  • Assay Procedure (Manual or Automated Coagulometer):

    • Pre-warm PPP samples and PT reagent (containing thromboplastin and calcium) to 37°C.

    • Pipette 100 µL of PPP (spiked with various concentrations of the inhibitor or vehicle control) into a cuvette.

    • Initiate clotting by adding 200 µL of the pre-warmed PT reagent and simultaneously start a timer.

    • Record the time taken for clot formation.

V. Synthesis of Fluorinated Benzamidine Derivatives

The synthesis of fluorinated benzamidine derivatives typically involves the introduction of the amidine functionality at a late stage, often from a corresponding nitrile precursor. Fluorine is usually incorporated early in the synthesis, starting from a commercially available fluorinated building block.

General Synthetic Scheme:

Synthesis of Fluorinated Benzamidines Start Fluorinated Benzoic Acid Derivative Nitrile Fluorinated Benzonitrile Start->Nitrile Amidation, then Dehydration (e.g., SOCl2, P2O5) Amidine Fluorinated Benzamidine Nitrile->Amidine Pinner Reaction (HCl, EtOH, then NH3) or similar methods

Caption: A generalized synthetic route to fluorinated benzamidines from fluorinated benzoic acids.

A common method for the conversion of a nitrile to an amidine is the Pinner reaction, which involves the treatment of the nitrile with an alcohol in the presence of hydrogen chloride to form an imidate salt, followed by reaction with ammonia.

VI. Conclusion and Future Perspectives

Fluorinated benzamidine derivatives represent a mature yet continually evolving class of serine protease inhibitors. The strategic use of fluorine has proven to be a powerful approach to enhance their drug-like properties, leading to the development of potent and orally bioavailable anticoagulants. The in-depth understanding of their structure-activity relationships, guided by robust in vitro and in vivo evaluations, remains a critical driver of innovation in this field. Future efforts will likely focus on leveraging fluorine's unique properties to achieve even greater selectivity for specific serine proteases, thereby minimizing off-target effects and improving the safety profiles of these important therapeutic agents. The continued application of structural biology and computational modeling will undoubtedly accelerate the design and discovery of the next generation of fluorinated benzamidine-based drugs.

VII. References

  • Maignan, S., Guilloteau, J.P., Choi-Sledeski, Y.M., Becker, M.R., Ewing, W.R., Pauls, H.W., Spada, A.P., Mikol, V. (n.d.). CRYSTAL STRUCTURE OF HUMAN COAGULATION FACTOR XA COMPLEXED WITH RPR200095. RCSB PDB. [Link]

  • Discovery and development of Factor Xa inhibitors (2015–2022). (2023). Frontiers in Chemistry. [Link]

  • Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995–5004. [Link]

  • Stürzebecher, J., Stürzebecher, U., Vieweg, H., Wagner, G., Hauptmann, J., & Markwardt, F. (1989). Synthetic inhibitors of bovine factor Xa and thrombin and comparison of their anticoagulant efficiency. Thrombosis Research, 54(3), 245–252. [Link]

  • Lee, Y. K., Park, S. J., Kim, J. S., Kim, Y. C., & Lee, B. H. (1999). Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. Bioorganic & Medicinal Chemistry Letters, 9(17), 2483–2486. [Link]

  • Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776–792. [Link]

  • Bang, N. U., & Mattler, L. E. (1977). Sensitivity and specificity of plasma serine protease chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-92. [Link]

  • Kavitha, R., Sa’ad, M. A., Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. [Link]

  • (2025). APTT. LiNEAR. [Link]

  • (2025). Screening Tests in Haemostasis: The APTT. Practical-Haemostasis.com. [Link]

  • (2021). Prothrombin Time. PhenX Toolkit. [Link]

  • (2024). Screening Tests in Haemostasis: The Prothrombin Time [PT]. Practical-Haemostasis.com. [Link]

Sources

solubility and stability of 2,5-Difluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2,5-Difluoro-benzamidine Hydrochloride

Introduction

This compound is a halogenated derivative of benzamidine, a class of compounds known for their activity as serine protease inhibitors.[1] As with any compound under consideration for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among the most critical of these are solubility and stability. This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing the , offering a framework for researchers, scientists, and drug development professionals.

The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and the feasibility of developing various dosage forms.[2] Poor aqueous solubility can present significant challenges in formulation development.[3] Similarly, the chemical stability of an API determines its shelf-life, storage conditions, and potential for degradation into impurities that could be inactive or even toxic.[4][5] Therefore, rigorous solubility and stability studies are not merely regulatory requirements but foundational pillars of a successful drug development program.

This guide will detail the methodologies for determining both thermodynamic and kinetic solubility, as well as a comprehensive approach to stability testing through forced degradation studies and the development of a stability-indicating analytical method.

Part 1: Solubility Assessment of this compound

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature and pressure to form a saturated solution. For pharmaceutical applications, solubility is typically determined in a range of aqueous and organic solvents.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid and dissolved forms are in equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.[6][7]

  • Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates from a solution when added from a stock solution (typically in DMSO).[3][7] While useful for initial screening, it may not represent the true solubility.

For detailed characterization, thermodynamic solubility is the preferred measurement.

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining microparticles.

  • Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

Causality in Experimental Choices:

  • Excess Solid: The presence of undissolved solid is critical to ensure that the solution is saturated and at equilibrium.[7]

  • Equilibration Time: A sufficient equilibration time (24-72 hours) is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and recorded temperature is crucial for reproducibility.[3]

  • HPLC Analysis: HPLC is preferred over methods like UV spectroscopy because it can separate the analyte from any potential impurities or degradation products, ensuring accurate quantification.[8]

Data Presentation: Hypothetical Solubility of this compound

The following table presents hypothetical solubility data for illustrative purposes.

SolventTemperature (°C)Solubility (mg/mL)
Water2515.2
PBS (pH 7.4)2512.8
0.1 N HCl25> 50
0.1 N NaOH252.5
Ethanol2528.9
Methanol2535.1
DMSO25> 100
Experimental Workflow: Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess 2,5-Difluoro-benzamidine HCl to solvent prep2 Seal vials prep1->prep2 equil1 Shake at constant temperature (e.g., 24-72h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter through 0.45 µm filter sep2->sep3 analysis1 Dilute saturated solution sep3->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profiling and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation studies, or stress testing, are a key component of this process.[5][9]

The Role of Forced Degradation Studies

Forced degradation studies involve subjecting the API to stress conditions more severe than accelerated stability testing.[5] The objectives are to:

  • Identify likely degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of the analytical method, ensuring it can separate the API from its degradants.[10]

These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[9]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath/oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes).[4] Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat under the same conditions as acid hydrolysis.[11] Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature for a specified time.[9]

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 80°C) for an extended period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

For all conditions, a control sample (unstressed) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the API.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, excipients, or other potential impurities.[10][12]

Method Development Strategy:

  • Column Selection: A reversed-phase C18 column is a common starting point for polar to moderately non-polar compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to separate compounds with a range of polarities.[10]

  • Detection: UV detection is suitable for chromophoric molecules like this compound. A photodiode array (PDA) detector is advantageous as it can assess peak purity.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Hypothetical Forced Degradation of this compound
Stress Condition% Assay of Parent% DegradationNumber of Degradants
0.1 N HCl (60°C, 30 min)88.511.52
0.1 N NaOH (60°C, 30 min)85.214.83
3% H₂O₂ (RT, 24h)92.17.91
Thermal (80°C, 48h)98.61.41
Photolytic (ICH Q1B)95.34.72
Experimental Workflow: Forced Degradation and Method Development

G cluster_stress Forced Degradation cluster_hplc Stability-Indicating HPLC Method cluster_validate Method Validation (ICH Q2) stress_start Prepare solutions of 2,5-Difluoro-benzamidine HCl acid Acid Hydrolysis (HCl, Heat) stress_start->acid base Base Hydrolysis (NaOH, Heat) stress_start->base oxide Oxidation (H₂O₂) stress_start->oxide thermal Thermal (Dry Heat) stress_start->thermal photo Photolytic (Light) stress_start->photo inject Inject Stressed Samples acid->inject base->inject oxide->inject thermal->inject photo->inject dev Develop HPLC Method (Column, Mobile Phase, Detector) dev->inject eval Evaluate Specificity (Peak Purity, Resolution) inject->eval val Validate for Specificity, Linearity, Accuracy, Precision eval->val

Caption: Workflow for Forced Degradation and SIM Development.

Part 3: Synthesis and Interpretation

The data generated from solubility and stability studies are integral to the drug development process.

  • Formulation Development: Solubility data guides the selection of appropriate formulation strategies. For a compound with good solubility in acidic conditions but poor solubility in alkaline conditions, an oral solid dosage form designed to dissolve in the stomach might be pursued.

  • Storage and Handling: Stability data informs the recommended storage conditions (e.g., temperature, protection from light) and the assignment of a shelf-life for the drug substance and subsequent drug product.

  • Analytical Method Lifecycle: The stability-indicating method developed becomes a critical tool for quality control, used for release testing of the API and finished product, as well as for ongoing stability monitoring.

Based on the structure of benzamidine, degradation under hydrolytic conditions could potentially involve the cleavage of the amidine group to form the corresponding benzamide and ammonia. The presence of fluorine atoms on the benzene ring may influence the rate and pathway of this degradation.

Conclusion

The characterization of solubility and stability is a foundational activity in the development of any new chemical entity, including this compound. A systematic approach, employing established methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, is essential. The development of a robust, validated, stability-indicating HPLC method is critical for ensuring the accurate assessment of the compound's purity and potency throughout its lifecycle. The insights gained from these studies are indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of the potential drug product.

References
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 84-91. Retrieved from [Link]

  • Vemula, V. R., & Lagishetty, V. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 108-132. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Retrieved from [Link]

  • Jetir. (2019). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. JETIR, 6(6). Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Hemdan, A., Omar, A. E., & Farouk, M. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry Indian Journal, 16(15), 112. Retrieved from [Link]

  • Pawar, S. S., & Dhabale, P. N. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Retrieved from [Link]

  • Kumar, V., & Singh, R. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(3), 323-334. Retrieved from [Link]

  • Sravani, G., & Kumar, P. S. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(6), 24-31. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-difluoro-4-piperidin-4-yl-N-propylbenzamide. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Benzamidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,5-Difluoro-benzamidine Hydrochloride: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Fluorinated Building Block

2,5-Difluoro-benzamidine hydrochloride, identified by its CAS number 885957-28-8, is a fluorinated aromatic amidine that has garnered significant interest within the medicinal chemistry landscape.[1] While not a household name in the broader field of chemistry, its importance lies in its role as a critical intermediate for the synthesis of complex pharmaceutical agents. The strategic placement of two fluorine atoms on the benzene ring profoundly influences the molecule's electronic properties, pKa, and binding interactions, making it a valuable scaffold in modern drug design.[2] Fluorine's unique properties can enhance metabolic stability, binding affinity, and bioavailability of parent compounds.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility for researchers in drug discovery and development.

Historical Context and Discovery

The history of this compound is not one of a singular, celebrated discovery but rather of a compound that emerged from the growing demand for novel, fluorinated building blocks in pharmaceutical research. The development of this and similar benzamidine derivatives is intrinsically linked to the rise of structure-based drug design, particularly in the pursuit of inhibitors for serine proteases like Factor Xa, a key enzyme in the blood coagulation cascade.[3] Researchers in this area required starting materials that could mimic the binding of arginine or lysine residues in the active sites of these enzymes, and substituted benzamidines proved to be excellent candidates. The introduction of fluorine atoms was a logical step to modulate the physicochemical properties of these inhibitors. While a definitive first synthesis publication is not readily apparent, its appearance in the portfolios of chemical suppliers and its implicit use in patents related to novel anticoagulants suggest its development occurred within industrial or academic drug discovery programs focused on creating new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 885957-28-8
Molecular Formula C₇H₇ClF₂N₂
Molecular Weight 192.59 g/mol
Appearance White to off-white solid
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3
Topological Polar Surface Area 49.9 Ų

Data compiled from various chemical databases and supplier information.[1]

Synthesis of this compound: A Technical Protocol

The most common and logical synthetic route to this compound is through the conversion of the corresponding nitrile, 2,5-difluorobenzonitrile. The Pinner reaction and its modern variations are the cornerstone methods for this transformation.[4][5][6] Below is a detailed, two-step protocol that can be adapted by researchers.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

The first step involves the reaction of 2,5-difluorobenzonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride to form the ethyl imidate hydrochloride, commonly known as a Pinner salt.

cluster_step1 Step 1: Pinner Salt Formation start 2,5-Difluorobenzonitrile reagents1 + Ethanol + Anhydrous HCl intermediate Ethyl 2,5-difluorobenzimidate hydrochloride (Pinner Salt) reagents1->intermediate Acid-catalyzed nucleophilic addition

Caption: Workflow for the formation of the Pinner salt intermediate.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol.

  • Dissolution: 2,5-difluorobenzonitrile is added to the ethanol and stirred until fully dissolved.

  • Acidification: The solution is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution for several hours. The reaction progress can be monitored by the precipitation of the white Pinner salt.

  • Isolation: The reaction mixture is typically allowed to stand at a low temperature to ensure complete precipitation. The solid imidate hydrochloride is then isolated by filtration, washed with cold anhydrous ether, and dried under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as the Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of the corresponding ester as a byproduct.[4]

  • Low Temperature: Cooling the reaction mixture minimizes the formation of side products and helps to control the exothermic nature of the reaction between HCl and ethanol.

  • Gaseous HCl: The use of gaseous HCl ensures a high concentration of the acid catalyst and the absence of water.

Step 2: Ammonolysis to this compound

The isolated Pinner salt is then converted to the final product by reaction with ammonia.

cluster_step2 Step 2: Ammonolysis intermediate Ethyl 2,5-difluorobenzimidate hydrochloride reagents2 + Ammonia (in alcohol) product This compound reagents2->product Nucleophilic substitution start 2,5-Difluoro-benzamidine hydrochloride step1 Coupling Reactions (e.g., amide bond formation) start->step1 intermediate Advanced Intermediate step1->intermediate step2 Further Synthetic Modifications intermediate->step2 final_product Active Pharmaceutical Ingredient (e.g., Factor Xa Inhibitor) step2->final_product

Sources

A Theoretical and Computational Scrutiny of 2,5-Difluoro-benzamidine Hydrochloride: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This technical guide provides an in-depth theoretical examination of 2,5-Difluoro-benzamidine hydrochloride, a fluorinated derivative with significant potential in drug design. Moving beyond a simple recitation of facts, this document elucidates the causal relationships between the compound's structural features and its predicted biological activity, offering a robust framework for researchers in drug development. We will explore the quantum chemical properties that underpin its reactivity and intermolecular interactions, and detail a comprehensive computational workflow for assessing its potential as an enzyme inhibitor. This guide is designed to be a self-validating system, grounding its protocols in established scientific principles and providing actionable insights for your research endeavors.

Introduction: The Rationale for Fluorination in Benzamidine Scaffolds

Benzamidine and its derivatives are recognized as privileged structures in medicinal chemistry, frequently serving as the foundational core for potent enzyme inhibitors, particularly for serine proteases like thrombin.[1] The amidine group, with its positive charge at physiological pH, readily engages in crucial hydrogen bonding and electrostatic interactions within enzyme active sites.

The introduction of fluorine atoms onto the phenyl ring, as in this compound, is a deliberate design choice aimed at modulating several key physicochemical properties:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic and dipole-dipole interactions with protein residues. Furthermore, fluorine can participate in non-covalent interactions, such as orthogonal multipolar interactions with carbonyl groups, that are increasingly recognized as significant contributors to binding affinity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the basicity of the amidine group, which can be fine-tuned to optimize interactions within the specific microenvironment of a target protein's active site. A data-driven analysis of fluorination on aminergic G protein-coupled receptors has shown that the position of fluorine substitution can have a significant impact on biological activity.[2]

This guide will now delve into the theoretical underpinnings of these effects and provide a practical computational framework for their investigation.

Physicochemical and Structural Properties

A foundational understanding of a compound's properties is paramount before embarking on extensive theoretical studies.

PropertyValueSource
CAS Number 885957-28-8[3]
Molecular Formula C7H7ClF2N2[3]
Molecular Weight 192.59 g/mol [3]
Canonical SMILES C1=CC(=C(C=C1F)C(=N)N)F.Cl[3]
InChI Key QAPPOYNVEJEQOV-UHFFFAOYSA-N[3]

Theoretical Framework and Computational Workflow

The following sections outline a comprehensive, multi-step computational workflow designed to predict the behavior and potential efficacy of this compound as a therapeutic agent.

Quantum Chemical Calculations: Unveiling Intrinsic Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for understanding the electronic structure and reactivity of a molecule.[4] These calculations provide insights that are not readily accessible through experimental means alone.

Experimental Protocol: DFT Calculations

  • Structure Optimization:

    • Construct the 3D structure of 2,5-Difluoro-benzamidine.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation.[4] This step is crucial as the molecular geometry dictates its electronic properties.

  • Frequency Analysis:

    • Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

    • The results can be used to predict the compound's theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[5][6][7]

  • Electronic Property Calculation:

    • From the optimized structure, calculate key electronic properties:

      • Molecular Electrostatic Potential (MEP): Visualize the charge distribution and identify regions of positive and negative potential, which are crucial for understanding intermolecular interactions.

      • Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides an indication of the molecule's chemical reactivity and stability.[8]

      • Natural Bond Orbital (NBO) Analysis: Investigate charge delocalization and intramolecular interactions.

DFT_Workflow A Initial 3D Structure B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B E Optimized Geometry B->E C Frequency Analysis F Vibrational Spectra C->F D Electronic Properties (MEP, HOMO-LUMO, NBO) E->C E->D

Caption: Workflow for Quantum Chemical Calculations.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[9] This method is instrumental in identifying potential drug targets and understanding the key interactions that drive binding.[10][11]

Experimental Protocol: Molecular Docking

  • Target Selection and Preparation:

    • Identify a relevant protein target (e.g., a serine protease like thrombin or trypsin).[1][12]

    • Obtain the 3D crystal structure of the protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation:

    • Use the optimized 3D structure of this compound from the quantum chemical calculations.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or known active site residues.

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the binding site.[11]

    • Score the resulting poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.[13]

Docking_Workflow cluster_Target Target Preparation cluster_Ligand Ligand Preparation T1 Select Protein Target (PDB) T2 Prepare Protein (Add Hydrogens, Assign Charges) T1->T2 Dock Molecular Docking Simulation T2->Dock L1 Optimized Ligand Structure L2 Assign Atom Types & Charges L1->L2 L2->Dock Analyze Analysis of Docking Poses (Scoring, Interaction Analysis) Dock->Analyze

Caption: Workflow for Molecular Docking Studies.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability and Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[14]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Minimize the energy of the system to remove any steric clashes.

    • Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it under constant pressure.

    • Run a production simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

    • Investigate the persistence of key intermolecular interactions identified in the docking studies.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more quantitative estimate of binding affinity.

Anticipated Outcomes and Significance for Drug Development

The theoretical studies outlined in this guide are anticipated to yield several critical insights:

  • Structure-Activity Relationship (SAR) Insights: By understanding the electronic properties and preferred binding mode of this compound, researchers can make more informed decisions when designing next-generation analogs with improved potency and selectivity.[14]

  • Target Prioritization: The predicted binding affinities from molecular docking and MD simulations can help prioritize which protein targets are most likely to be modulated by this compound, thereby focusing experimental efforts.

  • Mechanism of Action Hypothesis: The detailed analysis of intermolecular interactions can lead to a testable hypothesis regarding the compound's mechanism of action at the molecular level.

The deconstruction-reconstruction approach in fragment-based drug design (FBDD) can be a powerful strategy where privileged fragments from known ligands are used to generate novel scaffolds.[15] The theoretical framework presented here can be instrumental in evaluating such novel designs.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The strategic application of theoretical and computational methods, as detailed in this guide, provides a rational and efficient pathway to unlock its full potential. By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain a deep understanding of its molecular properties and biological activity, ultimately accelerating the drug discovery and development process.

References

  • MDPI. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Available from: [Link]

  • Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of medicinal chemistry, 45(23), 4995–5004.
  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available from: [Link]

  • Patel, R., et al. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. BMC Research Notes, 14(1), 1-8.
  • ResearchGate. Representative binding poses of eight benzamidine analogs in core binding sites given by the docking calculation. Available from: [Link]

  • Walsh Medical Media. The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule. Available from: [Link]

  • ResearchGate. Synthesis and Quantum Chemical Calculation of Benzamide Derivatives Containing Capsaicin and Their Bacteriostatic and Antifouling Properties. Available from: [Link]

  • Scilit. Synthesis and Quantum Chemical Calculation of Benzamide Derivatives Containing Capsaicin and Their Bacteriostatic and Antifouling Properties. Available from: [Link]

  • PubMed. Quantum mechanical map for protein-ligand binding with application to beta-trypsin/benzamidine complex. Available from: [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]

  • ResearchGate. Scheme for synthesis of novel benzamidine analogues. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Available from: [Link]

  • MDPI. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Available from: [Link]

  • Cheméo. Chemical Properties of 2,5-Difluorobenzamide, N-(2-octyl). Available from: [Link]

  • National Center for Biotechnology Information. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Available from: [Link]

  • ResearchGate. Benzamidine Derivatives. Available from: [Link]

  • A&A Pharmachem. 2,4-Difluorobenzimidamide hydrochloride. Available from: [Link]

  • PubChem. 2,5-Difluorobenzamide. Available from: [Link]

  • National Center for Biotechnology Information. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. Available from: [Link]

  • National Center for Biotechnology Information. Fluorinated Protein–Ligand Complexes: A Computational Perspective. Available from: [Link]

  • ACS Publications. Computational Fluorine Scanning Using Free-Energy Perturbation. Available from: [Link]

  • ResearchGate. Spectroscopic investigations of 2,5-Difluoronitrobenzene using Hartree-Fock (HF) and density functional theory (DFT) calculations. Available from: [Link]

  • National Center for Biotechnology Information. Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. Available from: [Link]

  • Google Patents. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.
  • Royal Society of Chemistry. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Available from: [Link]

  • PubMed. Spectroscopic and spectrofluorimetric studies on the interaction of irbesartan with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and iodine. Available from: [Link]

  • ResearchGate. Comparative study of Spectroscopic Analysis of 2 Chloro 5 Nitrobenzonitrile and 2,5 Dichlorobenzonitrile. Available from: [Link]

  • Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • IRIS. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Available from: [Link]

  • PubChem. 2,5-Dihydroxybenzenesulfonic Acid. Available from: [Link]

  • Bentham Science. Letters in Drug Design & Discovery. Available from: [Link]

Sources

Methodological & Application

protocol for 2,5-Difluoro-benzamidine hydrochloride in enzyme kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Characterizing Enzyme Kinetics with 2,5-Difluoro-benzamidine hydrochloride: A Guide for Serine Protease Inhibition

Abstract: This technical guide provides a comprehensive protocol for utilizing this compound in enzyme kinetics studies. We delve into the mechanistic underpinnings of benzamidine-based inhibitors, present a detailed methodology for determining inhibitory constants against a model serine protease, and outline the data analysis workflow. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the inhibitory potential of this compound.

Introduction: The Role of Benzamidine Derivatives in Protease Regulation

Proteases, enzymes that catalyze the cleavage of peptide bonds, are fundamental to countless physiological processes and represent a major class of drug targets. Serine proteases, in particular, are implicated in pathways ranging from blood coagulation (e.g., thrombin) to digestion (e.g., trypsin) and cellular signaling.[1] The ability to specifically inhibit these enzymes is crucial for both basic research and therapeutic intervention.

Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of trypsin-like serine proteases.[2][3] The core benzamidine moiety acts as a mimic of the arginine or lysine side chains, which are the natural substrates for these enzymes. This structural similarity allows the inhibitor to bind to the active site, thereby preventing the substrate from accessing it and halting catalysis.[4][]

This compound is a member of this inhibitor class. The addition of fluorine atoms to the benzene ring can significantly alter the compound's physicochemical properties, such as its binding affinity and selectivity, making it a valuable tool for enzyme characterization and drug discovery.[6] This guide will provide a robust framework for quantifying its inhibitory effect on a representative serine protease.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor. In this model, the inhibitor (I) and the substrate (S) compete for binding to the same active site on the free enzyme (E). The inhibitor cannot bind to the enzyme-substrate (ES) complex, and the substrate cannot bind to the enzyme-inhibitor (EI) complex.[4][7]

This mutual exclusivity has a predictable effect on the enzyme's kinetics:

  • Vmax (Maximum Velocity): The Vmax remains unchanged. At saturating substrate concentrations, the substrate can effectively outcompete the inhibitor for binding to the active site, allowing the reaction to reach its normal maximum velocity.[][7]

  • Km (Michaelis Constant): The apparent Km increases. In the presence of a competitive inhibitor, a higher concentration of substrate is required to achieve half of Vmax because the substrate must compete with the inhibitor.[][7]

The primary goal of the following protocol is to experimentally determine the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a more potent inhibitor.[8]

Experimental Workflow Overview

The following diagram outlines the general workflow for determining the inhibitory properties of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) P2 Serial Dilution of Inhibitor P1->P2 A1 Dispense Inhibitor Dilutions & Controls into Microplate P2->A1 A2 Add Enzyme Solution A1->A2 A3 Pre-incubate (Enzyme-Inhibitor Binding) A2->A3 A4 Initiate Reaction (Add Substrate) A3->A4 A5 Monitor Fluorescence Over Time A4->A5 D1 Calculate Initial Velocities (v₀) A5->D1 D2 Plot v₀ vs. [Inhibitor] (Determine IC₅₀) D1->D2 D3 Plot v₀ vs. [Substrate] at various [Inhibitor] D1->D3 D4 Generate Lineweaver-Burk Plot D3->D4 D5 Determine Kᵢ D4->D5 G cluster_exp Kinetic Experiment cluster_plot Data Visualization cluster_interp Interpretation E1 Measure v₀ at various [Substrate] and [Inhibitor] P1 Michaelis-Menten Plot (v₀ vs. [S]) E1->P1 P2 Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) E1->P2 I1 Observe Vmax and Apparent Km P1->I1 I2 Analyze line intersections P2->I2 I3 Confirm Competitive Mechanism (Lines intersect on Y-axis) I1->I3 I2->I3 I4 Calculate Kᵢ from slope changes I3->I4

Caption: Data analysis pipeline for determining inhibition mode.

Quantitative Summary of Expected Results

The table below summarizes the expected kinetic parameters from a hypothetical experiment characterizing this compound against Trypsin.

Inhibitor Conc. [µM]Apparent Kₘ [µM]Vₘₐₓ [RFU/s]Kᵢ [µM]
0 (Control)501500-
575150010
10100150010
20150150010

Data are for illustrative purposes only.

Applications and Further Research

The protocol outlined here provides a foundational method for characterizing this compound. The resulting kinetic data (IC₅₀, Kᵢ) are essential for:

  • Drug Discovery: Serving as a starting point for structure-activity relationship (SAR) studies to develop more potent and selective inhibitors. [9]* Biochemical Research: Using the compound as a tool to probe the function of specific serine proteases in biological pathways. [10]* Diagnostic Development: Potentially incorporating it into assays to detect specific protease activities. [10] By systematically applying this protocol, researchers can reliably quantify the inhibitory potency of this compound, paving the way for its application in a variety of scientific contexts.

References

  • Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Inhibition of serine proteinases by benzamidine derivatives. PubMed. [Link]

  • Benzamidine. Wikipedia. [Link]

  • Sharma, R., et al. (2019). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. National Institutes of Health (NIH). [Link]

  • Stürzebecher, J., & Walsmann, P. (1989). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. PubMed. [Link]

  • The Essential Role of Benzamidine Hydrochloride Hydrate in Enzyme Inhibition Studies. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Experimental conditions for serine protease inhibition assays. ResearchGate. [Link]

  • Protease Assays. National Center for Biotechnology Information (NCBI). [Link]

  • Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information (NCBI). [Link]

  • Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Enzyme inhibitors. University College London. [Link]

  • Competitive inhibition. Wikipedia. [Link]

  • 3,5-Difluoro-benzamidine hydrochloride. Chem-Impex. [Link]

Sources

Application Notes & Protocols: 2,5-Difluoro-benzamidine Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Benzamidines

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's pharmacokinetic and physicochemical profile. It can enhance metabolic stability, improve membrane permeability, and modulate pKa, often leading to improved biological activity and bioavailability.

2,5-Difluoro-benzamidine hydrochloride emerges as a particularly valuable building block in this context. It combines the versatile reactivity of the benzamidine moiety, a classic precursor for nitrogen-containing heterocycles, with the electronic and steric attributes of a 2,5-difluorophenyl ring. The amidine group (-C(=NH)NH₂) serves as a robust C-N-N or N-C-N synthon, primed for cyclization reactions, while the fluorine substituents act as powerful modulators of the final product's properties. This guide provides an in-depth exploration of its application, focusing on the synthesis of high-value triazole and pyrimidine scaffolds, complete with detailed protocols and mechanistic insights.

Physicochemical Properties & Safe Handling

Before utilization in synthesis, a thorough understanding of the reagent's properties and safety protocols is paramount. This compound is a stable, crystalline solid, but like all amine salts, requires specific handling to ensure reagent integrity and user safety.

Table 1: Reagent Specifications

PropertyValueReference
CAS Number 885957-28-8[1]
Molecular Formula C₇H₇ClF₂N₂[1][2]
Molecular Weight 192.59 g/mol [1][2]
Appearance White to off-white solid/powder[3]
Purity Typically ≥95%-
Solubility Soluble in polar solvents (e.g., water, DMSO, DMF, alcohols)-

Safety & Handling Protocols:

  • Personal Protective Equipment (PPE): Always handle the compound within a fume hood while wearing a lab coat, safety glasses with side shields, and nitrile gloves.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The hydrochloride salt is hygroscopic; exposure to moisture should be minimized.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, as they can lead to degradation or hazardous reactions.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Application I: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, found in numerous antifungal, antiviral, and anticancer agents. Amidines are excellent precursors for constructing this ring system through condensation with hydrazine derivatives.[6][7] The general strategy involves the reaction of the amidine with an acylating agent followed by cyclization with hydrazine, or a more direct approach with acylhydrazines.

Mechanistic Rationale

The synthesis of a 1,2,4-triazole from an amidine and an acylhydrazine proceeds through a well-established condensation-cyclization pathway. The more nucleophilic nitrogen of the acylhydrazine attacks the electrophilic carbon of the protonated amidine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic triazole ring. The use of an acid or base catalyst can facilitate different steps of this process. An alternative, highly efficient one-pot method involves the initial acylation of the amidine with a carboxylic acid, followed by in-situ cyclization with a hydrazine.[8]

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Dehydration Amidine 2,5-Difluoro-benzamidine (Protonated) Intermediate N-Acyl-Amidine Intermediate Amidine->Intermediate Nucleophilic Attack Acylhydrazine Acylhydrazine (R-CO-NHNH2) Acylhydrazine->Intermediate Cyclic_Int Tetrahedral Intermediate Intermediate->Cyclic_Int Intramolecular Cyclization Triazole 3-(2,5-Difluorophenyl)- 5-R-1,2,4-Triazole Cyclic_Int->Triazole -H2O (Dehydration)

Caption: General mechanism for 1,2,4-triazole synthesis.

Experimental Protocol: One-Pot Synthesis of 3-(2,5-Difluorophenyl)-5-alkyl/aryl-1,2,4-triazole

This protocol is adapted from established one-pot procedures for triazole synthesis.[8] It offers high efficiency by avoiding the isolation of intermediates.

Materials:

  • This compound (1.0 eq)

  • Substituted Carboxylic Acid (R-COOH) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Substituted Hydrazine (R'-NHNH₂) (1.5 eq)

  • Acetic Acid (catalytic to 10 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Amide Coupling: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), the selected carboxylic acid (1.0 eq), and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF. Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirring mixture. The causality here is that DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the HATU-mediated coupling to form the N-acylamidine intermediate in situ.[8]

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the formation of the intermediate by TLC or LC-MS.

  • Cyclization: To the crude solution containing the N-acylamidine, add the substituted hydrazine (1.5 eq) followed by acetic acid.

  • Heat the reaction mixture to 80-100 °C. The acetic acid serves as both a solvent and a catalyst for the cyclodehydration step.[8]

  • Monitor the reaction for 3-12 hours until completion is observed via TLC/LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1,2,4-triazole derivative.

Table 2: Troubleshooting 1,2,4-Triazole Synthesis

ProblemPossible CauseRecommended Solution
Low Yield / Incomplete Conversion Insufficient activation of carboxylic acid or incomplete cyclization.Increase reaction time or temperature for the cyclization step. Ensure anhydrous conditions during the initial coupling.[9]
Formation of 1,3,4-Oxadiazole Isomer The acylhydrazine may self-condense under harsh conditions.This is a common side reaction. Optimize temperature; lower temperatures may favor the desired triazole. Purification by chromatography is essential to separate the isomers.[9]
Multiple Byproducts Degradation of starting materials or intermediates at high temperatures.Attempt the reaction at a lower temperature for a longer duration. Ensure the purity of starting materials.[9]

Application II: Synthesis of 2,4-Disubstituted-Pyrimidines

Pyrimidines are fundamental N-heterocycles that form the basis of nucleic acids and a vast number of pharmaceuticals, including anticancer and antibacterial agents.[10] The most classical and robust method for pyrimidine synthesis is the Pinner reaction, which involves the cyclocondensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent.[11]

Mechanistic Rationale

The reaction proceeds via a tandem condensation mechanism. A base, typically an alkoxide, deprotonates the 1,3-dicarbonyl compound to form a nucleophilic enolate. The enolate attacks the electrophilic amidine carbon. This is followed by a second, intramolecular condensation where a nitrogen atom of the amidine attacks the remaining carbonyl group, leading to a cyclic intermediate which then dehydrates to form the stable aromatic pyrimidine ring.

G cluster_0 Step 1: Enolate Formation & Initial Attack cluster_1 Step 2: Cyclization & Aromatization Dicarbonyl 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) Enolate Enolate Intermediate Dicarbonyl->Enolate Base Base (e.g., NaOEt) Base->Enolate Adduct Linear Adduct Enolate->Adduct Nucleophilic Attack Amidine 2,5-Difluoro-benzamidine Amidine->Adduct Cyclic_Int Cyclic Hemiaminal Adduct->Cyclic_Int Intramolecular Condensation Pyrimidine Substituted Pyrimidine Cyclic_Int->Pyrimidine -H2O (Dehydration)

Caption: General mechanism for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-(2,5-Difluorophenyl)-4-methyl-6-phenylpyrimidine

This protocol describes a representative synthesis using benzoylacetone as the 1,3-dicarbonyl partner.

Materials:

  • This compound (1.0 eq)

  • Benzoylacetone (1.0 eq)

  • Sodium Ethoxide (NaOEt) (2.2 eq)

  • Absolute Ethanol (EtOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.2 eq) in absolute ethanol under a nitrogen atmosphere.

  • Causality Note: Sodium ethoxide serves two purposes: it neutralizes the hydrochloride salt of the amidine and acts as the base to generate the enolate from benzoylacetone, which is the key nucleophile in the reaction. Using a slight excess ensures both processes go to completion.

  • Add this compound (1.0 eq) and benzoylacetone (1.0 eq) to the ethanolic base solution.

  • Cyclocondensation: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (e.g., in 3:1 hexane:ethyl acetate).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into a beaker of cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure pyrimidine derivative as a crystalline solid.

The Impact of 2,5-Difluoro Substitution

The choice of this compound is not arbitrary. The electronic properties of the difluorophenyl ring are critical to both the synthesis and the properties of the final heterocycle.

  • Reactivity Modulation: The two electron-withdrawing fluorine atoms decrease the electron density on the aromatic ring, which can slightly increase the electrophilicity of the amidine carbon, potentially influencing reaction rates.

  • Pharmacokinetic Enhancement: In the final heterocyclic product, the 2,5-difluorophenyl moiety significantly enhances lipophilicity compared to an unsubstituted phenyl ring, which can improve cell membrane permeability. The C-F bonds are also exceptionally stable to metabolic degradation by cytochrome P450 enzymes, often blocking common sites of aromatic hydroxylation and thus increasing the compound's half-life.

  • Binding Interactions: The fluorine atoms can act as weak hydrogen bond acceptors or participate in favorable orthogonal multipolar interactions with protein active sites, potentially enhancing binding affinity and selectivity.

Conclusion

This compound is a powerful and versatile building block for constructing medicinally relevant heterocyclic cores. Its predictable reactivity allows for its seamless integration into established synthetic routes for 1,2,4-triazoles and pyrimidines. The true value of this reagent lies in its ability to introduce the 2,5-difluorophenyl group, a motif that imparts desirable physicochemical and pharmacokinetic properties onto the target molecules. The protocols and insights provided herein serve as a robust starting point for researchers in drug discovery and chemical biology to leverage this building block for the development of novel, high-value compounds.

References

  • He, L., Li, H., Chen, J., & Wu, X.-F. (2016). Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I2-Catalyzed Cycloaddition of Amidines with Hydrazones. The Journal of Organic Chemistry, 81(23), 12109–12115. [Link]

  • Gong, Y., Zhou, Y., & Zhang, A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988818. [Link]

  • Castanedo, G. M., Sutherlin, D. P., & Sran, A. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1183. [Link]

  • Gong, Y., Zhou, Y., & Zhang, A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

  • Priya, M. G. R., Solomon, V. R., Hemavathy, N., Jeyakanthan, J., & Mahesh, J. (2021). Reaction involved in synthesis of pyrimidine derivatives. ResearchGate. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018–2023. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]

  • Fisher Scientific. (2014). Safety Data Sheet - Benzamidine Hydrochloride Hydrate. Fisher Scientific. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Benzamidine hydrochloride. Carl ROTH. [Link]

  • Cornforth, J. W., & Huang, H. T. (1948). The condensation of benzamidine with α-diketones. Journal of the Chemical Society, 731. [Link]

Sources

Application Notes and Protocols for 2,5-Difluoro-benzamidine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Serine Protease Inhibition

In the landscape of medicinal chemistry, the pursuit of potent and selective enzyme inhibitors is a cornerstone of drug discovery. Among the most ubiquitously targeted enzyme families are the serine proteases, which play critical roles in a vast array of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer progression. The benzamidine scaffold has long been recognized as a reliable pharmacophore for competitively inhibiting trypsin-like serine proteases, owing to its ability to mimic the guanidinium group of arginine, a canonical substrate residue.

This document provides detailed application notes and protocols for 2,5-Difluoro-benzamidine hydrochloride , a strategically modified analog designed to enhance its therapeutic potential. The introduction of fluorine atoms onto the phenyl ring is not a trivial alteration; it is a deliberate medicinal chemistry strategy to modulate the compound's physicochemical and pharmacokinetic properties. Fluorination is known to influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3] The electron-withdrawing nature of fluorine can alter the pKa of the amidine group, potentially enhancing its interaction with the negatively charged aspartate residue (Asp189) in the S1 pocket of many serine proteases. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone, contributing to tighter binding.[4][5]

These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies to effectively utilize this compound as a tool in the exploration of serine protease biology and the development of novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is paramount for reproducible and reliable experimental outcomes.

PropertyValueSource
CAS Number 885957-28-8Internal Data
Molecular Formula C₇H₇ClF₂N₂Internal Data
Molecular Weight 192.59 g/mol Internal Data
Appearance White to off-white solidInternal Data
Solubility Soluble in water and DMSO. For aqueous buffers, it is recommended to prepare fresh solutions.Internal Data
Storage Store at 2-8°C, protected from moisture.Internal Data

Note on Stability: While the hydrochloride salt enhances solubility and stability, it is good practice to prepare fresh aqueous solutions for enzymatic and cell-based assays to avoid potential hydrolysis of the amidine group over extended periods, especially at neutral or alkaline pH. The stability in common biological buffers should be empirically determined for long-term experiments.[6][7]

Mechanism of Action: Competitive Inhibition of Serine Proteases

This compound acts as a reversible, competitive inhibitor of trypsin-like serine proteases. The positively charged amidinium group forms a salt bridge with the carboxylate side chain of the highly conserved aspartic acid residue (Asp189) at the bottom of the S1 specificity pocket. The difluorinated phenyl ring occupies the remainder of the S1 pocket, with the fluorine atoms potentially forming favorable interactions with the surrounding amino acid residues. This binding event precludes the binding of the natural substrate, thereby inhibiting the enzyme's catalytic activity.

G cluster_0 Serine Protease Active Site S1_pocket S1 Specificity Pocket Asp189 Asp189 (COO-) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S1_pocket->Catalytic_Triad Substrate Positioning Inhibitor 2,5-Difluoro-benzamidine (Positively Charged Amidinium) Inhibitor->S1_pocket Competitive Binding Inhibitor->Catalytic_Triad Blocks Access Substrate Natural Substrate (e.g., Arginine side chain) Substrate->S1_pocket Normal Binding

Caption: Competitive inhibition of a serine protease by 2,5-Difluoro-benzamidine.

PART 1: Enzymatic Assay Protocols

The following protocols provide a framework for determining the inhibitory potency (e.g., IC₅₀ and Kᵢ values) of this compound against common serine proteases.

Protocol 1.1: General Serine Protease Inhibition Assay using a Chromogenic Substrate

This protocol is adaptable for various serine proteases like trypsin, urokinase (uPA), and thrombin by selecting the appropriate enzyme, substrate, and buffer conditions.

Materials:

  • Enzyme: Purified serine protease (e.g., human urokinase, bovine trypsin).

  • Substrate: Appropriate chromogenic p-nitroanilide (pNA) substrate (e.g., S-2444 for uPA, BAPNA for trypsin).

  • Inhibitor: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • 96-well microplate: Clear, flat-bottom.

  • Microplate reader: Capable of measuring absorbance at 405 nm.

  • DMSO: For preparing inhibitor stock solution.

Experimental Workflow:

G start Start prep_inhibitor Prepare serial dilutions of 2,5-Difluoro-benzamidine HCl in DMSO, then dilute in Assay Buffer start->prep_inhibitor add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor add_enzyme Add enzyme solution to each well add_inhibitor->add_enzyme pre_incubate Pre-incubate for 10-15 min at room temperature add_enzyme->pre_incubate add_substrate Initiate reaction by adding chromogenic substrate pre_incubate->add_substrate read_plate Measure absorbance at 405 nm kinetically for 15-30 min add_substrate->read_plate analyze Calculate initial reaction velocities and determine IC50/Ki read_plate->analyze end End analyze->end

Caption: Workflow for a typical enzymatic inhibition assay.

Detailed Steps:

  • Prepare Inhibitor Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of concentrations (e.g., from 100 µM to 1 nM final concentration in the assay). Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).

  • Assay Setup: To each well of a 96-well plate, add:

    • 50 µL of assay buffer.

    • 25 µL of the diluted inhibitor or vehicle control.

    • 25 µL of the enzyme solution (pre-diluted in assay buffer to a concentration that gives a linear rate of substrate hydrolysis).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of the chromogenic substrate (pre-warmed to the assay temperature) to each well to start the reaction. The final substrate concentration should be at or below its Kₘ value for Kᵢ determination.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

Self-Validation and Controls:

  • No-Enzyme Control: Wells containing substrate and assay buffer but no enzyme to measure background substrate hydrolysis.

  • No-Substrate Control: Wells containing enzyme and assay buffer but no substrate to measure background absorbance.

  • Positive Control: A known inhibitor of the target protease can be included to validate the assay performance.

PART 2: Cell-Based Assay Protocols

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context, considering factors like cell permeability and off-target effects.

Protocol 2.1: Cancer Cell Invasion Assay (Boyden Chamber Assay)

Many serine proteases, such as uPA and matriptase, are implicated in cancer cell invasion and metastasis.[8][9] This assay measures the ability of an inhibitor to block the invasion of cancer cells through a basement membrane extract (BME) coated membrane.

Materials:

  • Cancer Cell Line: A cell line known to express the target serine protease (e.g., PC-3 prostate cancer cells for uPA and matriptase).[9]

  • Boyden Chambers: With 8.0 µm pore size polycarbonate membranes.

  • Basement Membrane Extract (BME): e.g., Matrigel™.

  • Cell Culture Medium: Appropriate for the chosen cell line, with and without serum.

  • This compound.

  • Calcein-AM or Crystal Violet: For cell quantification.

Experimental Workflow:

G start Start coat_inserts Coat Boyden chamber inserts with BME and allow to solidify start->coat_inserts serum_starve Serum-starve cancer cells for 18-24 hours coat_inserts->serum_starve prep_cells Harvest and resuspend cells in serum-free medium containing various concentrations of the inhibitor serum_starve->prep_cells seed_cells Seed the inhibitor-treated cells into the upper chamber prep_cells->seed_cells add_chemoattractant Add chemoattractant (e.g., 10% FBS) to the lower chamber add_chemoattractant->seed_cells incubate Incubate for 24-48 hours seed_cells->incubate remove_non_invading Remove non-invading cells from the top of the membrane incubate->remove_non_invading fix_stain Fix and stain the invading cells on the bottom of the membrane remove_non_invading->fix_stain quantify Quantify the number of invading cells by microscopy or fluorescence fix_stain->quantify analyze Analyze the dose-dependent inhibition of invasion quantify->analyze end End analyze->end

Caption: Workflow for a cell-based invasion assay.

Detailed Steps:

  • Coat Inserts: Thaw BME on ice and dilute with cold, serum-free medium. Add the diluted BME to the upper chamber of the Boyden chamber inserts and incubate at 37°C for at least 1 hour to allow for gelation.

  • Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 18-24 hours prior to the assay.

  • Inhibitor Treatment: Harvest the serum-starved cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL. Prepare different aliquots of the cell suspension containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.

  • Assay Assembly: Add cell culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber. Carefully place the BME-coated inserts into the wells.

  • Cell Seeding: Add the cell suspensions with the inhibitor to the upper chambers.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for invasion to occur (typically 24-48 hours).

  • Quantification:

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet. Elute the dye and measure absorbance.

    • Alternatively, pre-label the cells with Calcein-AM and quantify the fluorescence of the invading cells using a plate reader.

  • Data Analysis: Calculate the percentage of invasion inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ for the inhibition of cell invasion.

Self-Validation and Controls:

  • No Chemoattractant Control: To measure basal, random migration.

  • No BME Control: To measure migration through the pores without an extracellular matrix barrier.

  • Cell Viability Assay: Perform a parallel assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition of invasion is not due to cytotoxicity of the compound at the tested concentrations.[10][11]

Expected Results and Data Interpretation

For the enzymatic assays, this compound is expected to exhibit competitive inhibition, characterized by an increase in the apparent Kₘ of the substrate with no change in Vₘₐₓ. The difluoro substitution is anticipated to result in a lower Kᵢ value (higher potency) compared to unsubstituted benzamidine for certain serine proteases, due to the aforementioned electronic and steric effects.[12]

In the cell-based invasion assay, a dose-dependent decrease in the number of invading cells is expected with increasing concentrations of the inhibitor. This would indicate that the compound is cell-permeable and can effectively inhibit the target serine proteases involved in extracellular matrix degradation. It is crucial to correlate these findings with cell viability data to confirm that the anti-invasive effect is specific and not a result of general toxicity.

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Förbs, D., et al. (2005). In vitro inhibition of matriptase prevents invasive growth of cell lines of prostate and colon carcinoma. International Journal of Cancer, 116(4), 533-540.
  • Wang, Y., et al. (2007). Inhibition of urokinase plasminogen activator with a novel enzyme inhibitor, wxc-340, ameliorates endotoxin and surgery-accelerated growth of murine metastases. British Journal of Cancer, 96(4), 609-616.
  • Robertson, N., & Lowe, R. (2018). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2018(4), M1011.
  • Thayer, D. A., & Wong, C. H. (2005). A new quantitative in vitro assay for the study of tumor cell invasion. Journal of the National Cancer Institute, 97(14), 1046-1053.
  • Koblinski, J. E., et al. (2000). Inhibition of tumour cell invasion by protease inhibitors: correlation with the protease profile. British Journal of Cancer, 82(3), 629-635.
  • Netzel-Arnett, S., et al. (2003). Cell-surface anchored serine proteases in cancer progression and metastasis. Cancer and Metastasis Reviews, 22(2-3), 237-258.
  • Tait, J. F., & Fujikawa, K. (1987). Primary structure of human urokinase. Biochemistry, 26(11), 3037-3044.
  • Bock, C., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. International Journal of Molecular Sciences, 23(9), 4725.
  • Pazzagli, C., et al. (2018). In Vitro and In Vivo Effects of the Urokinase Plasminogen Activator Inhibitor WX-340 on Anaplastic Thyroid Cancer Cell Lines. International Journal of Molecular Sciences, 19(11), 3465.
  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Lin, Y. H., et al. (2015). Engineering a potent inhibitor of matriptase from the natural hepatocyte growth factor activator inhibitor type-1 (HAI-1) protein. Journal of Biological Chemistry, 290(11), 7127-7137.
  • D'Andrea, G., & Di Giacomo, G. (2003). Evaluating the Role of Serine Protease Inhibition in the Management of Tumor Micrometastases. Oncology (Williston Park, N.Y.), 17(5 Suppl 5), 23-28.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science (New York, N.Y.), 317(5846), 1881-1886.
  • Hu, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules (Basel, Switzerland), 28(13), 5093.
  • Sanman, L. E., & Bogyo, M. (2014). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 2, 75.
  • Buer, B. C., & Marsh, E. N. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Amino acids, 43(4), 1435-1453.
  • Das, P., et al. (2014). Fluorine modifications contribute to potent antiviral activity against highly drug-resistant HIV-1 and favorable blood-brain barrier penetration property of novel central nervous system-targeting HIV-1 protease inhibitors in vitro. Antimicrobial Agents and Chemotherapy, 58(7), 3845-3855.
  • Förbs, D., et al. (2005). In vitro inhibition of matriptase prevents invasive growth of cell lines of prostate and colon carcinoma. International Journal of Cancer, 116(4), 533-540.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino acids, 46(11), 2575-2586.
  • Dressman, J. B., & Krämer, J. (2007). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 14(3), 6-13.
  • GE Healthcare. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]

  • Lin, C. Y., et al. (2001). Mechanisms for the control of matriptase activity in the absence of sufficient HAI-1. The Journal of biological chemistry, 276(45), 42256-42264.
  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2575-2586.
  • Barlogie, B., et al. (1983). Use of 1,2:5,6-dianhydrogalactitol in studies on cell kinetics-directed chemotherapy schedules in human tumors in vivo. Cancer research, 43(8), 3982-3988.

Sources

Application Note: A Comprehensive Guide to the Synthesis of 2,5-Difluoro-benzamidine Hydrochloride via the Pinner Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental protocol and theoretical background for the synthesis of 2,5-Difluoro-benzamidine hydrochloride, a key building block in modern medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. The synthesis is based on the classic Pinner reaction, a reliable method for converting nitriles into amidines. This guide explains the causality behind experimental choices, provides step-by-step instructions, and includes methods for purification and characterization to ensure a self-validating workflow.

Introduction: The Significance of Fluorinated Benzamidines in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Judicious fluorination can enhance metabolic stability, increase membrane permeability, and modulate the pKa of nearby functional groups, often leading to improved potency and target selectivity.[1][2]

Within this context, this compound serves as a vital intermediate in the synthesis of a wide range of bioactive molecules.[3] The benzamidine moiety itself is a well-known pharmacophore, recognized for its ability to mimic a protonated arginine side chain and interact with key residues in enzyme active sites. It is particularly prevalent in the design of inhibitors for serine proteases, enzymes critical in biological pathways related to coagulation, inflammation, and oncology.[3] The addition of the 2,5-difluoro substitution pattern provides medicinal chemists with a powerful tool to fine-tune the electronic and lipophilic properties of the final compound, making this building block highly valuable for lead optimization in drug discovery programs.

This guide details its synthesis from 2,5-Difluorobenzonitrile using the Pinner reaction, a robust and time-tested method for preparing amidines from nitriles via an imino ester intermediate.[4][5][6]

Scientific Principle: The Pinner Reaction Mechanism

The Pinner reaction provides an effective pathway to amidines by leveraging the reactivity of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl).[4][7] The reaction proceeds in two main stages:

  • Formation of the Pinner Salt: The nitrile nitrogen is first protonated by HCl, which significantly increases the electrophilicity of the nitrile carbon. A molecule of alcohol (in this case, ethanol) then acts as a nucleophile, attacking the activated carbon to form a protonated imino ester. This intermediate, an alkyl imidate salt, is commonly referred to as a "Pinner salt."[5][7][8]

  • Aminolysis to the Amidine: The isolated Pinner salt is then treated with ammonia. The ammonia displaces the alkoxy group (-OEt) from the Pinner salt in a nucleophilic substitution reaction, yielding the final amidine product as its hydrochloride salt.[4][6]

Causality of Experimental Conditions:

  • Anhydrous Conditions: The exclusion of water is paramount. The Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of an unwanted ester byproduct.[5][7] Therefore, all reagents and solvents must be strictly anhydrous.

  • Low Temperature: Pinner salts are thermodynamically unstable and can rearrange to form N-alkyl amides, especially at elevated temperatures.[5] Conducting the initial stage of the reaction at low temperatures (0–5 °C) minimizes this side reaction and maximizes the yield of the desired imino ester intermediate.

Pinner_Reaction_Mechanism Pinner Reaction Mechanism for 2,5-Difluoro-benzamidine HCl cluster_stage1 Stage 1: Pinner Salt Formation cluster_stage2 Stage 2: Aminolysis Nitrile 2,5-Difluorobenzonitrile ProtonatedNitrile Protonated Nitrile (Activated Electrophile) Nitrile->ProtonatedNitrile + HCl HCl1 HCl (gas) EtOH Ethanol PinnerSalt Imino Ester Intermediate (Pinner Salt) Ammonia NH₃ AmidineHCl 2,5-Difluoro-benzamidine HCl ProtonatedNitrile->PinnerSalt + Ethanol (Nucleophilic Attack) PinnerSalt->AmidineHCl + NH₃ (Displacement) NH4Cl NH₄Cl (byproduct) PinnerSalt->NH4Cl forms byproduct

Caption: Pinner reaction mechanism for synthesizing 2,5-Difluoro-benzamidine HCl.

Materials, Equipment, and Safety

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt.GradeSupplier
2,5-Difluorobenzonitrile64248-64-2139.10 g/mol ≥98%Sigma-Aldrich, etc.
Anhydrous Ethanol (EtOH)64-17-546.07 g/mol ≥99.5%Standard Supplier
Hydrogen Chloride (HCl)7647-01-036.46 g/mol Gas, AnhydrousGas Supplier
Ammonia (NH₃)7664-41-717.03 g/mol Gas, AnhydrousGas Supplier
Anhydrous Diethyl Ether60-29-774.12 g/mol Reagent GradeStandard Supplier
Deionized WaterN/A18.02 g/mol Type IIN/A
Celite® 54568855-54-9N/AFiltration AidStandard Supplier
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (fritted glass)

  • Ice/water bath

  • Drying tube (filled with CaCl₂ or Drierite™)

  • Pressure-equalizing dropping funnel

  • Schlenk line or nitrogen/argon manifold

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

Critical Safety Precautions

This procedure involves hazardous materials and must be performed in a well-ventilated chemical fume hood by trained personnel.

  • 2,5-Difluorobenzonitrile: Toxic if swallowed, inhaled, or in contact with skin.[9][10] It causes serious skin and eye irritation.[11][12] Wear nitrile gloves, safety goggles, and a lab coat. Avoid generating dust.

  • Hydrogen Chloride (HCl) Gas: Extremely corrosive to the respiratory tract, skin, and eyes. Inhalation can cause severe burns and pulmonary edema. Ensure the gas cylinder is secured and use a proper regulator. The entire procedure must be conducted in a fume hood.

  • Ammonia (NH₃) Gas: Corrosive and causes severe irritation to the respiratory system. Handle with the same precautions as HCl gas.

  • General Handling: Use personal protective equipment (PPE) at all times. In case of skin contact, wash immediately with copious amounts of water.[13] If inhaled, move to fresh air and seek immediate medical attention.[9]

Detailed Experimental Protocol

This protocol is designed for a ~10 g scale synthesis. Adjust quantities accordingly for different scales.

Experimental_Workflow Start Start: Assemble Dry Glassware in Fume Hood Setup Dissolve 2,5-Difluorobenzonitrile in Anhydrous Ethanol Start->Setup Cooling1 Cool Reaction Mixture to 0-5 °C (Ice Bath) Setup->Cooling1 HCl_Add Bubble Anhydrous HCl Gas (Observe Precipitation) Cooling1->HCl_Add Isolate_Pinner Isolate Pinner Salt via Filtration Wash with Cold Anhydrous Ether HCl_Add->Isolate_Pinner Reaction Complete Dry_Pinner Dry Intermediate Under Vacuum Isolate_Pinner->Dry_Pinner Setup_Aminolysis Suspend Pinner Salt in Anhydrous Ethanol Dry_Pinner->Setup_Aminolysis Start Stage 2 Cooling2 Cool Suspension to 0-5 °C Setup_Aminolysis->Cooling2 NH3_Add Bubble Anhydrous NH₃ Gas Cooling2->NH3_Add React_Aminolysis Stir and Allow to Warm to Room Temperature (Overnight) NH3_Add->React_Aminolysis Filter_Byproduct Filter off NH₄Cl Byproduct React_Aminolysis->Filter_Byproduct Reaction Complete Concentrate Concentrate Filtrate (Rotary Evaporator) Filter_Byproduct->Concentrate Purify Purify Crude Product (Recrystallization) Concentrate->Purify Characterize Characterize Final Product (NMR, MS, MP) Purify->Characterize

Caption: Experimental workflow for the synthesis of 2,5-Difluoro-benzamidine HCl.

Part A: Synthesis of Ethyl 2,5-difluorobenzimidate hydrochloride (Pinner Salt)
  • Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an anhydrous HCl gas cylinder, and a drying tube. Place the entire setup in an ice/water bath on a magnetic stirrer.

  • Dissolution: Charge the flask with 2,5-Difluorobenzonitrile (10.0 g, 71.9 mmol) and anhydrous ethanol (100 mL). Stir the mixture until the nitrile is fully dissolved.

  • HCl Addition: Cool the solution to 0–5 °C. Once cooled, begin bubbling dry HCl gas through the solution at a moderate rate. A white precipitate of the Pinner salt will begin to form.

  • Reaction: Continue bubbling HCl for 3-4 hours, ensuring the temperature remains below 10 °C. After this period, stop the gas flow, seal the flask, and allow it to stir in the cold bath for an additional hour, then let it stand at ~4 °C overnight.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold anhydrous ethanol (2 x 20 mL) and then cold anhydrous diethyl ether (2 x 30 mL) to remove unreacted starting materials and excess HCl.

  • Drying: Dry the isolated Pinner salt under high vacuum for 2-3 hours. The intermediate is used directly in the next step without further purification.

Part B: Conversion to this compound
  • Setup: In a clean, dry flask, suspend the Pinner salt from Part A in anhydrous ethanol (120 mL). Place the flask in an ice bath and begin stirring.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the stirred suspension. The solid will gradually dissolve as it reacts, and a new, finer precipitate (ammonium chloride) will form.

  • Reaction: Continue the ammonia addition for approximately 2 hours at 0-5 °C. Afterwards, remove the flask from the ice bath and allow it to stir at room temperature for 12-16 hours.

  • Workup: Remove the ammonium chloride byproduct by vacuum filtration, washing the solid with a small amount of ethanol.

  • Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid.

Purification and Characterization

Purification

The crude product can be effectively purified by recrystallization.[14]

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add anhydrous diethyl ether until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to complete crystallization.

  • Collect the purified white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.[15]

  • Melting Point (MP): Compare with literature values.

  • ¹H NMR: To confirm the presence of aromatic and amine protons. The NH₂ protons will appear as broad singlets.

  • ¹³C NMR: To confirm the number of unique carbons and the presence of the amidine carbon (C=N).

  • ¹⁹F NMR: To confirm the presence and chemical environment of the two fluorine atoms.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecular ion [M+H]⁺. Calculated for C₇H₇F₂N₂⁺: 157.0577.

References

  • Wikipedia. Pinner reaction. [Link]

  • NROChemistry. Pinner Reaction. [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. [Link]

  • Chem-Impex. 2-Fluoro-benzamidine hydrochloride. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Capot Chemical Co., Ltd. Material Safety Data Sheet: 2,3-Difluorobenzonitrile. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • PubChem. 2,5-Difluorobenzonitrile. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

The Strategic Application of 2,5-Difluoro-benzamidine Hydrochloride in Fragment-Based Drug Discovery for Serine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS). By screening collections of low molecular weight compounds (typically <300 Da), FBDD identifies low-affinity but highly efficient binders that serve as starting points for the rational design of potent and selective drug candidates. This approach has led to the development of several marketed drugs, validating its effectiveness in tackling challenging biological targets.

Central to the success of any FBDD campaign is the quality of the fragment library. Privileged scaffolds, which are molecular frameworks known to bind to specific protein families, are invaluable assets. Among these, the benzamidine moiety is a well-established pharmacophore for serine proteases, a large and diverse family of enzymes implicated in numerous physiological and pathological processes, including coagulation, inflammation, and cancer. The positively charged amidinium group of benzamidine effectively mimics the side chain of arginine and lysine, allowing it to bind with high affinity to the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases.

This application note provides a detailed guide to the use of 2,5-Difluoro-benzamidine hydrochloride , a strategically modified fragment, in FBDD campaigns targeting serine proteases. We will explore the rationale behind its design, present its physicochemical properties, and provide detailed protocols for its application in primary screening and hit validation using key biophysical techniques.

The 2,5-Difluoro-benzamidine Advantage: Enhancing a Privileged Scaffold

While benzamidine is a potent anchor, its properties can be further refined for drug discovery. The introduction of fluorine atoms onto the phenyl ring is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. The 2,5-difluoro substitution pattern on the benzamidine scaffold offers several key advantages:

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the amidinium group. This can influence the fragment's binding affinity and selectivity across different serine proteases, which may have varying pH environments in their active sites.

  • Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the active site, potentially increasing binding affinity and ligand efficiency.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, a common liability for aromatic rings. Incorporating fluorine can block potential sites of metabolism, improving the pharmacokinetic profile of derivative compounds.

  • Vector for Growth: The fluorine atoms provide specific vectors for chemical elaboration. Their electronic influence can guide medicinal chemists in designing subsequent modifications to optimize potency and selectivity.

Physicochemical Properties of this compound

A thorough understanding of a fragment's properties is crucial for designing effective screening experiments.

PropertyValueSource
Molecular Formula C₇H₇ClF₂N₂[1]
Molecular Weight 192.59 g/mol [1]
Heavy Atom Count 12[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]
Topological Polar Surface Area 49.9 Ų[1]

FBDD Workflow for Serine Protease Inhibitor Discovery

A typical FBDD campaign is a multi-stage process that begins with a broad screen of a fragment library and progresses through hit validation and optimization. The following diagram illustrates a robust workflow for the discovery of serine protease inhibitors using fragments like 2,5-difluoro-benzamidine.

FBDD_Workflow cluster_0 Phase 1: Fragment Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Library Fragment Library (incl. 2,5-DF-Benzamidine) Screening Primary Screening (SPR or NMR) Library->Screening ~1000 fragments Hits Initial Hits (Weak Binders) Screening->Hits Hit Rate ~1-10% Validation Hit Validation (Orthogonal Assays) Hits->Validation Structure Structural Biology (X-ray Crystallography) Validation->Structure Affinity Affinity & LE Calculation (Kd, IC50, LE) Validation->Affinity Optimization Fragment Merging/ Linking/Growing Structure->Optimization Affinity->Optimization SAR Structure-Activity Relationship (SAR) Lead Lead Compound (nM Potency) SAR->Lead Optimization->SAR

A typical workflow for fragment-based drug discovery targeting serine proteases.

Experimental Protocols: A Practical Guide

The successful identification and validation of fragment hits require robust and sensitive biophysical techniques. Here, we provide detailed protocols for three essential methods: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

Protocol 1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for detecting and characterizing biomolecular interactions in real-time. It is highly sensitive to the weak binding affinities typical of fragments.

Objective: To identify fragments from a library that bind to a target serine protease.

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin) at >95% purity.

  • SPR instrument (e.g., Biacore™ system).

  • Sensor Chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+, pH 7.4).

  • This compound and fragment library dissolved in 100% DMSO.

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the serine protease (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).

    • Deactivate excess reactive groups by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

    • A reference surface should be prepared by performing the activation and deactivation steps without protein injection.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer containing a final DMSO concentration matched to the running buffer (typically 1-2%). The final fragment concentration for a primary screen is usually between 100-500 µM.

    • Perform a "clean screen" by injecting a high concentration of buffer with DMSO to identify any problematic fragments that may cause non-specific binding or aggregation.

    • Inject each fragment solution over the target and reference surfaces. A typical injection protocol includes a 30-second association phase followed by a 60-second dissociation phase, at a flow rate of 30 µL/min.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt).

  • Data Analysis and Hit Identification:

    • Subtract the response from the reference surface from the target surface response for each injection.

    • Correct for any solvent effects using buffer-only injections containing matched DMSO concentrations.

    • Identify hits based on a response signal that is significantly above the baseline noise. The shape of the sensorgram should be indicative of a specific binding event (i.e., a rectangular shape for fast-on/fast-off binders).

SPR_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis Immobilize Immobilize Protease on Sensor Chip Inject Inject Fragments (Target & Ref. Surfaces) Immobilize->Inject PrepareFrags Prepare Fragment Solutions PrepareFrags->Inject Regenerate Regenerate Surface Inject->Regenerate Regenerate->Inject Subtract Reference Subtraction & Solvent Correction Identify Identify Hits (Signal & Sensorgram Shape) Subtract->Identify

Workflow for SPR-based fragment screening.
Protocol 2: Hit Validation and Binding Site Mapping by NMR Spectroscopy

NMR spectroscopy is a powerful tool for hit validation as it can provide information on binding affinity and locate the binding site on the protein. Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used for this purpose.

Objective: To confirm the binding of this compound and map its binding site on the target serine protease.

Materials:

  • ¹⁵N-isotopically labeled serine protease (50-100 µM) in NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, 50 mM NaCl, 90% H₂O/10% D₂O).

  • This compound stock solution in d6-DMSO.

  • NMR spectrometer equipped with a cryoprobe.

Methodology:

  • Reference Spectrum Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

  • Titration Experiment:

    • Add increasing concentrations of this compound to the protein sample (e.g., from a 0.5:1 to a 10:1 ligand-to-protein molar ratio).

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration with the reference spectrum.

    • Identify peaks that show significant chemical shift perturbations (CSPs) or line broadening upon addition of the fragment. These changes indicate that the corresponding residues are in or near the binding site.

    • The magnitude of the CSPs can be used to calculate the dissociation constant (Kd) of the interaction by fitting the data to a binding isotherm.

  • Binding Site Mapping:

    • Map the residues with significant CSPs onto the 3D structure of the protein. This will reveal the binding site of the fragment. For benzamidine derivatives, these shifts are expected to cluster around the S1 pocket.

NMR_Workflow RefSpec Acquire Reference ¹H-¹⁵N HSQC Spectrum (Protein alone) Titrate Titrate with 2,5-DF-Benzamidine RefSpec->Titrate AcquireSpectra Acquire HSQC Spectra at each concentration Titrate->AcquireSpectra Analyze Overlay Spectra & Identify Chemical Shift Perturbations (CSPs) AcquireSpectra->Analyze Map Map CSPs onto Protein Structure Analyze->Map CalculateKd Calculate Dissociation Constant (Kd) Analyze->CalculateKd

Sources

Application Notes and Protocols for 2,5-Difluoro-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Difluoro-benzamidine hydrochloride is a fluorinated aromatic compound of significant interest to researchers in drug discovery and development. Its structural features, particularly the presence of fluorine atoms, can modulate its physicochemical properties, such as basicity and membrane permeability, potentially enhancing its efficacy and selectivity as an enzyme inhibitor. Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, a class of enzymes implicated in numerous physiological and pathological processes.[1][2] This document provides a detailed guide for the safe handling, storage, and application of this compound, drawing upon established best practices for related compounds and general principles of laboratory safety for halogenated organic molecules.

Physicochemical Properties and Stability

Understanding the fundamental properties of this compound is crucial for its proper handling and use.

PropertyValue/InformationSource(s)
Molecular Formula C₇H₇ClF₂N₂[Calculated]
Molecular Weight 192.59 g/mol [Calculated]
Appearance Expected to be a white to off-white crystalline solid.[Analogy to related compounds]
Solubility Expected to be soluble in water and polar organic solvents like ethanol and DMSO.[3] The fluorine substituents may slightly decrease aqueous solubility compared to the parent benzamidine hydrochloride.[6][7][Inference]
Stability The carbon-fluorine bond is very strong, conferring general stability to the aromatic ring.[8] However, like other benzamidine derivatives, it is susceptible to hydrolysis in aqueous solutions, particularly under basic conditions, yielding 2,5-difluorobenzamide and ammonia.[9] Aqueous solutions should be prepared fresh and, if storage is necessary, kept at low temperatures (2-8 °C) and acidic to neutral pH for short periods.[9][Inference and scientific principles]

Hazard Identification and Safety Precautions

Based on the hazard profiles of benzamidine hydrochloride and other halogenated aromatic compounds, this compound should be handled as a hazardous substance.[3][4]

Potential Hazards:

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[5]

  • Harmful if Swallowed: May be harmful if ingested.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Caption: Recommended PPE for handling this compound.

Engineering Controls
  • Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

Storage and Handling Protocols

Proper storage and handling are critical to maintain the integrity of the compound and ensure laboratory safety.

Storage
  • Temperature: Store in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Container: Keep the container tightly sealed to prevent moisture absorption and potential degradation.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3]

Handling
  • Weighing: Weigh the solid compound in a fume hood. Avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly while stirring. For aqueous solutions, use deionized or distilled water. As benzamidine derivatives can be more stable in slightly acidic conditions, consider using a buffered solution with a pH below 7 if compatible with the intended application.[9]

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. The spill area should then be cleaned with soap and water. For large spills, evacuate the area and follow emergency procedures.

Application in Research: Serine Protease Inhibition

Benzamidine and its derivatives are widely used as reversible, competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1][2][10] The presence of fluorine atoms in this compound can influence its binding affinity and selectivity for different proteases.[11]

Inhibition_Mechanism cluster_binding Competitive Inhibition of Serine Protease cluster_outcome Outcome inhibitor 2,5-Difluoro-benzamidine HCl active_site Active Site inhibitor->active_site Binds reversibly enzyme Serine Protease (e.g., Trypsin) enzyme->active_site Contains substrate Natural Substrate substrate->active_site Binds to no_product No Product Formation active_site->no_product Blocks substrate binding

Caption: Mechanism of competitive inhibition of serine proteases.

Protocol: Preparation of a Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

  • Materials:

    • This compound solid

    • Dimethyl sulfoxide (DMSO) or ethanol

    • Appropriate volumetric flasks and pipettes

    • Vortex mixer and/or sonicator

  • Procedure:

    • In a chemical fume hood, accurately weigh the desired amount of this compound.

    • Transfer the solid to a volumetric flask.

    • Add a portion of the chosen solvent (e.g., DMSO) to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution.

    • Once the solid is completely dissolved, add the solvent to the final volume mark.

    • Cap the flask and invert it several times to ensure a homogeneous solution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note on Aqueous Solutions: Due to the potential for hydrolysis, it is recommended to prepare aqueous working solutions fresh from the stock solution immediately before use.[9]

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a designated, sealed container for halogenated organic waste.[12][13][14][15] Do not mix with non-halogenated waste.

  • Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal company, likely via incineration at high temperatures.[16] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

  • Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

  • Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. The Journal of biological chemistry, 259(20), 12533–12538. [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937. [Link]

  • Gerig, J. T., & Reinheimer, J. D. (1985). NMR studies of fluorinated serine protease inhibitors. The Journal of biological chemistry, 260(8), 4713–4717. [Link]

  • Frontiers in Chemistry. (2022, September 27). Novel inhibitors and activity-based probes targeting serine proteases. [Link]

  • Cytiva. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. [Link]

  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & medicinal chemistry letters, 27(4), 853–857. [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir : the ACS journal of surfaces and colloids, 20(18), 7347–7350. [Link]

  • Li, Y., et al. (2021). Recent progress on fluorination in aqueous media. Green Chemistry, 23(1), 133-154. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry (Weinheim an der Bergstrasse, Germany), 28(19), e202200331. [Link]

Sources

Application Notes and Protocols for the Development of Novel Therapeutic Agents with 2,5-Difluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and validation of novel therapeutic agents are paramount. 2,5-Difluoro-benzamidine hydrochloride emerges as a compound of significant interest, belonging to the benzamidine class of molecules known for their interactions with a diverse range of biological targets. Benzamidines are recognized as reversible competitive inhibitors of trypsin, trypsin-like enzymes, and other serine proteases.[1] Their utility extends from serving as ligands in protein crystallography to prevent protein degradation to forming the core structure of pharmaceuticals like dabigatran.[1] The introduction of fluorine atoms into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Therefore, this compound represents a promising scaffold for the development of new therapeutics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound. This document outlines a systematic approach, from initial target identification and validation to the development of robust screening assays and protocols for characterizing the compound's activity. The causality behind experimental choices is explained to empower researchers to make informed decisions and adapt protocols to their specific needs.

Postulated Mechanisms and Potential Therapeutic Targets

Given that this compound is a derivative of benzamidine, its primary mode of action is likely the inhibition of serine proteases.[1][2] These enzymes play critical roles in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention.[3]

Serine Proteases in Oncology and Inflammation

Many serine proteases are implicated in cancer progression, including tumor invasion and metastasis, as well as in inflammatory processes.[3][4] The urokinase plasminogen activator (uPA) system, for example, is a key player in the degradation of the extracellular matrix, facilitating cancer cell migration.[3] Dysregulation of other serine proteases is linked to various inflammatory conditions. Therefore, this compound could be investigated as a potential anti-cancer or anti-inflammatory agent.

Serine Proteases in Coagulation and Fibrinolysis

Thrombin and plasmin are crucial serine proteases in the blood coagulation cascade and fibrinolysis, respectively.[5][6] Benzamidine and its derivatives have been shown to inhibit these enzymes.[5][6] This suggests that this compound could be explored for its potential as an anticoagulant or thrombolytic agent.

Other Potential Targets

Beyond serine proteases, the benzamidine moiety has been found to interact with other protein classes. For instance, some benzamidine derivatives have shown activity against arginine-specific cysteine proteinases and the heat-shock protein GroEL in bacteria, suggesting potential antibacterial applications.[7] Furthermore, the broader benzamide class, to which benzamidines are related, exhibits a wide range of pharmacological activities, including antimicrobial, analgesic, and anticancer effects.[8] Amidinohydrolases, enzymes that catalyze the hydrolysis of amidino groups, could also be potential targets.[9][10][11]

Initial Characterization and Handling

Prior to initiating biological screening, it is essential to characterize the physicochemical properties of this compound.

PropertyValue/InformationSource
CAS Number 885957-28-8[12]
Molecular Formula C7H7ClF2N2[12]
Molecular Weight 192.59 g/mol [12]
Appearance White to off-white solid[13]
Storage Store at 0-8 °C[13]
Protocol 2.1: Stock Solution Preparation
  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Based on preliminary solubility tests (e.g., in water, DMSO, or ethanol), dissolve the compound in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mM or 100 mM). Use of a vortex mixer and gentle warming may aid dissolution.

  • Sterilization: If for use in cell-based assays, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Target Identification and Validation Workflow

A systematic approach is crucial to identify the specific biological targets of this compound.

Virtual Screening and Docking

Computational methods can provide initial insights into potential targets. Docking simulations can be performed against a panel of known serine protease crystal structures to predict binding affinities and modes.[4][] This can help prioritize enzymes for in vitro testing.

Broad Spectrum Enzyme Profiling

Screening this compound against a commercially available panel of proteases (and other relevant enzyme classes) will provide a broad overview of its inhibitory activity and selectivity.

Affinity-Based Target Identification

For unbiased target identification in a relevant biological context (e.g., cancer cell lysate), affinity chromatography using immobilized this compound can be employed.

Protocol 3.3.1: Affinity Chromatography for Target Pull-Down
  • Ligand Immobilization: Covalently couple this compound to a solid support (e.g., NHS-activated Sepharose beads).

  • Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest under non-denaturing conditions.

  • Incubation: Incubate the lysate with the benzamidine-coupled beads to allow for binding of target proteins. Include a control with beads that have not been coupled to the compound.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for example, by competing with a high concentration of free this compound or by changing the pH.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Caption: Workflow for Target Identification and Validation.

In Vitro Screening Protocols

Once potential targets are identified, robust in vitro assays are required to determine the potency and mechanism of inhibition.

General Serine Protease Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a purified serine protease using a fluorogenic or chromogenic substrate.

Protocol 4.1.1: Fluorogenic Serine Protease Assay
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations).

    • Prepare a stock solution of the target serine protease in the assay buffer.

    • Prepare a stock solution of a suitable fluorogenic substrate (e.g., Boc-Gln-Arg-Arg-AMC for trypsin-like proteases) in DMSO.[4]

    • Prepare a dilution series of this compound in the assay buffer.

  • Assay Setup (96-well or 384-well plate):

    • Add a small volume of the diluted compound or vehicle control to each well.

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Data Acquisition:

    • Immediately begin monitoring the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Amidinohydrolase Activity Assay

To investigate if this compound can inhibit amidinohydrolases, an assay can be designed to measure the conversion of a substrate to its product.[15][16]

Protocol 4.2.1: Coupled Enzyme Assay for Creatinine Amidinohydrolase

This is an example of a coupled assay that can be adapted for other amidinohydrolases.

  • Principle: Creatinine amidohydrolase converts creatinine to creatine. Creatine is then acted upon by creatine amidinohydrolase to produce sarcosine, which is subsequently oxidized by sarcosine oxidase, producing hydrogen peroxide. The hydrogen peroxide is then used in a peroxidase-catalyzed reaction to generate a colored product.

  • Reagent Preparation:

    • Prepare a reaction buffer containing all the coupling enzymes (creatine amidinohydrolase, sarcosine oxidase, and peroxidase) and the colorimetric probe.

    • Prepare a stock solution of creatinine.

    • Prepare a dilution series of this compound.

  • Assay Procedure:

    • Add the diluted inhibitor or vehicle control to the wells of a microplate.

    • Add the creatinine amidohydrolase to the wells and incubate.

    • Add the reaction buffer containing the coupling enzymes and substrate (creatinine).

    • Monitor the change in absorbance at the appropriate wavelength over time.

  • Data Analysis:

    • Calculate the IC50 value as described in Protocol 4.1.1.

G cluster_0 Primary Reaction cluster_1 Coupled Detection System A Substrate (e.g., Creatinine) B Product 1 (e.g., Creatine) A->B Inhibited by 2,5-Difluoro-benzamidine HCl? D Product 2 (e.g., Sarcosine) B->D Creatine Amidinohydrolase B->D C Amidinohydrolase E H2O2 D->E Sarcosine Oxidase F Colored Product E->F Peroxidase + Probe

Caption: Coupled Enzyme Assay for Amidinohydrolase Activity.

Mechanism of Inhibition Studies

To understand how this compound inhibits its target enzyme, mechanism of inhibition (MOI) studies are essential.

Protocol 5.1: Michaelis-Menten Kinetics
  • Experimental Setup: Perform the enzyme activity assay (as in Protocol 4.1.1) with varying concentrations of the substrate in the presence of several fixed concentrations of this compound (including a zero-inhibitor control).

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Analyze the changes in Vmax and Km in the presence of the inhibitor using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Cell-Based Assays for Therapeutic Efficacy

Validating the activity of this compound in a cellular context is a critical step in the drug development process.

Protocol 6.1: Cancer Cell Viability Assay
  • Cell Culture: Culture a relevant cancer cell line (e.g., one that overexpresses the target serine protease) in appropriate media.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT, MTS, or a resazurin-based assay.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Protocol 6.2: Cell Migration/Invasion Assay
  • Assay Setup: Use a Boyden chamber assay with a porous membrane (coated with Matrigel for invasion assays).

  • Procedure:

    • Place cells in the upper chamber in serum-free media containing various concentrations of this compound.

    • The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).

    • Incubate for a sufficient time to allow for cell migration or invasion.

  • Quantification: Stain the cells that have migrated to the lower side of the membrane and count them under a microscope or use a fluorescent dye and a plate reader.

Caption: Workflow for a Cell Viability Assay.

Concluding Remarks

The protocols and workflows outlined in these application notes provide a robust framework for the systematic investigation of this compound as a potential therapeutic agent. By starting with broad, unbiased screening and progressing to detailed mechanistic and cell-based studies, researchers can effectively elucidate its biological targets, understand its mechanism of action, and validate its therapeutic potential. The inherent tractability of the benzamidine scaffold, combined with the advantageous properties conferred by difluorination, positions this compound as a valuable starting point for innovative drug discovery programs.

References

  • Virtual Screening of Transmembrane Serine Protease Inhibitors - PMC. (2017). PubMed Central. [Link]

  • Benzamidine Hydrochloride: A Key Serine Protease Inhibitor for Biochemical Research and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Benzamidine. (n.d.). Wikipedia. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

  • Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. (n.d.). PubMed. [Link]

  • Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. (2013). PubMed. [Link]

  • This compound - 生产厂家:上海化源生化科技有限公司. (2024). Chemsrc. [Link]

  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. (n.d.). PubMed Central. [Link]

  • Creatinine Amidohydrolase | Enzyme for Creatinine Assay. (n.d.). Hzymes Biotechnology. [Link]

  • Creatine Amidinohydrolase | Enzyme for Creatine Assay Kits. (n.d.). Hzymes Biotechnology. [Link]

  • Benzamidine | C7H8N2. (n.d.). PubChem. [Link]

  • An Amidinohydrolase Provides the Missing Link in the Biosynthesis of Amino Marginolactone Antibiotics. (2015). ResearchGate. [Link]

  • The Complete Guide for Protease Inhibition. (n.d.). Roche. [Link]

  • An Amidinohydrolase Provides the Missing Link in the Biosynthesis of Amino Marginolactone Antibiotics. (2015). PubMed Central. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). ResearchGate. [Link]

  • What is the mechanism of Benzydamine Hydrochloride?. (2024). Patsnap Synapse. [Link]

  • An Amidinohydrolase Provides the Missing Link in the Biosynthesis of Amino Marginolactone Antibiotics. (2016). PubMed. [Link]

Sources

Application Notes & Protocols: 2,5-Difluoro-benzamidine Hydrochloride as a Ligand in Protein Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Guiding Principle: The Strategic Advantage of Fluorinated Fragments

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying high-quality lead compounds.[1][2] This approach screens low molecular weight compounds (fragments) that, despite typically weak binding affinities, can be efficiently optimized into potent drug candidates.[3][4]

Benzamidine is a canonical, reversible competitive inhibitor of serine proteases such as trypsin and thrombin.[5][6][7] Its simple, rigid structure and well-defined binding mode—forming a key salt bridge with an aspartate residue in the S1 pocket—make it an invaluable tool in protein crystallography.[8]

This guide focuses on 2,5-Difluoro-benzamidine hydrochloride , a strategic evolution of the parent scaffold. The introduction of fluorine atoms is a deliberate tactic in medicinal chemistry to modulate a molecule's physicochemical properties. The electron-withdrawing nature of fluorine can alter the pKa of the amidine group, potentially enhancing binding affinity. Furthermore, fluorine can form favorable orthogonal multipolar interactions with protein backbone carbonyls and other functional groups, offering unique binding vectors not accessible to the parent molecule.

These application notes provide a comprehensive framework for leveraging this compound, from initial biophysical validation of its interaction with a target protein to the generation of high-resolution crystal structures.

Physicochemical Profile: this compound

A clear understanding of the ligand's properties is fundamental to experimental design.

PropertyValueSource
CAS Number 885957-28-8[9][10]
Molecular Formula C₇H₇ClF₂N₂[9]
Molecular Weight 192.59 g/mol [9]
Canonical SMILES C1=CC(=C(C=C1F)C(=N)N)F.Cl[9]
Appearance White to off-white solid
Solubility Soluble in water and DMSO.

The FBDD Workflow: From Hit Identification to Structural Validation

The effective use of this compound fits within a structured FBDD cascade. The initial goal is to confirm binding and quantify the interaction, which then justifies the resource-intensive process of crystallography.

FBDD_Workflow cluster_0 Phase 1: Hit Identification & Validation cluster_1 Phase 2: Structural Elucidation Start Target Protein Purification & QC Thermofluor Protocol 1: Thermofluor (DSF) Screen (Primary Screen) Start->Thermofluor Screen for Tm Shift ITC Protocol 2: Isothermal Titration Calorimetry (ITC) (Hit Validation) Thermofluor->ITC Validate Hits & Determine Kd Cryst_Decision Crystallography Strategy ITC->Cryst_Decision Confirmed Binder Soaking Protocol 4: Crystal Soaking Cryst_Decision->Soaking Apo crystals a a a available? CoCryst Protocol 3: Co-Crystallization Cryst_Decision->CoCryst No apo crystals or soaking fails Diffraction X-ray Diffraction & Data Collection Soaking->Diffraction CoCryst->Diffraction Structure Structure Solution & Analysis Diffraction->Structure

Caption: FBDD workflow for 2,5-Difluoro-benzamidine HCl.

Application & Protocols: Biophysical Characterization

Before attempting crystallization, it is imperative to confirm that this compound binds to the target protein in solution. Biophysical methods provide this confirmation and yield quantitative data on binding affinity and thermodynamics.

Protocol 1: Differential Scanning Fluorimetry (DSF / Thermofluor)

Principle: DSF is a high-throughput method to assess protein thermal stability.[11][12] A fluorescent dye, such as SYPRO Orange, binds to hydrophobic regions of a protein as it unfolds with increasing temperature, causing a sharp increase in fluorescence.[13] Ligand binding typically stabilizes the protein's folded state, resulting in a measurable increase in its melting temperature (Tₘ).[14] This "thermal shift" is indicative of a direct interaction.

Methodology:

  • Reagent Preparation:

    • Protein Stock: Prepare the purified target protein at 1-2 mg/mL in a well-buffered solution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be identical to the one intended for crystallization, if possible.

    • Ligand Stock: Prepare a 10-50 mM stock solution of this compound in a compatible solvent (e.g., water or DMSO). Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed 1-2%.

    • Dye Stock: Prepare a 500X-1000X stock of SYPRO Orange dye in DMSO.

  • Assay Setup (96-well qPCR plate):

    • In each well, add the components in the following order:

      • Assay Buffer to bring the final volume to 20 µL.

      • Protein to a final concentration of 2-5 µM.

      • SYPRO Orange dye to a final concentration of 5X.

      • This compound to the desired final concentration (e.g., 100 µM for a primary screen, or a titration series from 1 µM to 1 mM for affinity estimation).[15]

    • Include a "protein-only" control (with equivalent solvent concentration) in multiple wells.

  • Data Collection:

    • Seal the plate securely.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt-curve experiment:

      • Temperature Range: 25 °C to 95 °C.

      • Ramp Rate: 0.5-1.0 °C per minute.

      • Data Acquisition: Read fluorescence at each temperature interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • The Tₘ is the temperature at the inflection point of the curve, which corresponds to the peak of the first derivative (-dF/dT).

    • A positive thermal shift (ΔTₘ = Tₘ [protein+ligand] - Tₘ [protein only]) of ≥ 2 °C is generally considered a significant hit.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Principle: ITC is the gold standard for characterizing binding thermodynamics.[16] It directly measures the heat released (exothermic) or absorbed (endothermic) upon binding.[17] A series of small injections of the ligand into a solution containing the protein allows for the determination of the binding affinity (Kₐ or Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[18]

Methodology:

  • Sample Preparation (Critical Step):

    • Dialysis: Dialyze both the purified protein (20-50 µM) and the ligand (200-500 µM) extensively against the identical, degassed buffer (e.g., 20 mM Phosphate or HEPES, 150 mM NaCl, pH 7.4). This minimizes heat artifacts from buffer mismatch.

    • Concentration Measurement: Accurately determine the final concentrations of both protein and ligand using a reliable method (e.g., A₂₈₀ for protein, UV-Vis for ligand if it has a chromophore).

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells.

    • Equilibrate the instrument to the desired temperature (typically 25 °C).

  • Experiment Execution:

    • Loading: Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Control Experiment: Perform a control titration by injecting the ligand into the buffer-only solution to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract the thermodynamic parameters.

ParameterTypical Value Range for FragmentsSignificance
Kₔ 10 µM - 5 mMDissociation constant; measure of binding affinity.
n ~1.0Stoichiometry; number of ligands bound per protein.
ΔH VariableEnthalpy change; heat of bond formation.
ΔS VariableEntropy change; change in system disorder.

Protocols for Generating Protein-Ligand Crystal Structures

With biophysical confirmation of binding, the next step is to obtain a crystal structure to visualize the interaction at an atomic level. The two primary approaches are co-crystallization and crystal soaking.[19][20]

Cryst_Decision Start Start with Confirmed Protein-Ligand Interaction CheckApo Do robust, well-diffracting apo-protein crystals exist? Start->CheckApo Soak Protocol 4: Crystal Soaking (Faster, less protein) CheckApo->Soak Yes CoCryst Protocol 3: Co-Crystallization (Ligand may induce or stabilize crystal form) CheckApo->CoCryst No Soak->CoCryst Failure (e.g., crystal cracking, no ligand bound) Success Protein-Ligand Complex Crystals Soak->Success Success CoCryst->Success Success Failure No Complex Crystals Re-evaluate strategy CoCryst->Failure Failure

Caption: Decision workflow for soaking vs. co-crystallization.

Protocol 3: Co-crystallization

Principle: The protein and ligand are mixed prior to setting up crystallization trials, allowing the complex to form in solution before nucleation and crystal growth.[21] This method is essential if the ligand induces a conformational change necessary for crystallization or if apo-crystals are not available.[22]

Methodology:

  • Complex Formation:

    • Concentrate the purified protein to a standard screening concentration (e.g., 5-15 mg/mL).

    • Prepare a concentrated stock of this compound.

    • Add the ligand to the protein solution at a 5- to 10-fold molar excess. To ensure saturation for a low-affinity fragment, a concentration of at least 10x the measured Kₔ is recommended.[23]

    • Incubate the mixture on ice for at least 30-60 minutes to allow for complex formation.

  • Crystallization Screening:

    • Centrifuge the protein-ligand complex solution (e.g., 14,000 x g for 10 minutes at 4 °C) to remove any precipitate.

    • Use the supernatant to set up crystallization trials using standard methods (e.g., hanging drop or sitting drop vapor diffusion).[24]

    • Screen against a broad range of commercially available crystallization screens.

  • Optimization:

    • Once initial hits are identified, optimize conditions (precipitant concentration, pH, additives) to obtain diffraction-quality crystals.

Protocol 4: Crystal Soaking

Principle: Pre-existing, well-diffracting crystals of the apo-protein are transferred into a solution containing the ligand.[20] The fragment then diffuses through the solvent channels of the crystal to reach the binding site. This is often faster and consumes less protein than co-crystallization.[19]

Methodology:

  • Prepare Soaking Solution:

    • Start with the reservoir solution from the original crystallization condition that produced the apo-crystals (the "mother liquor").

    • Dissolve this compound directly into this mother liquor to a final concentration of 1-20 mM. The optimal concentration is target-dependent and may require titration; it should be high enough to drive binding but not so high as to cause crystal cracking due to osmotic shock or ligand precipitation.[23]

    • If the ligand was dissolved in DMSO, ensure the final DMSO concentration in the soaking solution is similar to that tolerated by the apo-crystals.

  • Soaking Procedure:

    • Using a cryo-loop, carefully transfer an apo-crystal from its growth drop into a larger drop (20-50 µL) of the soaking solution.

    • Incubate for a period ranging from 30 minutes to 24 hours. Soaking time is empirical; for small fragments, shorter times are often sufficient.

  • Cryoprotection and Harvesting:

    • If the soaking solution does not contain a cryoprotectant, briefly pass the soaked crystal through a cryoprotectant solution (typically mother liquor supplemented with 20-30% glycerol or ethylene glycol).

    • Immediately loop the crystal and flash-cool it in liquid nitrogen.

  • Data Collection:

    • Collect X-ray diffraction data as you would for a standard crystal. A high-resolution dataset from an un-soaked (apo) crystal is crucial for subsequent analysis by difference Fourier methods.

Safety and Handling

Professional laboratory practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate gloves when handling the compound.

  • Handling: this compound is a solid. Avoid generating dust.[25][26] Handle in a well-ventilated area or a chemical fume hood.[27]

  • Storage: Store tightly closed in a dry, cool environment.[25]

  • Disclaimer: This is a general guideline. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use.

References

  • Škerlová, J. Thermofluor Assay: How to Make Your Protein Happy. Institute of Organic Chemistry and Biochemistry, AS CR, v.v.i. [Link]

  • Pinz, S., Doskocil, E., & Seufert, W. (2022). Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions. In: K. B. C. (eds) Protein Expression. Methods in Molecular Biology, vol 2506. Humana, New York, NY. [Link]

  • Badger, J. (2012). Crystallographic fragment screening. PubMed. [Link]

  • Badger, J. (2012). Crystallographic Fragment Screening. Springer Nature Experiments. [Link]

  • Selvita. X-ray Crystallography Fragment Screening. [Link]

  • Ciulli, A. (2013). Fragment-based screening by protein crystallography: successes and pitfalls. Acta Crystallographica Section D: Biological Crystallography, 69(8), 1431-1444. [Link]

  • Pinz, S., Doskocil, E., & Seufert, W. (2022). Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions. NCBI. [Link]

  • Malvern Panalytical. (2024). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. [Link]

  • Peak Proteins. Thermofluor Stability Assays: More Than Just Thermal Melting. [Link]

  • Gingell, H., & Ulaganathan, T. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Technology Networks. (2021). Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. [Link]

  • Houser, J., et al. (2024). Crystallization of protein-ligand complexes - co-crystallization and crystal soaking. ScienceOpen. [Link]

  • Zaydman, M. A., & Cui, J. (2024). Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Methods in Molecular Biology, 2796, 271-289. [Link]

  • Drak-Kupfer, E., et al. (2019). Isothermal Analysis of ThermoFluor Data can readily provide Quantitative Binding Affinities. Biophysical Journal, 117(11), 2056-2065. [Link]

  • Wikipedia. Benzamidine. [Link]

  • Houser, J., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PubMed. [Link]

  • Houser, J., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. ResearchGate. [Link]

  • Schiebel, J., et al. (2016). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D Structural Biology, 72(Pt 4), 493–506. [Link]

  • Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]

  • Geratz, J. D., et al. (1979). Inhibition of four human serine proteases by substituted benzamidines. Archives of Biochemistry and Biophysics, 197(2), 551-559. [Link]

  • Stürzebecher, J., et al. (1981). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Acta Biologica et Medica Germanica, 40(10-11), 1487-1494. [Link]

  • Sygnature Discovery. Isothermal Titration Calorimetry (ITC). [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]

  • Liebschner, D., et al. (2013). On the reproducibility of protein crystal structures: five atomic resolution structures of trypsin. ResearchGate. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Benzamidine hydrochloride. [Link]

  • Chen, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. [Link]

  • Chen, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. ResearchGate. [Link]

  • Betzi, S., et al. (2016). Protein X-ray Crystallography and Drug Discovery. Molecules, 21(3), 357. [Link]

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

  • Joachimiak, A. (2009). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (34), 1621. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,5-Difluoro-benzamidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Difluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the critical parameters that govern success. Our approach is grounded in the fundamentals of organic chemistry, specifically the Pinner reaction, to empower you to move beyond simple protocol execution towards rational experimental design.

Foundational Principles: The Pinner Reaction

The synthesis of this compound from 2,5-difluorobenzonitrile is most classically and reliably achieved through the Pinner reaction.[1][2] This two-step process is a cornerstone of amidine synthesis.[3]

  • Step 1: Pinner Salt Formation. The nitrile (2,5-difluorobenzonitrile) is reacted with an alcohol (typically anhydrous ethanol) under strongly acidic conditions, using dry hydrogen chloride (HCl) gas. This forms an imino ester hydrochloride, commonly known as a Pinner salt.[4][5] The nitrile's nitrogen atom is protonated by the strong acid, which dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[6]

  • Step 2: Ammonolysis. The isolated or in-situ generated Pinner salt is then treated with ammonia to displace the alkoxy group, forming the desired amidine hydrochloride salt.[4][7]

Understanding this mechanism is critical because every common failure point—low yield, side product formation, and purification difficulties—can be traced back to a deviation from the optimal conditions required for these two steps.

Reaction Mechanism: Pinner Synthesis of 2,5-Difluoro-benzamidine HCl

Pinner_Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis cluster_side_reactions Common Side Reactions Nitrile 2,5-Difluorobenzonitrile ProtonatedNitrile Protonated Nitrile (Nitrilium Ion) Nitrile->ProtonatedNitrile + HCl (gas) PinnerSalt Ethyl 2,5-Difluorobenzimidate HCl (Pinner Salt) ProtonatedNitrile->PinnerSalt + Ethanol (Anhydrous) AmidineHCl 2,5-Difluoro-benzamidine HCl PinnerSalt->AmidineHCl + NH3 Ester Ethyl 2,5-Difluorobenzoate PinnerSalt->Ester + H2O (Trace Moisture) Amide 2,5-Difluorobenzamide PinnerSalt->Amide Thermal Rearrangement (High Temp) Ammonia Ammonia (NH3)

Caption: Mechanism of the Pinner reaction for 2,5-Difluoro-benzamidine HCl synthesis.

Recommended Experimental Protocol

This protocol provides a robust starting point for laboratory-scale synthesis. All glassware must be oven- or flame-dried, and all reagents and solvents must be anhydrous unless otherwise specified.[8]

Experimental Workflow

Workflow start Start: Assemble Dry Apparatus under Inert Atmosphere (N2/Ar) step1 Dissolve 2,5-Difluorobenzonitrile in Anhydrous Ethanol start->step1 step2 Cool Reaction to 0°C step1->step2 step3 Bubble Dry HCl Gas through Solution step2->step3 step4 Stir at 0-5°C until Pinner Salt Precipitates step3->step4 step5 Isolate Pinner Salt (Filtration) step4->step5 step6 Suspend Pinner Salt in Anhydrous Ethanol step5->step6 step7 Cool to 0°C and Introduce Ammonia (gas or solution) step6->step7 step8 Stir at Controlled Temperature (e.g., 30°C) for 10h step7->step8 step9 Filter to Remove NH4Cl step8->step9 step10 Concentrate Filtrate Under Vacuum step9->step10 step11 Recrystallize Crude Product step10->step11 end Dry Final Product: 2,5-Difluoro-benzamidine HCl step11->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

Part A: Synthesis of Ethyl 2,5-Difluorobenzimidate Hydrochloride (Pinner Salt)

  • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet. Ensure the entire apparatus is under a dry, inert atmosphere (Nitrogen or Argon).

  • Reagents: In the flask, dissolve 2,5-difluorobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 3-5 mL per gram of nitrile).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly bubble dry hydrogen chloride gas through the stirred solution.[6] The HCl gas can be generated from a cylinder or by adding concentrated sulfuric acid dropwise to sodium chloride.

  • Reaction Monitoring: Maintain the temperature between 0-5°C.[1] The reaction is typically continued for several hours (e.g., 6-18 hours) until a thick white precipitate of the Pinner salt forms.[6] Monitor the reaction by taking a small aliquot, quenching it with water, and analyzing by TLC or LC-MS to check for the disappearance of the starting nitrile.

  • Isolation: Once the reaction is complete, stop the HCl gas flow. Collect the precipitated Pinner salt by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether to remove residual starting material, and dry under vacuum. The Pinner salt is moisture-sensitive and should be used immediately in the next step.

Part B: Synthesis of this compound

  • Setup: In a clean, dry flask, suspend the Pinner salt (1.0 eq) from Part A in anhydrous ethanol.

  • Ammonolysis: Cool the suspension to 0-5°C. Introduce anhydrous ammonia. This can be done by bubbling ammonia gas through the mixture or by adding a saturated solution of ammonia in ethanol.[4]

  • Reaction: After the addition of ammonia, allow the mixture to warm to a controlled temperature (e.g., 30-40°C) and stir for an extended period (e.g., 10-12 hours).[4] The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, a precipitate of ammonium chloride (NH₄Cl) will have formed. Cool the reaction mixture and filter to remove the NH₄Cl. Wash the solid with a small amount of cold ethanol.

  • Purification: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude this compound.[4] This crude product can be purified by recrystallization. A common and effective method is to dissolve the residue in a minimal amount of hot ethanol and then add ethyl acetate as an anti-solvent until turbidity is observed, followed by cooling to induce crystallization.[4][9]

  • Final Product: Collect the purified crystals by filtration, wash with ethyl acetate, and dry under vacuum to yield pure this compound as a white solid.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q: Why is my yield of this compound consistently low?

A: Low yields are a common frustration and can stem from several factors.[8] Let's break down the likely culprits:

  • Moisture Contamination: This is the most frequent cause of low yield. Water readily hydrolyzes the Pinner salt intermediate to form the corresponding ester (ethyl 2,5-difluorobenzoate).[3][6]

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. When bubbling HCl gas, pass it through a sulfuric acid trap to ensure it is dry. Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Incomplete Pinner Salt Formation: The first step may not have gone to completion.

    • Solution: Ensure a sufficient excess of dry HCl is passed through the solution. The reaction can be slow; consider extending the reaction time at 0-5°C. Confirm the disappearance of the starting nitrile via TLC or LC-MS before proceeding.

  • Thermal Decomposition: The Pinner salt (imidium chloride) is thermally unstable and can rearrange to the N-alkyl amide (N-ethyl-2,5-difluorobenzamide) and an alkyl chloride, especially at elevated temperatures.[1][3]

    • Solution: Strictly maintain low temperatures (0-5°C) during the Pinner salt formation. Avoid any local heating.

  • Losses During Work-up: The product is a water-soluble salt. Significant amounts can be lost during aqueous washes if they are performed.

    • Solution: The recommended protocol avoids an aqueous work-up. Purification should be achieved through filtration of NH₄Cl followed by recrystallization of the product from organic solvents.

Q: My final product is contaminated with a significant amount of ammonium chloride. How can I remove it?

A: This is a very common issue as NH₄Cl is a direct byproduct of the ammonolysis step.

  • Primary Cause: Insufficient separation during the work-up filtration step or co-precipitation during crystallization.

  • Solution 1 (Optimized Filtration): After the ammonolysis step, ensure the NH₄Cl is fully precipitated. Sometimes cooling the mixture further (e.g., to 0°C) before filtration can help. Wash the filtered NH₄Cl cake thoroughly with cold anhydrous ethanol to recover any trapped product.

  • Solution 2 (Recrystallization): this compound and ammonium chloride have different solubilities in organic solvent systems. A carefully chosen recrystallization can effectively separate them.

    • Dissolve the crude mixture in a minimal amount of hot methanol or ethanol, in which the amidine salt is soluble. Ammonium chloride has lower solubility in these alcohols.

    • Filter the hot solution to remove the insoluble NH₄Cl.

    • Allow the filtrate to cool, possibly adding a less polar anti-solvent like ethyl acetate or diethyl ether to induce crystallization of the pure amidine hydrochloride.[4][9] A patent for purifying benzamidine hydrochloride suggests a similar approach using alkoxides to react with NH₄Cl, followed by filtration.[11]

Q: I'm observing the formation of 2,5-difluorobenzamide as a major byproduct. What is causing this?

A: The formation of the primary amide, 2,5-difluorobenzamide, points to hydrolysis of the starting nitrile, not the Pinner salt.

  • Primary Cause: This side reaction can occur if the reaction conditions are not sufficiently acidic or if water is present under conditions that favor nitrile hydrolysis over Pinner salt formation. It can also be a result of the thermal decomposition of the Pinner salt followed by hydrolysis.

  • Solution:

    • Ensure Anhydrous Conditions: As with ester formation, water is the enemy. Re-verify that all solvents and reagents are dry.

    • Sufficient Acid Catalyst: Ensure a strong, continuous stream of dry HCl gas. The reaction must be kept strongly acidic to favor the Pinner pathway.[6]

    • Temperature Control: Do not let the reaction temperature rise, as this can promote side reactions.[1]

Q: During the first step (formation of the Pinner salt), the reaction mixture turned dark and I isolated very little product. What went wrong?

A: A dark coloration often indicates decomposition.

  • Primary Cause: The most likely cause is an exothermic reaction that was not adequately controlled, leading to a temperature spike. This can cause polymerization or decomposition of the starting material or intermediate. Another possibility is the use of impure reagents.

  • Solution:

    • Improve Temperature Control: Ensure the reaction flask is well-submerged in the ice bath. Add the HCl gas at a slow, controlled rate to manage the exotherm. For larger scale reactions, more efficient cooling may be necessary.

    • Check Reagent Purity: Ensure the 2,5-difluorobenzonitrile is pure. Impurities can sometimes catalyze decomposition pathways.[8]

Frequently Asked Questions (FAQs)

Q: What is the importance of using anhydrous conditions? A: This is the single most critical parameter. The Pinner salt intermediate is highly reactive towards water. Any moisture present will hydrolyze the Pinner salt to form an ester, which is a dead-end byproduct that will not convert to the amidine.[4][6] This directly reduces your yield.

Q: Can I use a different alcohol besides ethanol? A: Yes, other primary alcohols like methanol can be used. The choice of alcohol determines the alkoxy group in the Pinner salt intermediate (e.g., using methanol will form a methyl imidate). However, ethanol is widely used and well-documented. Using bulkier secondary alcohols (like isopropanol) can significantly slow down the reaction.

Q: Is it necessary to use gaseous HCl, or can I use a solution of HCl in a solvent? A: Gaseous HCl is strongly preferred because it allows for the creation of a saturated, anhydrous acidic environment.[5] Commercially available solutions of HCl in solvents like dioxane or methanol can be used, but you must ensure they are completely anhydrous. Preparing your own fresh solution of HCl in the reaction alcohol (e.g., acetyl chloride in ethanol) is another option, but bubbling the gas is often the most effective method for driving the reaction to completion.

Q: What are the safety precautions for handling the reagents involved? A:

  • 2,5-Difluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[12] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen Chloride (gas): Extremely corrosive and toxic. Causes severe skin burns and eye damage. Handle only in a fume hood with a proper gas delivery and scrubbing setup. Ensure a trap with concentrated sulfuric acid is used for drying and a base trap (e.g., NaOH solution) is used to neutralize excess gas.

  • Ammonia (gas): Corrosive and toxic. Handle in a fume hood.

Q: Are there any considerations for scaling up this reaction? A: Yes, scaling up presents significant challenges.[13][14]

  • Heat Management: The initial reaction with HCl is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent temperature spikes and decomposition. A jacketed reactor with a chiller is recommended.

  • Gas Dispersion: Ensuring efficient mixing of the HCl gas into a larger volume of liquid is critical. A gas dispersion tube (sparger) and robust overhead stirring are necessary.

  • Material Handling: Handling large quantities of corrosive gases and reagents requires specialized equipment and safety protocols.

  • Purification: Crystallization on a large scale can behave differently. Seeding and controlled cooling rates become more important for obtaining a consistent and pure crystalline product.

Optimized Reaction Parameters Summary

ParameterRecommended ConditionRationale / Causality
Starting Material 2,5-DifluorobenzonitrileCommercially available nitrile precursor.[15]
Solvent Anhydrous EthanolActs as both solvent and reagent; must be dry to prevent ester formation.[1]
Acid Catalyst Dry Hydrogen Chloride (gas)Provides the strongly acidic, anhydrous conditions needed to activate the nitrile.[6]
Step 1 Temp. 0 - 5 °CPinner salt is thermally unstable; low temperature prevents rearrangement to amide.[3]
Ammonolysis Reagent Anhydrous Ammonia (gas or ethanolic solution)Nucleophile required to convert the Pinner salt to the amidine.[7]
Step 2 Temp. 30 - 40 °CGentle heating accelerates the conversion of the Pinner salt to the final product.[4]
Purification Recrystallization (Ethanol/Ethyl Acetate)Effective for removing byproduct salts (NH₄Cl) and other impurities.[4][9]

References

  • NROChemistry. Pinner Reaction. Available from: [Link]

  • Wikipedia. Pinner reaction. Available from: [Link]

  • Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

  • Taylor & Francis Online. Unveiling ammonia's dual role in the [Zn(NH3)4]SO4·H2O synthesis: a Zn(II) ligand and nucleophile in the reaction with nitrile. Available from: [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425.
  • Sciforum. Synthesis of Amidines and its application to pyrimidouracil synthesis. Available from: [Link]

  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Available from: [Link]

  • Google Patents. CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • Organic Chemistry Portal. Amidine synthesis by imidoylation. Available from: [Link]

  • ACS Publications. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Available from: [Link]

  • YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Available from: [Link]

  • Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • National Institutes of Health. A Lewis acid-promoted Pinner reaction. Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]

  • Chemsrc. 2,5-Difluorobenzonitrile. Available from: [Link]

  • Wikipedia. Benzamidine. Available from: [Link]

  • PubChem. 2,5-Difluorobenzonitrile. Available from: [Link]

  • Google Patents. US6452056B1 - Process for the preparation of fluorobenzyl derivatives.
  • Google Patents. US5478963A - Process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
  • Google Patents. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.
  • Single Use Support. Oligonucleotide manufacturing – challenges & solutions. Available from: [Link]

  • RSC Publishing. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Available from: [Link]

  • Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • IRIS. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2,5-Difluoro-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Difluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. Drawing upon established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction intermediates?

The most prevalent and industrially significant method for the synthesis of this compound is the Pinner reaction .[1][2][3] This acid-catalyzed reaction involves the treatment of a nitrile, in this case, 2,5-difluorobenzonitrile, with an alcohol in the presence of a strong acid, typically hydrogen chloride (HCl).[4]

The reaction proceeds in two key stages:

  • Formation of the Pinner Salt: The nitrile reacts with the alcohol and HCl to form an imino ester salt, also known as a Pinner salt.[5] In this specific synthesis, the intermediate is ethyl 2,5-difluorobenzimidate hydrochloride.

  • Ammonolysis: The Pinner salt is then treated with ammonia or an amine to form the desired amidine hydrochloride.[1]

Pinner_Reaction 2,5-Difluorobenzonitrile 2,5-Difluorobenzonitrile Ethyl 2,5-Difluorobenzimidate HCl (Pinner Salt) Ethyl 2,5-Difluorobenzimidate HCl (Pinner Salt) 2,5-Difluorobenzonitrile->Ethyl 2,5-Difluorobenzimidate HCl (Pinner Salt) Ethanol, HCl 2,5-Difluoro-benzamidine HCl 2,5-Difluoro-benzamidine HCl Ethyl 2,5-Difluorobenzimidate HCl (Pinner Salt)->2,5-Difluoro-benzamidine HCl Ammonia

Troubleshooting Common Side Products

Q2: My reaction is producing a significant amount of a non-polar byproduct that is difficult to separate from the desired product. What could it be and how can I prevent its formation?

This is a common issue, and the most likely culprit is the formation of ethyl 2,5-difluorobenzoate .

Causality: This side product arises from the hydrolysis of the Pinner salt intermediate (ethyl 2,5-difluorobenzimidate hydrochloride) by residual water in the reaction mixture.[1] The Pinner salt is highly susceptible to nucleophilic attack by water, which leads to the formation of the corresponding ester. The electron-withdrawing fluorine atoms on the benzene ring can further activate the imidate carbon towards nucleophilic attack, potentially exacerbating this side reaction.

Troubleshooting Guide:

Corrective Action Detailed Protocol Rationale
Ensure Anhydrous Conditions 1. Dry all glassware in an oven at >120°C for at least 4 hours before use. 2. Use anhydrous ethanol (e.g., freshly distilled over magnesium turnings or purchased as anhydrous grade and stored over molecular sieves). 3. Use dry HCl gas or a freshly prepared solution of HCl in anhydrous ethanol.To minimize the presence of water, which is the primary reactant in the formation of the ester byproduct.[2]
Control Reaction Temperature Maintain the reaction temperature below 5°C during the formation of the Pinner salt.The Pinner salt is thermodynamically unstable at higher temperatures, which can favor side reactions, including hydrolysis.[1]
Q3: I am observing a byproduct with a similar polarity to my starting material, and my overall yield of the amidine is low. What could be the issue?

In this scenario, the likely side product is 2,5-difluorobenzamide .

Causality: The formation of 2,5-difluorobenzamide can occur through two primary pathways:

  • Thermal Decomposition of the Pinner Salt: At elevated temperatures, the Pinner salt can undergo rearrangement to form the more stable amide and an alkyl chloride.[1]

  • Incomplete Ammonolysis: If the ammonolysis step is not driven to completion, the Pinner salt may hydrolyze to the amide during workup.

Troubleshooting Guide:

Corrective Action Detailed Protocol Rationale
Strict Temperature Control During the formation of the Pinner salt, maintain the temperature at or below 0°C. For the ammonolysis step, a moderate temperature increase (e.g., to 30°C) can be beneficial to drive the reaction to completion, but prolonged heating should be avoided.[5]To prevent the thermal decomposition of the unstable Pinner salt intermediate.[2]
Optimize Ammonolysis Conditions 1. Ensure a sufficient excess of ammonia is used. 2. Increase the reaction time for the ammonolysis step. 3. Consider using ammonium carbonate in addition to ammonia gas to maintain a basic pH and provide a high concentration of the nucleophile.[5]To ensure the complete conversion of the Pinner salt to the desired amidine.
Q4: My final product is contaminated with a high molecular weight, non-polar impurity. What is this and how can I avoid it?

This impurity is likely the orthoester , specifically triethyl 2,5-difluorobenzorthoate.

Causality: The Pinner reaction can proceed further if an excess of alcohol is present, leading to the formation of an orthoester.[1] The Pinner salt itself is an intermediate that can be attacked by another molecule of alcohol.

Troubleshooting Guide:

Corrective Action Detailed Protocol Rationale
Control Stoichiometry Use a stoichiometric or slight excess of ethanol relative to the 2,5-difluorobenzonitrile.To minimize the opportunity for the Pinner salt to react with additional alcohol.
Stepwise Addition Add the ethanol to the reaction mixture containing the nitrile and HCl in a controlled manner.This helps to maintain a lower concentration of free alcohol in the reaction at any given time.

Purification and Characterization

Q5: How can I effectively purify my this compound from these common side products?

A combination of extraction and recrystallization is typically effective.

Experimental Protocol for Purification:

  • Initial Workup: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove excess ethanol and ammonia.

  • Liquid-Liquid Extraction:

    • Dissolve the crude residue in a minimal amount of water.

    • Wash the aqueous solution with a non-polar organic solvent such as diethyl ether or ethyl acetate. This will remove the non-polar impurities like ethyl 2,5-difluorobenzoate and any unreacted 2,5-difluorobenzonitrile. The desired amidine hydrochloride salt will remain in the aqueous layer.

  • Recrystallization:

    • Carefully adjust the pH of the aqueous layer to be slightly acidic (pH 5-6) with dilute HCl if necessary.

    • Concentrate the aqueous solution under reduced pressure to induce crystallization.

    • Alternatively, add a suitable anti-solvent like isopropanol or acetone to the concentrated aqueous solution to precipitate the product.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification_Workflow cluster_0 Crude Product cluster_1 Purification Steps Crude Residue Crude Residue Dissolve in Water Dissolve in Water Crude Residue->Dissolve in Water Wash with Organic Solvent Wash with Organic Solvent Dissolve in Water->Wash with Organic Solvent Aqueous Layer (Product) Aqueous Layer (Product) Wash with Organic Solvent->Aqueous Layer (Product) Recrystallization Recrystallization Aqueous Layer (Product)->Recrystallization Pure 2,5-Difluoro-benzamidine HCl Pure 2,5-Difluoro-benzamidine HCl Recrystallization->Pure 2,5-Difluoro-benzamidine HCl

Summary of Potential Side Products and their Identification

Side Product Chemical Structure Likely Cause Analytical Identification (Expected ¹H NMR signals)
Ethyl 2,5-difluorobenzoateC₉H₈F₂O₂Hydrolysis of Pinner saltAromatic protons (7.0-7.5 ppm), Quartet (ethoxy CH₂) ~4.4 ppm, Triplet (ethoxy CH₃) ~1.4 ppm
2,5-DifluorobenzamideC₇H₅F₂NOThermal decomposition or incomplete ammonolysisAromatic protons (7.2-7.8 ppm), Broad singlet (amide NH₂) ~7.5-8.0 ppm
Triethyl 2,5-difluorobenzorthoateC₁₃H₁₇F₂O₃Excess alcoholAromatic protons (7.0-7.4 ppm), Multiple quartets and triplets for the three ethoxy groups

References

  • NROChemistry. Pinner Reaction. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • SynArchive. Pinner Reaction. [Link]

Sources

purification of 2,5-Difluoro-benzamidine hydrochloride from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-Difluoro-benzamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions based on established chemical principles and field-proven insights.

I. Understanding the Core Challenges

The purification of this compound from a crude reaction mixture, often synthesized via the Pinner reaction, presents several key challenges.[1][2][3] These include the removal of unreacted starting materials, inorganic salts, and side products formed during the synthesis. The polar and salt-like nature of the target compound dictates specific considerations for solvent selection during extraction and crystallization.

Diagram: Pinner Reaction Workflow for Benzamidine Synthesis

Nitrile 2,5-Difluorobenzonitrile PinnerSalt Imino Ester Hydrochloride (Pinner Salt) Nitrile->PinnerSalt Acid-catalyzed addition Alcohol Anhydrous Alcohol (e.g., Ethanol) Alcohol->PinnerSalt HCl Dry HCl Gas HCl->PinnerSalt CrudeProduct Crude 2,5-Difluoro-benzamidine HCl + NH4Cl PinnerSalt->CrudeProduct Ammonolysis Ammonia Ammonia (Anhydrous) Ammonia->CrudeProduct PurifiedProduct Purified Product CrudeProduct->PurifiedProduct Purification (Crystallization)

Caption: Pinner reaction workflow for benzamidine hydrochloride synthesis.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the purification process in a question-and-answer format.

FAQ 1: My crude product is a sticky oil or fails to crystallize. What are the likely causes and how can I induce crystallization?

Answer:

The failure of this compound to crystallize is a common issue and can stem from several factors:

  • Presence of Impurities: Oiling out is often caused by impurities that depress the melting point and disrupt the crystal lattice formation. Common culprits include unreacted benzonitrile, residual solvent, or byproducts from the Pinner reaction.

  • Incorrect Solvent System: The chosen solvent or solvent mixture may be too good of a solvent for your compound, even at low temperatures.

  • Water Content: While the hydrochloride salt has some water solubility, excessive water can prevent crystallization from many organic solvents. The Pinner reaction itself requires anhydrous conditions to prevent hydrolysis of the intermediate imino ester.[1][4]

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[5] For a polar compound like this compound, consider the following solvent systems:

    • Single Solvents: Ethanol, methanol, or isopropanol are often good starting points.[6]

    • Solvent Pairs: If a single solvent is too effective, a solvent/anti-solvent system can be employed.[7] A common strategy is to dissolve the crude product in a minimal amount of a polar solvent (like hot ethanol or methanol) and then slowly add a less polar anti-solvent (like ethyl acetate, diethyl ether, or hexane) until the solution becomes cloudy.[8][9] Gentle heating should redissolve the precipitate, and slow cooling should then promote crystal growth.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Cooling: Slowly cool the solution to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.[7]

  • "Salting Out": In some cases, if the compound is in an aqueous or highly polar solvent, adding a saturated solution of an inorganic salt (e.g., NaCl) can decrease the solubility of the organic salt and promote precipitation. This should be used with caution as it can introduce inorganic impurities.

Solvent System Polarity Comments
Methanol/Ethanol HighGood for dissolving the crude product. May require an anti-solvent for efficient crystallization.[10]
Isopropanol Medium-HighCan be a good single solvent for recrystallization.
Ethanol/Ethyl Acetate High/MediumA common and effective solvent pair for polar organic compounds.[8]
Methanol/Diethyl Ether High/LowEffective for precipitating polar salts. Diethyl ether is highly volatile and flammable.
Acetonitrile Medium-HighCan be used to extract the amidine hydrochloride from less soluble impurities like ammonium chloride.[6]
FAQ 2: After crystallization, my product is still contaminated with ammonium chloride (NH₄Cl). How can I effectively remove it?

Answer:

Ammonium chloride is a common byproduct of the Pinner reaction when ammonia is used for the ammonolysis of the imino ester intermediate.[4] Its removal is crucial for obtaining a pure product.

Troubleshooting Steps:

  • Solvent Extraction: The solubility difference between this compound and ammonium chloride in certain organic solvents can be exploited.

    • Hot Acetonitrile or Ethanol Extraction: Ammonium chloride is sparingly soluble in hot acetonitrile and ethanol, whereas benzamidine hydrochloride is more soluble.[6] You can triturate or reflux the crude solid mixture in one of these solvents, filter off the insoluble ammonium chloride, and then concentrate the filtrate to recover your product.[6]

  • Recrystallization from a Carefully Chosen Solvent: A well-chosen recrystallization solvent system should ideally leave the ammonium chloride behind, either undissolved in the hot solution or remaining in the mother liquor after crystallization.

    • Methanol/Ethanol: While both compounds have some solubility, careful control of the solvent volume and cooling rate can lead to preferential crystallization of the desired product.

    • Isopropanol: Often provides better selectivity for dissolving the organic salt over the inorganic salt.

  • Chemical Treatment (Advanced): A method described for other amidine hydrochlorides involves treating an alcoholic solution of the crude product with a stoichiometric amount of an alkoxide (e.g., sodium methoxide).[11] This reacts with the ammonium chloride to form ammonia gas, an alcohol, and a sodium chloride precipitate, which can be filtered off.[11] This method requires careful stoichiometric control to avoid deprotonating the desired amidine hydrochloride.

Diagram: Workflow for Ammonium Chloride Removal

Crude Crude Product (2,5-DF-Benzamidine HCl + NH4Cl) Method1 Method 1: Selective Extraction Crude->Method1 Method2 Method 2: Recrystallization Crude->Method2 Step1_1 Suspend in hot Ethanol or Acetonitrile Method1->Step1_1 Step2_1 Dissolve in minimal hot Isopropanol Method2->Step2_1 Step1_2 Filter hot solution Step1_1->Step1_2 Step1_3 Insoluble: NH4Cl (discard) Step1_2->Step1_3 Step1_4 Filtrate: Contains product Step1_2->Step1_4 Step1_5 Concentrate and crystallize Step1_4->Step1_5 PureProduct Pure 2,5-Difluoro-benzamidine HCl Step1_5->PureProduct Step2_2 Slowly cool to crystallize Step2_1->Step2_2 Step2_3 Filter crystals Step2_2->Step2_3 Step2_4 Mother Liquor: Contains soluble impurities Step2_3->Step2_4 Step2_3->PureProduct

Caption: Workflow for the removal of ammonium chloride impurity.

FAQ 3: My final product shows the presence of unreacted 2,5-Difluorobenzonitrile. What went wrong and how can I remove it?

Answer:

The presence of unreacted starting material, 2,5-Difluorobenzonitrile, typically indicates an incomplete reaction.

Potential Causes for Incomplete Reaction:

  • Insufficient Reaction Time or Temperature: The Pinner reaction may require extended reaction times or elevated temperatures to go to completion.[1]

  • Moisture Contamination: The presence of water can hydrolyze the imido ester intermediate back to the nitrile and alcohol, thus inhibiting the formation of the amidine.[4] It is crucial to use anhydrous solvents and reagents.[1][4]

  • Inefficient HCl Saturation: The reaction is acid-catalyzed, and incomplete saturation of the alcohol/nitrile mixture with dry HCl gas will result in a sluggish or incomplete reaction.[12]

Removal of Unreacted Nitrile:

  • Ether Extraction: Before crystallization, the crude reaction mixture can be dissolved in a suitable solvent (e.g., water or dilute acid) and washed with a non-polar organic solvent like diethyl ether.[6] The non-polar 2,5-Difluorobenzonitrile will preferentially partition into the ether layer, while the polar this compound will remain in the aqueous layer.

  • Recrystallization: If the concentration of the nitrile is low, a careful recrystallization may be sufficient to exclude it from the crystal lattice of the highly polar product. The nitrile will remain in the mother liquor.

FAQ 4: How should I handle and store purified this compound?

Answer:

This compound is a stable crystalline solid.[13] However, like many amine salts, it can be hygroscopic.

Handling and Storage Recommendations:

  • Storage: Store the purified product in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture.

  • Stability: While generally stable, it is good practice to store it at refrigerated temperatures (0-5°C) for long-term storage to minimize any potential degradation.

  • Handling: When handling the compound, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

III. Summary Protocol for Purification

This section provides a generalized, step-by-step protocol for the purification of this compound from a typical crude Pinner reaction mixture.

Experimental Protocol: Recrystallization

  • Initial Workup: After the reaction is complete, remove the reaction solvent (e.g., ethanol) under reduced pressure.

  • Extraction (Optional): If significant amounts of unreacted nitrile are suspected, dissolve the crude residue in a minimal amount of water or 1M HCl. Extract this aqueous solution with diethyl ether (2 x 50 mL) to remove the non-polar nitrile. The aqueous layer contains your product.

  • Solvent Selection for Crystallization: Transfer the crude solid (or the evaporated aqueous layer) to an Erlenmeyer flask. Add a suitable solvent, such as isopropanol or ethanol, in small portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize the yield of the crystallized product.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.[7]

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

References

  • Quora. (2017, February 16). What is the best solvent for recrystallization? Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Smistad, G., et al. (1993). Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). Acta Crystallographica Section D: Biological Crystallography, 49(Pt 4), 435-437.
  • Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
  • Organic Syntheses. (n.d.). Acetamidine hydrochloride. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013, August 2). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Organic Syntheses. (1981). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-. Retrieved from [Link]

  • International Journal of Pharmaceutical Compounding. (2020). Stability of Azathioprine, Clonidine Hydrochloride, Clopidogrel Bisulfate, Ethambutol Hydrochloride, Griseofulvin, Hydralazine Hydrochloride, Nitrofurantoin, and Thioguanine Oral Suspensions Compounded with SyrSpend SF pH4. Retrieved from [Link]

  • Chem-Src. (2024, July 15). This compound. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2,5-Difluoro-benzamidine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Difluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure the integrity of your experimental results.

Introduction: Understanding the Core Stability Profile

This compound, a derivative of the well-known serine protease inhibitor benzamidine, is increasingly utilized in various research and development applications. However, like its parent compound, its stability in aqueous solutions is a critical parameter that can significantly impact experimental outcomes. The primary mode of degradation for benzamidine derivatives in aqueous media is hydrolysis. This guide will provide a comprehensive overview of the factors influencing this process and how to mitigate stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for benzamidine and its derivatives in aqueous solution is hydrolysis. The amidine functional group is susceptible to nucleophilic attack by water, leading to the formation of the corresponding benzamide (2,5-Difluoro-benzamide) and ammonia.

Q2: How do the fluorine substituents on the benzene ring affect the stability of the molecule?

A2: While specific stability data for this compound is not extensively published, we can infer the effect of the fluorine atoms based on fundamental principles of organic chemistry. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring.[1][2] This effect increases the electrophilicity of the carbon atom in the amidine group, making it more susceptible to nucleophilic attack by water. Therefore, it is hypothesized that this compound may be more prone to hydrolysis than the parent benzamidine hydrochloride under similar conditions. However, fluorine can also exert a π-donating effect through resonance, which could partially counteract the inductive effect.[1][2] The overall impact on stability should be empirically determined.

Q3: What are the most critical factors influencing the stability of this compound in solution?

A3: Based on the behavior of benzamidine, the most critical factors are:

  • pH: Stability is highly pH-dependent. Benzamidines are generally more stable in acidic to neutral solutions and degrade rapidly under basic conditions.[3]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[4]

  • Solvent: The type of solvent and the presence of co-solvents can influence stability.

  • Light: Photostability should also be considered, as UV or visible light can sometimes induce degradation.[4]

Q4: What is the recommended solvent for preparing stock solutions of this compound?

A4: For short-term use, sterile, deionized water is a common solvent. However, for longer-term storage, consider preparing stock solutions in anhydrous organic solvents such as DMSO or ethanol, where the compound is generally more stable. These stock solutions should then be diluted into the aqueous experimental buffer immediately before use.

Q5: How should I store solutions of this compound?

A5: Aqueous solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and use within 24 hours. For longer-term storage, it is recommended to store aliquots of a stock solution in an anhydrous organic solvent at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound activity over a short period in an aqueous buffer. Hydrolysis of the amidine group. 1. Verify the pH of your buffer. If it is neutral to basic, consider using a buffer with a slightly acidic pH (e.g., pH 5-6), if compatible with your experiment. 2. Prepare fresh solutions immediately before each experiment. 3. Lower the storage temperature of the solution to 2-8°C for the duration of the experiment.
Inconsistent results between experiments. Variable degradation of the compound due to inconsistent solution preparation and storage. 1. Standardize your solution preparation protocol. Ensure the same solvent, pH, and concentration are used each time. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Perform a stability check of your compound in the experimental buffer over the typical duration of your experiment.
Appearance of unknown peaks in HPLC analysis of the sample. Formation of degradation products. 1. Identify the main degradation product. Based on the known degradation pathway, the primary degradation product is likely 2,5-Difluoro-benzamide. 2. Perform a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times in your HPLC method. This will help in developing a stability-indicating analytical method.
Precipitation of the compound in aqueous buffer. Low aqueous solubility, especially at higher concentrations or in certain buffers. 1. Determine the solubility limit of this compound in your specific buffer. 2. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) in your final solution, if permissible for your application. 3. Adjust the pH of the buffer, as solubility can be pH-dependent.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5] This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[3]

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile and methanol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Calibrated pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[4] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2 for method development guidance).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation for each condition. The target degradation is typically 5-20%.[3][4]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Elution: Gradient elution, for example, starting with 5% B and increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a photodiode array detector is recommended). A starting wavelength of 230 nm can be used.[6]

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Optimization: Inject the unstressed and stressed samples from the forced degradation study. Adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation between the parent compound and all degradation peaks.[5]

  • Validation: Once the method is optimized, it should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualization of Degradation and Workflow

Degradation Pathway

G cluster_0 Hydrolytic Degradation of 2,5-Difluoro-benzamidine A 2,5-Difluoro-benzamidine B Tetrahedral Intermediate A->B + H2O (Nucleophilic Attack) C 2,5-Difluoro-benzamide B->C Elimination D Ammonia B->D Elimination

Caption: Proposed hydrolytic degradation pathway of 2,5-Difluoro-benzamidine.

Experimental Workflow for Stability Assessment

G cluster_1 Stability Assessment Workflow start Prepare Stock Solution of 2,5-Difluoro-benzamidine HCl stress Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev analysis Analyze Stressed Samples by HPLC hplc_dev->analysis data Identify Degradation Products & Determine Degradation Rate analysis->data report Establish Stability Profile & Recommend Storage Conditions data->report

Caption: Workflow for assessing the stability of 2,5-Difluoro-benzamidine HCl.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • Jetir, G. M., & Kumar, P. S. (2019). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. JETIR, 6(6), 633-643. [Link]

  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • IJCRT. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, 9(5), d783-d790. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56. [Link]

  • IJSDR. (2020). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 5(8), 1-10. [Link]

  • Lin, C. T., & Cook, M. A. (1977). Hydrolysis of benzamidine. Journal of Pharmaceutical Sciences, 66(4), 582-583. [Link]

  • Ko, S., & Kochi, J. K. (1993). Electron-transfer mechanism for electrophilic aromatic substitution: charge-transfer complexes of substituted benzenes with the nitrosonium cation. The Journal of Organic Chemistry, 58(20), 5474-5484. [Link]

Sources

Technical Support Center: Troubleshooting Low Efficacy of 2,5-Difluoro-benzamidine hydrochloride in Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals

Welcome to the technical support center for 2,5-Difluoro-benzamidine hydrochloride. This guide is designed to provide in-depth troubleshooting assistance to researchers experiencing lower-than-expected efficacy in their assays. As a benzamidine derivative, this compound is expected to function primarily as a competitive inhibitor of serine proteases.[1][2] However, suboptimal results can arise from a variety of factors related to the compound's integrity, its handling, or its interaction with the specific assay system.

This document moves beyond a simple checklist to explain the causality behind each experimental step, empowering you to diagnose and resolve issues with scientific rigor.

Part 1: Initial Triage - Is the Issue with the Compound, the Assay, or the Protocol?

When encountering low efficacy, a systematic approach is crucial. The following section provides a logical workflow to begin your investigation.

Q1: My inhibitory activity is significantly lower than expected. What's the first thing I should check?

Before questioning the compound's intrinsic activity, it is essential to rule out procedural errors. The most common sources of variability in any assay are fundamental protocol steps.

Initial Troubleshooting Workflow

G cluster_start cluster_checks Level 1: Procedural & Calculation Verification cluster_compound Level 2: Compound Integrity cluster_assay Level 3: Assay & Target Interaction start Low Efficacy Observed calc Verify Calculations (Dilutions, IC50 curve fitting) start->calc reagents Check Reagent Preparation (Buffer pH, enzyme activity, substrate concentration) calc->reagents controls Assess Controls (Positive/Negative inhibitor controls, vehicle control) reagents->controls instrument Confirm Instrument Settings (Wavelength, gain, read time) controls->instrument solubility Investigate Solubility & Stability (Precipitation, degradation) instrument->solubility purity Confirm Purity & Identity (CoA, Lot number) solubility->purity interference Test for Assay Interference (Counterscreens) purity->interference moa Evaluate Mechanism of Action (Competitive inhibition) interference->moa

Caption: Initial troubleshooting workflow for low compound efficacy.

Start with Level 1 checks. Simple errors in calculating dilution series or improper buffer pH can significantly impact results and are the easiest to rectify. Ensure your positive control inhibitor is performing as expected and that the vehicle (e.g., DMSO) has no inhibitory effect at the concentration used.

Part 2: Compound-Specific Troubleshooting

If procedural checks do not reveal the source of the issue, the next step is to scrutinize the compound itself. The physical and chemical properties of this compound are critical to its performance.

Q2: I've confirmed my protocol is correct. How do I know if the compound itself is the problem?

The primary concerns for any small molecule inhibitor are its solubility, stability, and purity.

Solubility Issues

Benzamidine hydrochloride and its derivatives are generally water-soluble, but their solubility can be limited, especially in high-salt buffers like PBS.[3][4] The difluoro-substitution on the benzene ring can further alter its solubility profile.

  • The Problem: If the compound is not fully dissolved in the stock solution or if it precipitates upon dilution into the aqueous assay buffer, its effective concentration will be much lower than the calculated concentration, leading to artificially low efficacy.

  • The Solution: Always visually inspect your stock solution and the final assay wells for any signs of precipitation. Prepare stock solutions in a suitable organic solvent like DMSO or ethanol at a high concentration.[4] When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the target protein or assay components.[4]

Solvent Reported Solubility of Benzamidine HCl Recommendation for 2,5-Difluoro-benzamidine HCl
Water~50 mg/mL (may require heating)[3]Use for initial stock if possible, but watch for precipitation in buffers.
Ethanol~10 mg/mL[3][4]Good option for primary stock solution.
DMSO~25 mg/mL[3][4]Recommended for high-concentration primary stock solutions.
PBS (pH 7.2)~3 mg/mL[3][4]Low solubility; avoid making primary stocks in PBS. Prepare fresh working dilutions.

See Protocol 1 for a detailed methodology on preparing and validating stock solutions.

Stability Issues

Benzamidine and its analogs are susceptible to hydrolysis, especially in aqueous solutions.[3] The rate of this degradation is highly dependent on pH and temperature.

  • The Problem: The amidine functional group can hydrolyze to the corresponding benzamide, which is inactive as a protease inhibitor. This degradation can occur during storage of stock solutions or over the course of a lengthy assay incubation. Benzamidine solutions in PBS are not recommended for storage for more than one day.[4]

  • The Solution: Prepare fresh working solutions from a frozen organic stock immediately before each experiment.[5] Avoid repeated freeze-thaw cycles of aqueous stocks. If your assay involves long incubation times at non-neutral pH, the stability of the compound under those specific conditions should be validated.

See Protocol 2 for a method to assess compound stability in your assay buffer.

Purity and Identity

Always use a compound from a reputable supplier and review the Certificate of Analysis (CoA) for the specific lot number you are using.

  • The Problem: Low purity means a lower effective concentration of the active compound. The identity could also be incorrect.

  • The Solution: Cross-reference the CAS number (885957-28-8) and check the purity data on the CoA.[6] If significant issues persist, consider obtaining a new lot or sourcing from an alternative vendor. Analytical validation via methods like LC-MS or NMR can confirm identity and purity if necessary.

Part 3: Assay-Specific Troubleshooting

If both the experimental procedure and the compound's integrity have been verified, the issue may lie in the interaction between this compound and the assay system.

Q3: Could my compound be interfering with the assay readout rather than inhibiting the target?

Yes, this phenomenon is known as assay interference. Certain chemical structures can generate false positive or false negative results through mechanisms unrelated to specific target binding.[7][8][9] While benzamidines are not typically classified as Pan-Assay Interference Compounds (PAINS), it is a crucial aspect to investigate.[10]

Mechanisms of Assay Interference Include:

  • Fluorescence Interference: If your assay uses a fluorescent readout, the compound itself might be fluorescent at the excitation/emission wavelengths or it might quench the signal.

  • Redox Activity: Some compounds can participate in redox cycling, which can interfere with assays that measure NADH/NADPH or use redox-sensitive reagents.[9]

  • Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically sequester and inhibit enzymes.[10]

  • The Solution: Perform a counterscreen by running your assay under identical conditions but without the target enzyme. If you still observe a signal change in the presence of your compound, it indicates assay interference.

See Protocol 3 for a counterscreen methodology.

Q4: My compound is pure, stable, and soluble, and it doesn't interfere with the assay. Could the inhibition mechanism be the issue?

Understanding the mechanism of action is key. Benzamidine is a classic competitive inhibitor, meaning it binds to the active site of the enzyme and competes with the substrate.[2] It is highly probable that this compound shares this mechanism.

G E Enzyme (Active Site) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate S->ES S_label Binds to Active Site I Inhibitor (2,5-Difluoro-benzamidine) I->EI I_label Competes for Active Site ES->E k_cat P Product ES->P

Caption: Competitive inhibition workflow.

  • The Problem: In competitive inhibition, the observed potency (IC50) is dependent on the substrate concentration. If you are using a very high concentration of substrate relative to its Km, it can outcompete the inhibitor, making the inhibitor appear less potent.[11][12]

  • The Solution: Review your assay conditions. Ideally, assays for competitive inhibitors should be run at or near the Km of the substrate. If you observe low efficacy, try reducing the substrate concentration. A hallmark of a competitive inhibitor is that its apparent IC50 value will increase as the substrate concentration increases.[11]

Part 4: Frequently Asked Questions (FAQs)

  • Q: What is the primary application of this compound?

    • A: Like other benzamidine derivatives, it is primarily used in biochemical and pharmaceutical research as an inhibitor of serine proteases, such as trypsin, thrombin, and plasmin.[1][4][13] The fluorine atoms are often added to enhance binding affinity or modulate physicochemical properties.[1]

  • Q: What are the standard storage conditions?

    • A: The solid hydrochloride salt should be stored in a cool, dry, well-ventilated place, often recommended at 0-8°C.[1][14][15] Keep containers tightly sealed.[16] Concentrated stock solutions in anhydrous DMSO or ethanol can be stored at -20°C or -80°C. Aqueous solutions should be prepared fresh daily.[4]

  • Q: What safety precautions should I take?

    • A: Handle in a well-ventilated area, preferably a fume hood.[14][17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] Avoid inhalation of dust and contact with skin and eyes.[16][18]

Part 5: Key Experimental Protocols

Protocol 1: Preparation and Validation of Stock Solutions
  • Preparation: Accurately weigh out the this compound powder. Add the appropriate volume of anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Solubilization: Vortex vigorously for 2-3 minutes. If necessary, use a brief sonication in a water bath to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there is no visible particulate matter. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C.

  • Working Dilution Test: Prepare a serial dilution of your compound in the final assay buffer. After a brief incubation (15-30 minutes), inspect the wells of a clear plate for any signs of precipitation or cloudiness. This will help determine the maximum soluble concentration under your specific assay conditions.

Protocol 2: Assessing Compound Stability in Assay Buffer
  • Preparation: Dilute the compound from your DMSO stock into your final assay buffer to the highest concentration you plan to use. Prepare a control sample of buffer with the same final DMSO concentration.

  • Incubation: Incubate these solutions at the temperature and for the duration of your assay (e.g., 2 hours at 37°C). Take samples at time zero and at the final time point.

  • Analysis: Analyze the samples by a suitable method, such as HPLC or LC-MS.

  • Evaluation: Compare the peak area of the parent compound at the final time point to the time-zero sample. A significant decrease (>10-15%) indicates compound degradation under the assay conditions.

Protocol 3: Counterscreen for Assay Interference
  • Assay Setup: Prepare two sets of assay plates.

    • Plate A (Test): Prepare the assay as you normally would, including the enzyme, substrate, buffer, and serial dilutions of your compound.

    • Plate B (Counterscreen): Prepare the assay identically to Plate A, but replace the enzyme solution with an equal volume of assay buffer.

  • Incubation and Reading: Incubate both plates under the same conditions and read them using the same instrument settings.

  • Data Analysis: Subtract the background signal (wells with no compound) from Plate B. If you observe a dose-dependent change in the signal on Plate B in the presence of your compound, it indicates direct interference with the assay components or readout.

References

  • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
  • Baell J, Walters MA. Chemistry: Chemical con artists foil drug discovery.
  • Dahlin JL, Walters MA. The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry.
  • Capuzzi SJ, Muratov EN, Tropsha A. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay Interference Compounds.
  • Baell, JB. Feeling the PAIN: The Evolution of Pan-Assay Interference Compounds (PAINS) and Their Continuing Relevance to Drug Discovery. Journal of Medicinal Chemistry.
  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • National Institutes of Health. Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. [Link]

  • BOC Sciences. From Discovery to Application - What are Small Molecule Inhibitors? YouTube. [Link]

  • PubMed. Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. [Link]

  • PubMed. Small Molecule Screening Strategies from Lead Identification to Validation. [Link]

  • Chem-Impex. 3,5-Difluoro-benzamidine hydrochloride. [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • Capot Chemical. MSDS of 2,6-Difluoro-benzamidine hydrochloride. [Link]

  • National Institutes of Health. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • Alwsci. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Wikipedia. Benzamidine. [Link]

  • Patsnap Synapse. What is the mechanism of Benzydamine Hydrochloride? [Link]

  • Hairi. Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. [Link]

  • ASHP. ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • National Institutes of Health. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. [Link]

  • IndiaMART. Pharmaceutical Chemical - Benzamidine Hydrochloride Cas No 1670-14-0. [Link]

  • National Institutes of Health. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]

  • ChemSrc. This compound - 生产厂家:上海化源生化科技有限公司. [Link]

Sources

avoiding degradation of 2,5-Difluoro-benzamidine hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-Difluoro-benzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Unanticipated degradation can lead to inconsistent results and compromise the validity of your data. This guide provides in-depth, field-proven insights into the handling, storage, and use of this compound to mitigate these risks.

Introduction: The Challenge of Stability

This compound, like its parent compound benzamidine, is a valuable tool in biochemical research, often employed as a serine protease inhibitor.[1][2] The core benzamidine structure, however, is susceptible to degradation, primarily through hydrolysis. The addition of fluorine atoms can alter the electronic properties of the molecule, potentially influencing its stability profile.[1][3] This guide is built on the foundational principles of amidine chemistry, providing a robust framework for maintaining the compound's integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding the use of this compound.

Q1: How should I store the solid this compound?

A1: Proper storage of the lyophilized powder or crystalline solid is the first line of defense against degradation. The primary concerns are moisture and temperature.

  • Temperature: For long-term storage, it is recommended to keep the solid compound in a cool, dry place. While some suppliers suggest room temperature for benzamidine hydrochloride, a more conservative approach of storing at 2-8°C is advisable to minimize any potential for thermal degradation over time.[4][5]

  • Atmosphere: The container should be tightly sealed to prevent moisture absorption from the atmosphere.[6] For particularly sensitive applications or long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice.

Q2: What is the primary cause of degradation in solution?

A2: The most significant degradation pathway for benzamidine derivatives in aqueous solutions is hydrolysis.[7] The amidine functional group is susceptible to nucleophilic attack by water, which leads to the formation of the corresponding inactive benzamide (2,5-Difluoro-benzamide) and ammonia. This reaction is heavily influenced by pH and temperature.

Q3: How does pH affect the stability of my aqueous solution?

A3: The pH of your aqueous buffer is the most critical factor determining the stability of this compound.

  • Acidic to Neutral pH (pH < 7): In acidic solutions, the amidine group is protonated, forming the benzamidinium ion. This positive charge repels the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack by water. Consequently, the compound exhibits its greatest stability in acidic to neutral conditions.[7][8]

  • Alkaline pH (pH > 7): As the pH increases, the amidine group becomes deprotonated. This neutral form is much more reactive and readily undergoes hydrolysis.[7][9] Therefore, alkaline conditions should be strictly avoided if stability is a concern.

Q4: I need to work at a physiological pH (~7.4). What precautions should I take?

A4: Working at physiological pH presents a stability challenge. While more stable than in basic conditions, degradation still occurs. For instance, the parent compound, benzamidine hydrochloride, is noted to have limited stability in PBS at pH 7.2, with the recommendation to use freshly prepared solutions.[4]

  • Prepare Fresh: Always prepare your aqueous working solutions fresh for each experiment. Do not store aqueous solutions, especially at neutral or near-neutral pH, for more than a day.[4]

  • Keep it Cold: Perform your experiments on ice when possible to slow the rate of hydrolysis.

  • Minimize Time in Buffer: Add the this compound to your experimental buffer as the final step before starting your assay to minimize its time in the aqueous environment.

Q5: What are the best solvents for preparing stock solutions?

A5: High-concentration stock solutions are best prepared in anhydrous organic solvents where the compound is more stable.

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for preparing highly concentrated stock solutions.[4] Ethanol is also a suitable solvent, though solubility may be lower.[4]

  • Preparation: It is good practice to purge the solvent with an inert gas like argon or nitrogen before dissolving the compound to remove dissolved oxygen and moisture.[4]

  • Storage: Store organic stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q6: How can I detect if my this compound has degraded?

A6: Degradation can be assessed through several methods:

  • Visual Inspection: While not definitive, any change in the physical appearance of the solid (e.g., discoloration, clumping) could indicate degradation.

  • Analytical Techniques: The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] These methods can separate the parent compound from its degradation products (like 2,5-Difluoro-benzamide), allowing for quantification of purity.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to compound instability.

Observed Problem Potential Cause Diagnostic Step Recommended Solution
Inconsistent or poor experimental results (e.g., loss of inhibitory activity) Compound degradation in aqueous working solution.1. Review the age and storage conditions of the aqueous solution. 2. Check the pH of the buffer.1. Prepare fresh aqueous solutions for every experiment. [4] 2. Ensure the buffer pH is below 7.0, if experimentally permissible. 3. Keep solutions on ice.
Degradation of organic stock solution.1. Review the age and storage of the stock solution. 2. Check for repeated freeze-thaw cycles.1. Prepare fresh stock solutions from solid. 2. Aliquot stock solutions into single-use volumes for storage at -20°C or -80°C.
Degradation of the solid starting material.1. Check the storage conditions (temperature, humidity). 2. Analyze the purity of the solid material via HPLC or LC-MS.1. Store the solid compound in a desiccator at the recommended temperature (2-8°C). 2. Purchase new material if significant degradation is confirmed.
Visible precipitate in thawed stock solution Poor solubility or precipitation upon freezing.1. Confirm the solvent and concentration. 2. Gently warm and vortex the solution to see if it redissolves.1. If the precipitate does not redissolve, it may indicate degradation or the formation of a less soluble salt form. Prepare a fresh stock. 2. Consider using a different anhydrous solvent (e.g., DMSO instead of ethanol).
Troubleshooting Flowchart

troubleshooting_flowchart start Problem: Inconsistent Experimental Results check_aqueous Check Aqueous Solution: - Prepared fresh? - pH < 7.5? - Kept cold? start->check_aqueous check_stock Check Organic Stock: - Single-use aliquot? - Stored at -20°C/-80°C? check_aqueous->check_stock Yes solution_aqueous Solution: - Prepare fresh aqueous solution. - Use lower pH buffer if possible. - Keep on ice. check_aqueous->solution_aqueous No check_solid Check Solid Material: - Stored correctly? - Purity verified? check_stock->check_solid Yes solution_stock Solution: - Prepare fresh stock. - Create single-use aliquots. check_stock->solution_stock No check_solid->start Yes (Re-evaluate experiment) solution_solid Solution: - Store solid in desiccator at 2-8°C. - Order new compound. check_solid->solution_solid No

Caption: Troubleshooting workflow for inconsistent results.

Key Degradation Pathway & Experimental Workflow

Primary Degradation: Hydrolysis of the Amidine Group

The primary mechanism of degradation for 2,5-Difluoro-benzamidine in aqueous solution is the hydrolysis of the amidine functional group. This reaction is catalyzed by both acid and base but is significantly faster under basic conditions.[7][12]

degradation_pathway reactant 2,5-Difluoro-benzamidine (Active Inhibitor) reagents + H₂O (pH dependent) reactant->reagents intermediate Tetrahedral Intermediate product1 2,5-Difluoro-benzamide (Inactive) intermediate->product1 product2 Ammonia (NH3) intermediate->product2 reagents->intermediate

Caption: Hydrolysis of 2,5-Difluoro-benzamidine.

Recommended Experimental Workflow

To ensure the highest integrity of your results, follow this validated workflow for preparing and using this compound.

experimental_workflow start 1. Store Solid (2-8°C, Desiccated) prepare_stock 2. Prepare Anhydrous Stock (e.g., DMSO) start->prepare_stock aliquot 3. Aliquot Stock (Single-use volumes) prepare_stock->aliquot store_stock 4. Store Aliquots (-20°C or -80°C) aliquot->store_stock thaw 5. Thaw One Aliquot (Immediately before use) store_stock->thaw Day of Experiment prepare_working 6. Prepare Aqueous Solution (Use cold buffer, pH < 7.5) thaw->prepare_working use_immediately 7. Use Immediately (Keep on ice) prepare_working->use_immediately

Caption: Recommended workflow for compound handling.

Protocols

Protocol 1: Long-Term Storage of Solid Compound
  • Upon receipt, confirm the container is tightly sealed.

  • Place the container inside a secondary container with a desiccant.

  • Store at 2-8°C in a dark location.

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.

Protocol 2: Preparation of Anhydrous Stock Solution (100 mM in DMSO)
  • Use a fresh, unopened bottle of anhydrous DMSO.

  • Calculate the mass of this compound needed for your desired volume and concentration.

  • In a sterile, chemically resistant vial, add the calculated mass of the solid.

  • Add the appropriate volume of anhydrous DMSO.

  • Vortex gently until the solid is completely dissolved. Mild warming (to ~30°C) can be applied if necessary.

  • Dispense into single-use aliquots in microcentrifuge tubes.

  • Store aliquots at -20°C or -80°C.

Protocol 3: Preparation of Aqueous Working Solution (e.g., 1 mM in PBS)
  • Prepare your desired aqueous buffer (e.g., PBS, pH 7.2) and chill it on ice.[4]

  • Retrieve a single aliquot of your organic stock solution (e.g., 100 mM in DMSO) from the freezer and thaw it.

  • Perform a serial dilution. For a 1 mM final concentration, dilute the stock 1:100 into the cold aqueous buffer.

  • Mix thoroughly by gentle vortexing or inversion.

  • Use this aqueous working solution immediately. Do not store. If there is a delay, keep the solution on ice at all times.

References

  • Cayman Chemical. (2022). Benzamidine (hydrochloride)
  • Apollo Scientific. (n.d.).
  • Chem-Impex. (n.d.). 3,5-Difluoro-benzamidine hydrochloride.
  • ChemicalBook. (2025). Benzamidine hydrochloride Properties.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • ACS Publications. (2025). Multivalent Tranexamic Acid (TXA)
  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • Chemistry Steps. (n.d.).
  • International Journal of Pharmaceutical Investigation. (n.d.).
  • Agilent. (2024). Analysis of Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF MS.
  • OpenStax. (2023). Chemistry of Amides.

Sources

Technical Support Center: Synthesis of 2,5-Difluoro-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,5-Difluoro-benzamidine Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this important pharmaceutical intermediate. As your Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you minimize impurities and maximize yield.

Introduction: The Challenge of Purity

This compound is a key building block in the development of various therapeutic agents. Its efficacy and safety in downstream applications are directly dependent on its purity. The synthesis, while conceptually straightforward, is sensitive to reaction conditions, and even minor deviations can lead to the formation of significant impurities. This guide provides a structured approach to troubleshooting and optimizing the synthesis to achieve high-purity this compound consistently.

The Core Synthesis: The Pinner Reaction

The most common and reliable method for preparing this compound is through the Pinner reaction, starting from 2,5-Difluorobenzonitrile.[1][2] This two-step process involves the formation of an intermediate Pinner salt, followed by ammonolysis to yield the desired amidine.[2][3]

Step 1: Pinner Salt Formation. 2,5-Difluorobenzonitrile reacts with an alcohol (e.g., ethanol) under anhydrous acidic conditions (typically using dry HCl gas) to form the corresponding ethyl 2,5-difluorobenzimidate hydrochloride, also known as the Pinner salt.[4][5]

Step 2: Ammonolysis. The isolated Pinner salt is then treated with ammonia to displace the ethoxy group and form this compound.

Reaction Mechanism

Understanding the mechanism is crucial for impurity control.

Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Nitrile 2,5-Difluorobenzonitrile ProtonatedNitrile Protonated Nitrile (Electrophilic) Nitrile->ProtonatedNitrile + HCl Imidate Protonated Imidate ProtonatedNitrile->Imidate + Ethanol Ethanol Ethanol (Nucleophile) Ethanol->Imidate PinnerSalt Ethyl 2,5-Difluorobenzimidate HCl (Pinner Salt) Imidate->PinnerSalt Tautomerization Tetrahedral_Intermediate Tetrahedral Intermediate PinnerSalt->Tetrahedral_Intermediate + NH3 Ammonia Ammonia (NH3) Ammonia->Tetrahedral_Intermediate Product 2,5-Difluoro-benzamidine HCl Tetrahedral_Intermediate->Product - Ethanol Impurity_Formation cluster_pathways Potential Reaction Pathways PinnerSalt Pinner Salt Intermediate (Ethyl 2,5-Difluorobenzimidate HCl) DesiredProduct Desired Product (2,5-Difluoro-benzamidine HCl) PinnerSalt->DesiredProduct + NH3 (Anhydrous, low temp) Amide Impurity: 2,5-Difluorobenzamide PinnerSalt->Amide High Temperature (Rearrangement) Ester Impurity: Ethyl 2,5-Difluorobenzoate PinnerSalt->Ester + H2O (Hydrolysis)

Sources

scaling up the synthesis of 2,5-Difluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 2,5-Difluoro-benzamidine hydrochloride, with a focus on troubleshooting common issues and considerations for scaling up production.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of enzyme inhibitors and other pharmacologically active compounds. Its synthesis, typically starting from 2,5-difluorobenzonitrile, is most commonly achieved via the Pinner reaction.[1][2][3] While straightforward in principle, this pathway presents several challenges, particularly when transitioning from bench-scale synthesis to pilot or industrial production.[4][5]

This technical support guide, designed for researchers and drug development professionals, provides a comprehensive overview of the synthetic process, a detailed troubleshooting guide in a question-and-answer format, and critical insights into scale-up challenges.

Reaction Overview: The Pinner Synthesis of Amidines

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[1][2] This intermediate is then reacted with ammonia or an amine to yield the desired amidine.[1][6] The entire process must be conducted under strictly anhydrous conditions, as the Pinner salt is highly susceptible to hydrolysis, which leads to the formation of an ester as a byproduct.[7]

Overall Reaction Scheme: 2,5-Difluorobenzonitrile → this compound

The mechanism involves two key stages:

  • Formation of the Imidate (Pinner Salt): The nitrile is activated by protonation with a strong acid (typically anhydrous HCl gas). The alcohol then acts as a nucleophile, attacking the nitrile carbon to form the imidate salt after proton transfer.[7]

  • Ammonolysis to the Amidine: The isolated imidate salt is treated with ammonia. The ammonia displaces the alkoxy group to form the amidine, which is then isolated as its stable hydrochloride salt.

Reaction Mechanism Diagram

Pinner_Reaction Pinner Reaction Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis cluster_side_reactions Potential Side Reactions Nitrile 2,5-Difluorobenzonitrile Protonated_Nitrile Protonated Nitrilium Ion Nitrile->Protonated_Nitrile + HCl HCl_gas HCl (gas) HCl_gas->Protonated_Nitrile Alcohol Ethanol (Anhydrous) Pinner_Salt Ethyl 2,5-difluorobenzimidate HCl (Pinner Salt) Alcohol->Pinner_Salt Ammonia Ammonia Amidine_Product 2,5-Difluoro-benzamidine HCl Ammonia->Amidine_Product Protonated_Nitrile->Pinner_Salt + Ethanol Byproduct_Amide 2,5-Difluorobenzamide (Byproduct) Protonated_Nitrile->Byproduct_Amide Hydrolysis Pinner_Salt->Amidine_Product + Ammonia Byproduct_Ester Ethyl 2,5-difluorobenzoate (Byproduct) Pinner_Salt->Byproduct_Ester Hydrolysis Water Water (Contaminant) Water->Byproduct_Ester Water->Byproduct_Amide

Caption: Pinner reaction mechanism for synthesizing 2,5-Difluoro-benzamidine HCl.

Detailed Experimental Protocol (Lab-Scale)

This protocol serves as a baseline for the synthesis. Troubleshooting often involves identifying deviations from these ideal conditions.

Materials & Reagents

ReagentFormulaMW ( g/mol )Key Properties
2,5-DifluorobenzonitrileC₇H₃F₂N139.10Irritant, moisture-sensitive.[8]
Anhydrous EthanolC₂H₅OH46.07Must be <0.2% water. Flammable.
Hydrogen ChlorideHCl36.46Anhydrous gas. Corrosive, toxic.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12Extremely flammable. Used for washing.
AmmoniaNH₃17.03Anhydrous gas or solution in alcohol. Corrosive.

Workflow Diagram

Caption: Experimental workflow for the synthesis of 2,5-Difluoro-benzamidine HCl.

Procedure:

  • Pinner Salt Formation:

    • A three-necked, flame-dried flask equipped with a magnetic stirrer, gas inlet tube, and drying tube is charged with 2,5-difluorobenzonitrile (1.0 eq) and anhydrous ethanol (2.0 eq).

    • The mixture is cooled to 0°C in an ice bath.

    • Dry hydrogen chloride gas is bubbled through the stirred solution at a slow rate. Temperature control is critical to prevent side reactions.[2] The reaction is exothermic.

    • After several hours, a white precipitate of the ethyl 2,5-difluorobenzimidate hydrochloride (Pinner salt) will form. Continue bubbling HCl until the nitrile is consumed (monitor by TLC or GC).

    • The solid is collected by filtration under a nitrogen atmosphere, washed with copious amounts of anhydrous diethyl ether to remove unreacted starting material, and dried under vacuum.

  • Ammonolysis:

    • The dried Pinner salt is suspended in anhydrous ethanol in a clean, dry flask and cooled to 0°C.

    • Anhydrous ammonia gas is bubbled through the suspension. Alternatively, a saturated solution of ammonia in ethanol can be used.[9]

    • The reaction is stirred at room temperature for several hours until the Pinner salt is fully converted (monitor by TLC or HPLC). Ammonium chloride will precipitate as a byproduct.

    • The reaction mixture is filtered to remove the ammonium chloride.

    • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate or isopropanol.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up.

Question 1: My reaction has stalled. The yield of the Pinner salt is very low despite running for an extended period. What went wrong?

Answer: This is a frequent issue, typically pointing to one of three root causes:

  • Presence of Moisture: The nitrilium ion intermediate is extremely sensitive to water. Even trace amounts of moisture in your ethanol, glassware, or HCl gas stream will hydrolyze the intermediate back to the nitrile or form the unwanted 2,5-difluorobenzamide byproduct.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Pass the HCl gas through a sulfuric acid trap to ensure it is dry.[9]

  • Insufficient HCl Saturation: The reaction is acid-catalyzed. If the solution is not fully saturated with HCl, the initial protonation of the nitrile will be slow or incomplete, halting the reaction.

    • Solution: Ensure a steady, continuous stream of HCl gas is bubbled through the reaction mixture. On a larger scale, this may require subsurface sparging to ensure good gas dispersion. The reaction mixture should be periodically checked for acidity.

  • Inadequate Temperature Control: While the reaction needs to be kept cold to prevent the thermodynamically unstable Pinner salt from decomposing, temperatures that are too low can significantly slow the reaction rate.[1][2]

    • Solution: Maintain the reaction temperature strictly between 0°C and 5°C. Use a cryostat for precise temperature control, especially during scale-up where exothermic heat is harder to dissipate.[5]

Question 2: My final product is contaminated with a significant amount of 2,5-difluorobenzamide. How can I prevent this and how do I remove it?

Answer: The formation of 2,5-difluorobenzamide is a classic sign of water contamination during the first step of the Pinner reaction. The protonated nitrile is susceptible to attack by water, leading directly to the amide after tautomerization.

  • Prevention: The most effective strategy is prevention. Follow the rigorous anhydrous techniques described in the previous question. Every entry point for moisture must be controlled.

  • Removal: Separating the amide from the desired amidine hydrochloride can be challenging due to their similar polarities.

    • Recrystallization: A carefully selected recrystallization solvent may allow for fractional crystallization. Since the amidine is a salt, it will have very different solubility profiles than the neutral amide. Experiment with solvent systems like isopropanol, ethanol, or mixtures with less polar co-solvents like ethyl acetate or heptane.

    • pH Adjustment & Extraction: The basicity of the amidine can be exploited. Dissolve the crude mixture in an organic solvent and wash with a dilute, weak acid. The amidine hydrochloride will preferentially stay in the aqueous phase, while the neutral amide remains in the organic layer. This method risks hydrolyzing the product, so it must be done carefully at low temperatures.

Troubleshooting Logic Diagram

Caption: A logical flowchart for troubleshooting common synthesis issues.

Scale-Up Considerations & FAQs

Question 3: We are scaling the synthesis from 10g to 1kg. What are the most critical parameters to reconsider?

Answer: Scaling up this synthesis introduces significant challenges related to mass and heat transfer.[4][5]

  • Heat Management: The reaction of HCl with ethanol and the subsequent nitrile reaction are highly exothermic. A 100-fold increase in volume means the surface-area-to-volume ratio decreases dramatically, making heat dissipation much less efficient.

    • Action: A jacketed reactor with a powerful cooling system is mandatory. The addition rate of HCl gas must be carefully controlled and tied to the internal temperature. A runaway reaction is a serious risk.[5]

  • Mass Transfer (Gas Introduction): Bubbling gas through a tube into a large vessel is inefficient. It can lead to poor distribution, localized saturation, and unreacted pockets of starting material.

    • Action: Use a reactor equipped with a gas sparging tube and a high-torque overhead stirrer. This ensures the HCl and ammonia are finely dispersed throughout the reaction medium, maximizing the gas-liquid interface.

  • Material Handling: Handling large quantities of anhydrous HCl and ammonia is a significant safety challenge. The Pinner salt intermediate can be hygroscopic and unstable.

    • Action: All transfers should be conducted under a positive pressure of nitrogen or argon. Consider generating dry HCl gas in situ or using a certified source with appropriate scrubbers. It may be preferable to perform the ammonolysis step without isolating the Pinner salt (a "one-pot" method), though this can make purification more complex.[1]

Question 4: Are there alternative, more "scalable" methods to synthesize amidines from nitriles?

Answer: Yes, while the Pinner reaction is classic, other methods have been developed that may be more amenable to large-scale production, particularly those that avoid handling large quantities of anhydrous HCl gas.

  • Metal-Catalyzed Additions: Various methods exist for the direct addition of amines to nitriles using catalysts like copper (I) salts or ytterbium amides.[10][11] These reactions often proceed under milder conditions and may not require the isolation of an unstable intermediate. However, catalyst removal and cost become new considerations.

  • Reaction with Hydroxylamine Hydrochloride: An alternative route involves reacting the nitrile with hydroxylamine hydrochloride to form a benzamidoxime, which is then reduced (e.g., via catalytic hydrogenation) and acidified to give the final product.[12] This multi-step process avoids the Pinner reaction's harsh conditions but adds process steps.

Question 5: What are the best practices for storing the final this compound product?

Answer: Benzamidine hydrochloride and its derivatives are generally stable crystalline solids.[13][14] However, they can be hygroscopic.

  • Storage: Store the product in a tightly sealed container in a cool, dry place, preferably in a desiccator or a controlled low-humidity environment.

  • Solution Stability: Aqueous solutions of benzamidine hydrochloride are not stable for long periods and should be prepared fresh.[14] If you must store a solution, aliquot and freeze at -20°C, where stock solutions may be stable for several months.[15]

References

  • Wikipedia. Pinner reaction. [Link]

  • Organic Chemistry Portal. Synthesis of amidines. [Link]

  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]

  • National Institutes of Health (NIH). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. [Link]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]

  • NROChemistry. Pinner Reaction. [Link]

  • SynArchive. Pinner Reaction. [Link]

  • Patsnap. Synthesis method of benzamidine hydrochloride. [Link]

  • Kinam Park. Drugs need to be formulated with scale-up in mind. [Link]

  • Google Patents.
  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • National Institutes of Health (NIH). 2,5-Difluorobenzonitrile. [Link]

  • Royal Society of Chemistry. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]

  • Organic Syntheses. Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). [Link]

  • Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
  • Organic Syntheses. Acetamidine hydrochloride. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2,5-Difluoro-benzamidine hydrochloride and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and fundamental biology, the precise control of protease activity is paramount. Serine proteases, a vast and functionally diverse family of enzymes, are implicated in everything from digestion and blood coagulation to cancer progression and viral entry. The selection of an appropriate inhibitor is therefore a critical decision in experimental design. This guide provides an in-depth comparison of 2,5-Difluoro-benzamidine hydrochloride with other common serine protease inhibitors, offering technical insights and practical data to inform your research.

While specific quantitative data for this compound is not extensively published, we can infer its properties based on the well-characterized parent molecule, benzamidine, and established principles of structure-activity relationships (SAR).

The Foundation: Benzamidine's Mechanism of Action

Benzamidine is a classic, reversible, competitive inhibitor of trypsin-like serine proteases.[1] These proteases are characterized by a catalytic triad (Ser-His-Asp) in their active site and a distinct substrate specificity pocket, known as the S1 pocket, which preferentially binds to basic amino acid residues like arginine and lysine.[2]

The inhibitory power of benzamidine stems from its structural mimicry of an arginine side chain. The positively charged amidinium group is drawn into the negatively charged S1 pocket, where it forms a strong electrostatic interaction with a conserved aspartate residue (Asp189 in trypsin).[2][3] This binding event physically occludes the active site, preventing the substrate from binding and being cleaved.

G cluster_Enzyme Serine Protease Active Site S1_pocket S1 Specificity Pocket (contains Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Inhibitor Benzamidine (Arginine Mimic) Inhibitor->S1_pocket Competitive Binding Substrate Protein Substrate (with Arg/Lys residue) Substrate->S1_pocket Normal Binding

Caption: Competitive inhibition of a serine protease by benzamidine.

Comparative Inhibitor Analysis: Potency and Selectivity

The efficacy of an inhibitor is defined by its inhibition constant (Kᵢ), which represents the concentration required to produce 50% inhibition; a lower Kᵢ value indicates a more potent inhibitor.[4] Selectivity, the ability to inhibit a specific protease without affecting others, is equally crucial for targeted research.

The table below compares the reported Kᵢ values of benzamidine and other widely used protease inhibitors against several key serine proteases.

InhibitorClassTarget ProteaseInhibition Constant (Kᵢ)Reference(s)
Benzamidine Small Molecule (Amidine)Trypsin~11-35 µM[3][5][6]
uPA (urokinase)~60 µM[7]
Thrombin~220 µM[6]
Plasmin~350 µM[6]
2,5-Difluoro-benzamidine HCl Small Molecule (Amidine)VariousNot Publicly Reported
Aprotinin Peptide (Kunitz-type)Trypsin~0.06 pM[8]
Plasmin~1.0 nM[9][10]
Chymotrypsin~9.0 nM[8]
Leupeptin Peptide (Acyl-argininal)Trypsin~3.5 nM[11]
Plasmin~3.4 µM[11][12]
Matriptase~1.9 µM[12]
Cathepsin B (Cysteine Protease)~6.0 nM[12]
AEBSF Small Molecule (Sulfonyl Fluoride)Trypsin, Chymotrypsin, Thrombin, PlasminIrreversible Inhibitor[13][14]

Insights from the Data:

  • Benzamidine is a moderately potent but broad inhibitor of trypsin-like enzymes. Its micromolar Kᵢ values make it suitable for applications where complete inhibition at low concentrations is not required, such as in protein purification buffers.[3]

  • Aprotinin and Leupeptin are significantly more potent than benzamidine, with Kᵢ values in the nanomolar and even picomolar range.[8][11][12] Leupeptin also demonstrates cross-class activity, inhibiting some cysteine proteases.[12]

  • AEBSF acts as an irreversible inhibitor by covalently modifying the active site serine, making it a good choice when permanent inactivation of proteases is desired.[13][14]

The Role of Fluorination: A Hypothesis for 2,5-Difluoro-benzamidine

While direct experimental data for 2,5-Difluoro-benzamidine is lacking, we can hypothesize the effects of the fluorine substitutions. Fluorine is a highly electronegative atom that can profoundly alter a molecule's properties.

  • Electronic Effects: The two electron-withdrawing fluorine atoms on the benzene ring will decrease the basicity (pKa) of the amidine group. This could potentially weaken the primary electrostatic interaction with Asp189 in the S1 pocket, possibly leading to a higher Kᵢ (lower potency) compared to the parent benzamidine. However, SAR studies on substituted benzamidines have shown that the relationship is complex; interactions are also influenced by hydrophobicity and other factors.[15][16]

  • Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions within a binding pocket.[17] Depending on the specific topology of the S1 pocket and its surrounding regions in a given protease, the difluoro-substituents could either form favorable new contacts, increasing potency, or create steric clashes that decrease it.

  • Improved Selectivity: The unique electronic and steric profile imparted by the fluorine atoms could lead to improved selectivity. A protease with a complementary pocket might bind the fluorinated derivative more tightly, while others might be less accommodating, narrowing its inhibitory spectrum.

Further empirical testing is required to validate these hypotheses.

Experimental Protocol: Determining Inhibitor Potency (IC₅₀/Kᵢ)

To empirically compare inhibitors, a robust and reproducible kinetic assay is essential. This protocol describes a standard method using a chromogenic substrate.

Principle: The protease cleaves a colorless chromogenic substrate, releasing a colored product (e.g., p-nitroaniline, pNA), which can be measured spectrophotometrically at 405 nm. An effective inhibitor will reduce the rate of this color change.

Materials:

  • Purified serine protease (e.g., Trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • Inhibitors: 2,5-Difluoro-benzamidine HCl, Benzamidine HCl, etc.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl to maintain stability).

    • Prepare a stock solution of the chromogenic substrate in DMSO.

    • Prepare stock solutions of each inhibitor in Assay Buffer or DMSO. Create a series of 2-fold serial dilutions for each inhibitor.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of each inhibitor dilution to the appropriate wells. For control wells (no inhibition), add 25 µL of buffer/DMSO.

    • Add 25 µL of the protease solution to all wells except the substrate blank. Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction:

    • Add 100 µL of the chromogenic substrate solution (pre-diluted in Assay Buffer to the desired final concentration, typically near its Kₘ) to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes (kinetic mode).

  • Data Analysis:

    • For each well, calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot (V = ΔAbs/Δt).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation if the inhibition is competitive: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.[4]

Caption: Workflow for determining inhibitor potency via a chromogenic assay.

Biological Context: uPA and Matriptase in Cancer Signaling

The choice of inhibitor often depends on the biological question. For instance, urokinase (uPA) and matriptase are two serine proteases heavily implicated in cancer progression.[18][19][20] They participate in a proteolytic cascade that degrades the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.

G uPA uPA Plasminogen Plasminogen (inactive) uPA->Plasminogen activates Matriptase Matriptase Matriptase->uPA activates Plasmin Plasmin (active) Pro_MMPs Pro-MMPs (inactive) Plasmin->Pro_MMPs activates MMPs MMPs (active) ECM Extracellular Matrix (ECM) MMPs->ECM degrades Degradation ECM Degradation Invasion Tumor Cell Invasion & Metastasis Degradation->Invasion Inhibitor Benzamidine-type Inhibitor Inhibitor->uPA inhibits Inhibitor->Matriptase inhibits

Caption: Simplified proteolytic cascade involving uPA and Matriptase in cancer.

In this context, an inhibitor targeting uPA and/or matriptase could be a valuable tool to probe the mechanisms of metastasis or as a starting point for therapeutic development. A highly potent and selective inhibitor would be ideal to dissect the specific role of each protease.

Conclusion and Recommendations

Choosing the right protease inhibitor requires a careful balance of potency, selectivity, mechanism of action, and experimental cost.

  • This compound , while not fully characterized in the public domain, represents a rational modification of a classic inhibitor. It is a candidate for researchers looking to explore novel chemical space for improved selectivity or other pharmacokinetic properties, but it requires empirical validation of its potency and specificity.

  • Benzamidine remains a cost-effective, workhorse inhibitor for general protease inhibition during protein purification.

  • Aprotinin and Leupeptin are the go-to choices for applications demanding high potency and near-complete inhibition of target proteases in complex biological samples.

  • AEBSF is the preferred option when irreversible inhibition is necessary to permanently shut down protease activity.

Ultimately, the optimal choice is dictated by the specific demands of your experimental system. We recommend performing a pilot experiment, such as the kinetic assay detailed above, to confirm the efficacy of your chosen inhibitor in your specific application.

References

  • [Interaction Between alpha-2 Macroglobulin and Trypsin With Synthetic Trypsin Inhibitors]. ([Link])

  • Factors that affect the protease activity of the Urokinase-type Plasminogen Activator (uPA). ([Link])

  • What are matriptase inhibitors and how do they work?. Patsnap Synapse. ([Link])

  • List of Calculated Dissociation Constants (K D ) for Five Benzamidine... ResearchGate. ([Link])

  • The kinetics of plasmin inhibition by aprotinin in vivo. ResearchGate. ([Link])

  • Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. ([Link])

  • Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study. ([Link])

  • Matriptase. ([Link])

  • Inhibition properties of free and conjugated leupeptin analogues. ([Link])

  • Inhibition properties of free and conjugated leupeptin analogues. ([Link])

  • Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate. ([Link])

  • (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. ([Link])

  • Leupeptin - Wikipedia. ([Link])

  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ([Link])

  • trypsin inhibition by benzamidine-conjugated molecular glues. ([Link])

  • Inhibition of four human serine proteases by substituted benzamidines. ([Link])

  • Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. ([Link])

  • The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19. ([Link])

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. ([Link])

  • Protease Assays - Assay Guidance Manual. ([Link])

  • Benzamidine as a spectroscopic probe for the primary specificity subsite of trypsin-like serine proteinases. A case for BPTI binding to bovine beta-trypsin. ([Link])

  • Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26. ([Link])

  • Benzamidine - Wikipedia. ([Link])

  • Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. ([Link])

  • AEBSF - Wikipedia. ([Link])

  • Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators. ([Link])

  • Fluorinated HIV-1 protease inhibitors containing chiral hydroxyethylbenzene and indanol as P2' ligands with potent activity against drug-resistant variants. ([Link])

  • Influence of benzamidine derivatives on thrombin-induced platelet reactions. ([Link])

  • Enzymatic Assay of Trypsin Inhibition. ([Link])

  • AEBSF Product Information. MP Biomedicals. ([Link])

  • Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. ([Link])

  • Linear Competitive Inhibition of Human Tissue Kallikrein by 4-aminobenzamidine and Benzamidine and Linear Mixed Inhibition by 4-nitroaniline and Aniline. ([Link])

  • Hydrolysis kinetic study of AEBSF, a protease inhibitor used during cell culture process of HIV-1 broadly neutralizing antibody CAP256- VRC25.26. ([Link])

  • Interactions of thrombin with benzamidine-based inhibitors. ([Link])

  • Benzamidine derivatives inhibit the virulence of Porphyromonas gingivalis. ([Link])

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. ([Link])

  • Preliminary structure‐activity relationship of 4a‐j. ResearchGate. ([Link])

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. ([Link])

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2,5-Difluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of 2,5-Difluoro-benzamidine hydrochloride, a potent inhibitor of various proteases. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental protocols, and data interpretation necessary for a thorough cross-reactivity analysis. We will compare its performance against a panel of relevant enzymes and benchmark it against structurally similar alternatives.

Introduction: The Rationale for Selectivity Profiling

Benzamidine and its derivatives are a well-established class of competitive inhibitors targeting trypsin-like serine proteases.[1][2][3] These enzymes share a conserved catalytic triad (Histidine, Aspartic Acid, Serine) and a deep S1 binding pocket that accommodates basic residues like arginine and lysine.[4] The positively charged amidinium group of benzamidine mimics these natural substrates, enabling it to bind reversibly to the enzyme's active site.[2]

This compound is a derivative designed to enhance binding affinity and selectivity through the strategic placement of fluorine atoms.[5] However, the structural homology among trypsin-like proteases—such as thrombin, plasmin, and urokinase-type plasminogen activator (uPA)—presents a significant challenge for achieving inhibitor selectivity.[1][4][6] A lack of selectivity can lead to off-target effects and potential toxicity, making rigorous cross-reactivity profiling an indispensable step in the preclinical evaluation of any new protease inhibitor.[7][8]

This guide outlines a systematic approach to quantify the selectivity of this compound. We will detail the selection of a relevant protease panel, describe robust biochemical assay protocols, and provide a template for comparative data analysis against a baseline compound (Benzamidine HCl) and a known clinical inhibitor (Compound X, a hypothetical potent uPA inhibitor).

Designing the Cross-Reactivity Study: A Multi-Faceted Approach

A robust cross-reactivity study relies on a logically designed workflow. The primary objective is to determine the inhibitor's potency (typically as an IC50 value) against its intended primary target and a panel of physiologically relevant off-targets.

The Screening Cascade Logic

Our experimental design follows a tiered screening cascade. This approach prioritizes resources by first conducting broad primary screening against key targets, followed by more comprehensive profiling of promising candidates. This ensures a thorough yet efficient evaluation.

G cluster_0 Phase 1: Compound Selection cluster_1 Phase 2: Target Panel Selection cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis A Test Compound: 2,5-Difluoro-benzamidine HCl G Biochemical Inhibition Assays (IC50 Determination) A->G Test against all targets B Comparator 1: Benzamidine HCl (Baseline) B->G Test against all targets C Comparator 2: Compound X (Known Inhibitor) C->G Test against all targets D Primary Target: uPA D->G E Related Off-Targets: Thrombin, Plasmin, Trypsin E->G F Unrelated Control: Chymotrypsin F->G H Comparative IC50 Table G->H I Selectivity Ratio Calculation H->I J Final Selectivity Profile I->J G cluster_0 Inhibitor Binding Concept cluster_1 S1 Pocket cluster_2 Catalytic Triad P Serine Protease Active Site Cat Ser 195 S1 Asp 189 (Negative Charge) Inhibitor Benzamidine Moiety (Positive Charge) Inhibitor->S1 Ionic Interaction (Key for Specificity)

Caption: Benzamidine inhibitor binding in the S1 pocket of a trypsin-like protease.

Conclusion

This guide provides a robust framework for conducting a comprehensive cross-reactivity study of this compound. The key takeaways for researchers are:

  • Systematic Profiling is Essential: Selectivity cannot be assumed and must be experimentally verified against a panel of relevant enzymes.

  • Context is Key: Comparing a novel compound against a baseline (parent molecule) and a known selective inhibitor provides crucial context for interpreting the data.

  • Potency and Selectivity are Distinct: As illustrated, an increase in potency does not automatically confer an equivalent increase in selectivity. Both parameters must be independently optimized.

By following the principles and protocols outlined here, drug development professionals can generate the high-quality, reliable data needed to make informed decisions about the therapeutic potential and safety profile of novel protease inhibitors.

References

  • van der Hoorn, R. A. L. (2011). In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics. Vertex AI Search.
  • Rockway, T. W. (2002).
  • Stürzebecher, J., Markwardt, F., Wagner, G., & Walsmann, P. (1976).
  • Ragone, C., Minopoli, M., & Stoppelli, M. P. (2011). The Urokinase-type Plasminogen Activator and the Generation of Inhibitors of Urokinase Activity and Signaling. Bentham Science Publishers.
  • Wikipedia contributors. (2024). Urokinase. Wikipedia.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Specificity of Caspase-1 Inhibitors. Benchchem.
  • Alves, N. J., Turner, K. B., DiPasquale, A. G., & Rotello, V. M. (2016). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH.
  • Pedersen, H., Grøndahl-Hansen, J., Francis, D., Dejgaard, A., Danø, K., & Hansen, H. H. (1994). Urokinase and Plasminogen Activator Inhibitor Type 1 in Pulmonary Adenocarcinoma. Cancer Research - AACR Journals.
  • Stürzebecher, J., Markwardt, F., Richter, P., Voigt, B., Wagner, G., & Walsmann, P. (1980).
  • Santa Cruz Biotechnology. (n.d.). caspase-1 Inhibitors. SCBT.
  • Matulis, D. (2021).
  • Wikipedia contributors. (2024).
  • van der Hoorn, R. A. L. (2025). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Vertex AI Search.
  • Mornon, J. P., & Villoutreix, B. O. (1998).
  • Wikipedia contributors. (2024). Benzamidine. Wikipedia.
  • National Center for Biotechnology Information. (2010). A small molecule inhibitor of Caspase 1. Probe Reports from the NIH Molecular Libraries Program.
  • BenchChem. (2025). Technical Support Center: Selectivity Profiling of Serine Hydrolase Inhibitors. Benchchem.
  • National Center for Biotechnology Information. (n.d.). A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. NIH.
  • Selleckchem. (n.d.). Caspase-1 Selective Inhibitors. Selleckchem.com.
  • Meltzer, M., Hasenbein, S., Hauske, P., Kucz,N., & Ehrmann, M. (2009).
  • Walker, B. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers.
  • Abcam. (n.d.). Protocol library. Abcam.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.
  • Khan, F., Ahmad, E. S., Osama, K., & Akhtar, S. (2025). Enzyme assay techniques and protocols.
  • Ferguson, J., Martin, S. L., & Walker, B. (2022). Novel inhibitors and activity-based probes targeting serine proteases. PMC - NIH.
  • Jadhav, P. K. (2016).
  • Henderson, L. L., & Schleimer, R. P. (2006). Serine proteases, their inhibitors and allergy. PubMed.
  • Ferguson, J., Martin, S. L., & Walker, B. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. NIH.
  • Ferguson, J., Martin, S., & Walker, B. (2022). Novel inhibitors and activity-based probes targeting trypsin-like serine proteases. Queen's University Belfast.
  • Chem-Impex. (n.d.). 3,5-Difluoro-benzamidine hydrochloride. Chem-Impex.
  • Alere. (n.d.). CROSS REACTIVITY SUMMARY. Alere.
  • J&K Scientific. (n.d.). 3,5-Difluoro-benzamidine hydrochloride | 144797-68-2. J&K Scientific.
  • Guidechem. (n.d.). This compound 885957-28-8 wiki. Guidechem.
  • Patsnap Synapse. (2024). What is the mechanism of Benzydamine Hydrochloride?.
  • Segre, G., & Hammarström, S. (1985). Aspects of the mechanisms of action of benzydamine. PubMed.
  • Hughey, J. J., & Colby, J. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed.
  • Hughey, J. J., & Colby, J. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. NIH.
  • Hughey, J. J., & Colby, J. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
  • Romano, A., & Caubet, J. C. (2005). Cross-reactivity among drugs: clinical problems. PubMed.
  • Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. Science.gov.

Sources

A Comparative Analysis of 2,5-Difluoro-benzamidine Hydrochloride and Benzamidine Hydrochloride in Trypsin Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibition, benzamidine has long served as a foundational scaffold for the design of potent and selective inhibitors. Its inherent affinity for the S1 pocket of trypsin and related enzymes makes it a crucial tool in biochemical research and a starting point for therapeutic agent development. This guide provides an in-depth comparison of the well-established inhibitor, benzamidine hydrochloride, with its fluorinated counterpart, 2,5-difluoro-benzamidine hydrochloride. While direct, extensive experimental data for the latter is emerging, this document synthesizes existing knowledge on benzamidine and the well-documented effects of fluorination in medicinal chemistry to offer a forward-looking perspective on the potential advantages and applications of this fluorinated analog.

Introduction to Trypsin and the Role of Benzamidine Inhibitors

Trypsin, a member of the serine protease family, plays a pivotal role in digestion by hydrolyzing peptide bonds primarily at the carboxyl side of lysine and arginine residues.[1] Its activity is tightly regulated in vivo, and dysregulation is implicated in various pathological conditions. Consequently, the development of effective trypsin inhibitors is of significant interest for both research and therapeutic purposes.

Benzamidine hydrochloride is a classic competitive inhibitor of trypsin and other trypsin-like serine proteases.[2] Its positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind reversibly to the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of trypsin.[3] This interaction blocks substrate access to the active site, thereby inhibiting enzymatic activity.

Comparative Analysis of Inhibition Profiles

While comprehensive quantitative data for this compound's interaction with trypsin is not yet widely published, we can infer its potential inhibitory profile based on the known properties of benzamidine and the established principles of fluorine substitution in drug design.

InhibitorChemical StructureKnown/Predicted Inhibition Profile
Benzamidine Hydrochloride Ki for Trypsin: ~18 µM to 35 µM.[4][5] A well-characterized competitive inhibitor.
This compound Predicted Ki for Trypsin: Likely in the low micromolar to sub-micromolar range. The electron-withdrawing fluorine atoms are expected to enhance binding affinity.

Note: The structure for this compound is provided for illustrative purposes. The predicted Ki is an estimation based on structure-activity relationships of halogenated benzamidines.

The Rationale for Fluorination: A Deeper Dive into Structure-Activity Relationships

The introduction of fluorine atoms into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. In the context of benzamidine, the placement of two fluorine atoms at the 2 and 5 positions of the benzene ring is a deliberate design choice aimed at enhancing its inhibitory potential.

Enhanced Binding Affinity: Fluorine is the most electronegative element, and its incorporation into the benzamidine scaffold can modulate the electronic properties of the molecule. The electron-withdrawing nature of the fluorine atoms can increase the acidity of the amidinium group, leading to a more favorable electrostatic interaction with the Asp189 residue in the S1 pocket of trypsin. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with the peptide backbone of the binding site, further stabilizing the enzyme-inhibitor complex.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer biological half-life and improved bioavailability of the inhibitor in vivo.

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes. This is a critical factor for inhibitors intended for intracellular targets or for improving oral bioavailability.

The following diagram illustrates the key interactions of a benzamidine-based inhibitor within the S1 pocket of trypsin and highlights the potential contributions of the fluorine substituents.

G cluster_trypsin Trypsin S1 Pocket cluster_inhibitor 2,5-Difluoro-benzamidine asp189 Asp189 (COO-) ser195 Ser195 (OH) gly216 Gly216 gly226 Gly226 amidinium Amidinium (C(NH2)2+) amidinium->asp189 Ionic Bond (Primary Interaction) amidinium->ser195 Hydrogen Bond phenyl Phenyl Ring amidinium->phenyl phenyl->gly216 Hydrophobic Interaction phenyl->gly226 Hydrophobic Interaction f2 Fluorine (2-position) phenyl->f2 f5 Fluorine (5-position) phenyl->f5 f2->gly216 Potential Orthogonal Multipolar Interaction f5->gly226 Potential Orthogonal Multipolar Interaction

Inhibitor Binding in Trypsin's S1 Pocket

Experimental Protocol for Trypsin Inhibition Assay

To empirically determine and compare the inhibitory potency of benzamidine hydrochloride and its difluorinated analog, a standardized trypsin inhibition assay can be employed. The following protocol provides a robust framework for such an investigation.

Objective: To determine the inhibition constant (Ki) of this compound and benzamidine hydrochloride for bovine trypsin.

Materials:

  • Bovine Trypsin (e.g., TPCK-treated to inactivate chymotrypsin)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a suitable chromogenic/fluorogenic substrate

  • Benzamidine hydrochloride

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

  • Spectrophotometer or microplate reader

Experimental Workflow:

Trypsin Inhibition Assay Workflow

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability) and determine its active concentration by titration.

    • Prepare stock solutions of benzamidine hydrochloride and this compound in the assay buffer.

    • Prepare a stock solution of the substrate (e.g., BAEE) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate or cuvettes, set up a series of reactions containing a fixed concentration of trypsin and varying concentrations of the inhibitor.

    • Include control reactions with no inhibitor to determine the uninhibited enzyme velocity (Vmax).

    • Also, include blanks containing only the substrate to account for any non-enzymatic hydrolysis.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the trypsin and inhibitor solutions to the wells/cuvettes and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the binding equilibrium to be reached.

  • Initiation of Reaction and Data Collection:

    • Initiate the enzymatic reaction by adding the substrate to all wells/cuvettes simultaneously (if using a plate reader).

    • Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves for each inhibitor concentration.

    • Plot the reaction velocities against the inhibitor concentrations.

    • To determine the Ki for these competitive inhibitors, a Cheng-Prusoff plot or non-linear regression analysis of the data using the Michaelis-Menten equation for competitive inhibition should be performed.

Applications and Future Directions

Benzamidine Hydrochloride:

  • Protein Purification: Benzamidine is widely used in protease inhibitor cocktails to prevent the degradation of target proteins during extraction and purification.[6]

  • Affinity Chromatography: Immobilized benzamidine is used as a ligand for the affinity purification of trypsin and other serine proteases.

  • Biochemical Assays: It serves as a standard control inhibitor in studies of serine protease activity and inhibition.

This compound (Potential Applications):

  • Enhanced Research Tool: Due to its predicted higher potency, 2,5-difluoro-benzamidine could serve as a more effective tool for in vitro and in vivo studies requiring potent trypsin inhibition.

  • Lead Compound for Drug Discovery: The improved metabolic stability and potentially favorable pharmacokinetic profile make it an attractive starting point for the development of therapeutic agents targeting serine proteases involved in diseases such as pancreatitis, cystic fibrosis, and certain cancers.

  • ¹⁹F NMR Probe: The presence of two fluorine atoms allows for the use of ¹⁹F NMR spectroscopy to study the binding of the inhibitor to trypsin, providing valuable insights into the binding kinetics and conformational changes in the enzyme-inhibitor complex.

Conclusion

Benzamidine hydrochloride remains a cornerstone in the study of trypsin and related serine proteases. However, the principles of medicinal chemistry, particularly the strategic use of fluorination, point towards the significant potential of analogs like this compound. While further direct experimental validation is required to fully elucidate its inhibitory profile, the anticipated enhancements in binding affinity, metabolic stability, and pharmacokinetic properties position 2,5-difluoro-benzamidine as a promising candidate for the next generation of research tools and therapeutic leads in the field of serine protease inhibition. The experimental framework provided in this guide offers a clear path for the direct comparison and characterization of these two important molecules.

References

  • Stubbs, M. T., et al. (1998). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. Journal of medicinal chemistry, 41(26), 5063–5071. [Link]

  • Arai, T., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Chemical science, 6(5), 2838–2843. [Link]

  • Chen, J. C., et al. (1993). Inhibition of Trypsin With Active-Site-Directed Enzyme-Activated Nitrosoamide Substrates. Journal of the American Chemical Society, 115(25), 11636–11637. [Link]

  • Buch, I., et al. (2011). Benzamidine binding to different Trypsin conformations. PLoS computational biology, 7(5), e1002055. [Link]

  • Dror, R. O., et al. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences of the United States of America, 108(30), 12291–12296. [Link]

  • RCSB PDB. 1V2M: Benzamidine in complex with bovine trypsin variant X(triple.Glu)bT.A1. [Link]

  • RCSB PDB. 1BTY: Crystal structure of beta-trypsin in complex with benzamidine. [Link]

  • Tanizawa, K., et al. (1993). Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. Archives of biochemistry and biophysics, 305(1), 259–266. [Link]

  • protocols.io. Enzymatic Assay of Trypsin Inhibition. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Benzamidine-Based Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, understanding the nuanced interactions between a chemical scaffold and its biological target is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzamidine derivatives, a cornerstone class of inhibitors for serine proteases. While the specific query focused on 2,5-Difluoro-benzamidine hydrochloride, the available literature necessitates a broader perspective to build a robust scientific narrative. We will, therefore, explore the principles of benzamidine SAR, using halogen substitutions—including the difluoro pattern—as a key case study in optimizing inhibitor potency and selectivity.

Introduction: Serine Proteases and the Privileged Benzamidine Scaffold

Serine proteases are a ubiquitous class of enzymes that play critical roles in physiological processes ranging from digestion (trypsin) to blood coagulation (thrombin, Factor Xa) and fibrinolysis (plasmin).[1][2][3] Their dysregulation is implicated in numerous diseases, including thrombosis, inflammation, and cancer, making them prime targets for therapeutic intervention.[4]

The active site of trypsin-like serine proteases features a highly conserved catalytic triad (Ser-His-Asp) and a distinct substrate-binding pocket (the S1 pocket) that terminates in a negatively charged aspartate residue. This pocket shows a strong preference for binding the side chains of basic amino acids, namely arginine and lysine.

The benzamidine moiety is a classic example of a "privileged scaffold" in medicinal chemistry. Its positively charged amidinium group at physiological pH makes it an excellent mimic of the guanidinium group of arginine, allowing it to act as a competitive inhibitor by occupying the S1 specificity pocket of serine proteases.[1][5] This fundamental interaction has made benzamidine derivatives a foundational tool for studying serine protease function and a starting point for the design of potent and selective inhibitors.

The Core Pharmacophore: Anchoring in the S1 Pocket

The inhibitory action of benzamidine derivatives begins with the high-affinity binding of the protonated amidinium group in the S1 pocket. This interaction is primarily driven by the formation of a strong salt bridge with the carboxylate side chain of the conserved Asp189 residue (trypsin numbering). Additional hydrogen bonds are typically formed with backbone carbonyls of residues lining the pocket, further anchoring the inhibitor.

The planarity of the benzene ring allows for favorable hydrophobic interactions with the side chains of other residues in the S1 pocket. The fundamental binding mode of the unsubstituted benzamidine core is a critical concept to grasp before exploring the effects of substitutions.

G cluster_S1 S1 Pocket of Serine Protease Asp189 Asp189 (COO⁻) Gly219_CO Gly219 (C=O) Ser190_CO Ser190 (C=O) Benzamidine Benzamidine (C₆H₅C(NH)NH₂⁺) Benzamidine->Asp189 Salt Bridge (Primary Interaction) Benzamidine->Gly219_CO H-Bond Benzamidine->Ser190_CO H-Bond

Caption: Core interactions of the benzamidine scaffold in the S1 pocket of a serine protease.

Decoding the Structure-Activity Relationship (SAR)

The true power of the benzamidine scaffold lies in its amenability to chemical modification. Substituents on the benzene ring can modulate the inhibitor's electronic properties, size, and hydrophobicity, thereby fine-tuning its potency and selectivity for different serine proteases.[2][3]

Electronic and Hydrophobic Effects of Substituents

The binding of benzamidine derivatives to serine proteases like plasmin and C1s is influenced by both the hydrophobicity and the electron-donating properties of the substituents.[3] In contrast, for thrombin, hydrophobicity appears to be the dominant factor.[3] For trypsin, the interaction is more complex and depends on molar refractivity and molecular weight.[3]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) or cyano (CN) decrease the pKa of the amidine group. A lower pKa means the amidine is less basic and less likely to be protonated at physiological pH, which can weaken the crucial salt bridge with Asp189 and reduce inhibitory potency.

  • Electron-Donating Groups (EDGs): Groups like amino (NH₂) or methoxy (OCH₃) increase the pKa, ensuring the amidine remains protonated and enhancing the primary binding interaction.

  • Hydrophobicity: Increasing the hydrophobicity of the substituent generally enhances binding to thrombin.[3] This suggests the presence of hydrophobic sub-pockets adjacent to the primary S1 site that can be exploited for additional affinity.

The Strategic Role of Fluorine Substitution

Fluorine has unique properties that make it a valuable tool in drug design. Its small size means it can often replace a hydrogen atom without significant steric penalty. Its high electronegativity can alter the electronic properties of the ring and the pKa of the amidine. Furthermore, fluorine can participate in favorable electrostatic interactions and, in some contexts, weak hydrogen bonds.

  • Electronic Impact: Fluorine is a strongly electron-withdrawing atom. Two fluorine atoms on the ring, as in the 2,5-difluoro pattern, would be expected to significantly lower the pKa of the amidine group. This could potentially weaken the primary salt bridge interaction with Asp189, leading to a decrease in potency compared to unsubstituted benzamidine, unless compensated by other interactions.

  • Favorable Interactions: The C-F bond is polarized and can engage in beneficial dipole-dipole or orthogonal multipolar interactions with backbone amides or other polar groups in the enzyme's active site. The 2,5-substitution pattern places these dipoles in specific vectors that could be exploited for selective binding if the target protease has a complementary electrostatic surface.

  • Metabolic Stability: Fluorine substitution is a common strategy to block sites of oxidative metabolism. Introducing fluorine atoms can increase the metabolic stability and bioavailability of a compound, which is a critical consideration in drug development.

Comparative Performance of Benzamidine Derivatives

To illustrate the SAR principles discussed, the following table summarizes the inhibition constants (Ki) of various benzamidine derivatives against the well-characterized serine proteases, plasmin and thrombin. Lower Ki values indicate higher inhibitory potency.

InhibitorSubstituent(s)Plasmin Ki (µM)Thrombin Ki (µM)tPA Ki (µM)Reference
4-Aminomethyl benzamidine4-CH₂NH₂1074 ± 19344 ± 335209 ± 161[6]
4-Carboxy benzamidine4-COOH292 ± 6.5151 ± 4.3N/A[6]
BenzamidineUnsubstituted43 ± 13N/AN/A[6]
PentamidineBivalent2.1 ± 0.84.5 ± 2.343 ± 9.7[6]
Tri-AMBTrivalent3.9 ± 1.711 ± 2.0164 ± 17[6]

N/A: Not Available

As the table shows, even simple modifications to the benzamidine core can lead to significant changes in potency. Furthermore, linking multiple benzamidine units, as in pentamidine, can dramatically increase inhibitory activity due to multivalent effects such as statistical rebinding.[1][6]

Experimental Protocol: A Self-Validating Serine Protease Inhibition Assay

To ensure the trustworthiness and reproducibility of SAR data, a robust and well-controlled experimental protocol is essential. Here, we provide a detailed methodology for a typical chromogenic serine protease inhibition assay.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Reagent_Prep Prepare Assay Buffer, Enzyme Stock, Substrate Stock, and Inhibitor Dilutions Add_Inhibitor Add varying concentrations of inhibitor to wells Reagent_Prep->Add_Inhibitor Add_Enzyme Add fixed concentration of enzyme to wells Add_Inhibitor->Add_Enzyme Incubate Incubate enzyme and inhibitor (e.g., 15 min at RT) Add_Enzyme->Incubate Add_Substrate Initiate reaction by adding chromogenic substrate Incubate->Add_Substrate Measure_Abs Measure absorbance at 405 nm in kinetic mode Add_Substrate->Measure_Abs Calc_V0 Calculate initial velocity (V₀) for each concentration Measure_Abs->Calc_V0 Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_V0->Plot_Data Calc_IC50 Fit data to determine IC₅₀ value Plot_Data->Calc_IC50

Caption: Workflow for a chromogenic serine protease inhibition assay.

Step-by-Step Methodology

This protocol is a general template and should be optimized for the specific enzyme and inhibitor being tested.

1. Materials and Reagents:

  • Assay Buffer: 0.1 M Phosphate buffer, pH 7.4.[7]

  • Serine Protease: e.g., Human Thrombin, Human Plasmin, Bovine Trypsin (purchased from a reputable supplier).

  • Chromogenic Substrate: e.g., S-2251 for plasmin, S-2288 for tPA.[6] Stock solution prepared in sterile water.

  • Inhibitor Stock: this compound (or other derivatives) dissolved in an appropriate solvent (e.g., water or DMSO) to a high concentration (e.g., 10 mM).

  • 96-well microplate: Clear, flat-bottom.

  • Microplate reader: Capable of kinetic measurements at 405 nm.

2. Preparation of Working Solutions:

  • Enzyme Working Solution: Dilute the enzyme stock in assay buffer to a concentration that gives a linear rate of substrate hydrolysis over 10-15 minutes (e.g., 42.5 nM for human plasmin).[6]

  • Substrate Working Solution: Dilute the substrate stock in assay buffer. The final concentration in the assay should be at or near its Michaelis-Menten constant (Km) for the enzyme.

  • Inhibitor Serial Dilutions: Perform a serial dilution of the inhibitor stock in the assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

3. Assay Procedure:

  • Setup Controls: On the 96-well plate, designate wells for:

    • 100% Activity Control: Enzyme + Substrate + Buffer (no inhibitor).

    • Blank Control: Substrate + Buffer (no enzyme).

  • Add Inhibitor: Add a small volume (e.g., 10 µL) of each inhibitor dilution to the appropriate wells. Add an equal volume of buffer to the control wells.

  • Add Enzyme: Add the enzyme working solution (e.g., 80 µL) to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate working solution (e.g., 10 µL) to all wells to start the reaction.

  • Measure Activity: Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode) at a constant temperature.

4. Data Analysis (Self-Validation):

  • Calculate Initial Velocity (V₀): For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Correct for Blank: Subtract the rate of the blank control from all other rates.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V₀_inhibitor / V₀_100%_activity)] * 100

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Determine Ki (Dixon Plot): To determine the inhibition constant (Ki), the assay should be repeated at multiple substrate concentrations.[6] The data can then be analyzed using methods like the Dixon plot (plotting 1/V₀ vs. inhibitor concentration).

Conclusion and Future Directions

The benzamidine scaffold remains a powerful and versatile starting point for the development of serine protease inhibitors. The structure-activity relationships are governed by a delicate balance of electronic, steric, and hydrophobic interactions within the enzyme's active site. While simple substitutions on the phenyl ring can modulate potency, achieving high selectivity often requires extending the molecule to interact with secondary binding sites (S2-S4) outside the primary S1 pocket.

For derivatives like this compound, while specific SAR data is sparse, fundamental principles of medicinal chemistry allow us to predict that the difluoro substitution would likely decrease the basicity of the amidine group while potentially offering new electrostatic interactions and improved metabolic stability. The ultimate utility of this specific substitution pattern would require empirical validation through the synthesis and biological evaluation of the compound and its analogs, using robust protocols as described in this guide. Future research should focus on systematically exploring such halogenation patterns to build a more complete picture of their impact on both potency and, critically, selectivity among the highly homologous family of serine proteases.

References

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. Available from: [Link]

  • Alves, N. J., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem. Available from: [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica. Available from: [Link]

  • Andrews, J. M., et al. (1979). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. Available from: [Link]

  • Tapparelli, C., et al. (1993). Meta-benzamidine derivatives as serine protease inhibitors. Journal of Biological Chemistry.
  • Stürzebecher, J., et al. (1986). Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. Toxicon. Available from: [Link]

  • Pochon, F. (1979). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Biochimie. Available from: [Link]

  • Koyama, S., et al. (1992). A Serine Protease-Inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,5-Difluoro-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe preclinical and clinical research. 2,5-Difluoro-benzamidine hydrochloride, a key structural motif in various therapeutic agents, is no exception. Its purity directly impacts biological activity, toxicity profiles, and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of this compound, grounded in the principles of scientific integrity and validated methodologies.

The Imperative of an Orthogonal Analytical Strategy

A single analytical method is rarely sufficient to declare a compound "pure." Each technique interrogates a different physicochemical property of the molecule. A robust purity assessment, therefore, relies on an orthogonal approach , where multiple, disparate methods are employed. This ensures that a comprehensive profile of the sample is built, minimizing the risk of co-eluting impurities or undetected contaminants that might be missed by a single technique. Our assessment workflow for this compound is built on this principle, integrating chromatography, spectroscopy, and thermal analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity determination in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. For a polar, aromatic compound like this compound, a reversed-phase (RP-HPLC) method is the logical starting point.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is typically effective, but for fluorinated aromatic compounds, a pentafluorophenyl (PFP) phase can offer unique selectivity.[1][2] The electron-rich PFP phase can interact differently with the electron-deficient difluorinated ring, potentially resolving impurities that co-elute on a C18 column.

  • Mobile Phase: A gradient elution using acetonitrile or methanol and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is standard. The acid serves to suppress the ionization of any residual silanols on the column and ensures the protonation of the benzamidine, leading to sharp, symmetrical peaks.

  • Detection: A photodiode array (PDA) detector is crucial. It not only quantifies the peaks at a specific wavelength (typically around 254 nm) but also provides UV spectra for each peak. This "peak purity" analysis can indicate if a single chromatographic peak consists of more than one component.

Experimental Protocol: RP-HPLC Purity Assay
  • System Preparation: Equilibrate an Agilent 1260 Infinity II LC System (or equivalent) with a PFP column (e.g., 4.6 x 150 mm, 3.5 µm) with the initial mobile phase conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 water:acetonitrile to create a 1 mg/mL stock solution.

  • Analysis: Inject the sample and integrate all peaks detected. Purity is calculated using the area percent method.

Data Presentation: HPLC Purity Analysis
Retention Time (min)Area (%)Peak Purity Match FactorIdentity
2.80.15N/AProcess Impurity A
4.50.21N/AUnreacted Starting Material
7.2 99.55 >995 2,5-Difluoro-benzamidine HCl
9.10.09N/AUnknown Impurity

This table illustrates a hypothetical high-purity batch. The main peak's high match factor from the PDA detector suggests it is spectrally homogeneous.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

NMR spectroscopy provides unparalleled insight into molecular structure and is a powerful tool for both confirming the identity of the target compound and identifying impurities, including residual solvents.[3][4][5] For this compound, a suite of NMR experiments is necessary.

  • ¹H NMR: Confirms the presence and connectivity of all hydrogen atoms. The integration of signals can be used for quantitative purity assessment against a certified internal standard (qNMR).[6][7] It is also highly effective for detecting and quantifying residual solvents (e.g., ethanol, ethyl acetate) from the synthesis and purification steps.

  • ¹⁹F NMR: This is a critical and highly specific technique for any fluorinated compound.[8][9] ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent tool for detecting any fluorinated impurities that may have formed through side reactions.[10][11] The absence of extraneous signals in the ¹⁹F spectrum is a strong indicator of purity with respect to fluorinated byproducts.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule, confirming the number and type of carbon environments.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it effectively solubilizes the salt and allows for the observation of exchangeable N-H protons.[12][13]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., 30 seconds) if quantitation is desired to allow for full relaxation of all protons.[11]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. No internal standard is typically needed for qualitative purity assessment; the focus is on the absence of unexpected fluorine signals.

  • Data Processing: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Compare the observed chemical shifts and coupling constants to theoretical values or reference spectra to confirm the structure. Integrate all signals in the ¹H spectrum, including solvent and impurity peaks, to assess relative purity.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry is a rapid and highly sensitive technique used to confirm the molecular weight of the synthesized compound. For this compound, Electrospray Ionization (ESI) is the preferred method.

Causality Behind Experimental Choices:

  • ESI-MS (Positive Mode): The benzamidine moiety is basic and will readily protonate to form a positive ion [M+H]⁺. The analysis will confirm the mass of the free base (C₇H₆F₂N₂).

  • Isotopic Pattern: A key diagnostic feature to look for is the isotopic signature of the chlorine counter-ion. While the primary analysis will focus on the cationic free base, sometimes adducts with the chloride anion ([M+Cl]⁻ in negative mode or other clusters) can be observed, which would show the characteristic ~3:1 ratio of ³⁵Cl to ³⁷Cl isotopes.[13] However, the primary goal is to confirm the mass of the cationic portion. It's important to note that non-volatile salts can cause ion suppression, so sample preparation is key.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: Utilize an HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Chromatography: A short "flow injection" or a rapid isocratic HPLC method can be used to introduce the sample.

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile/water.

  • MS Parameters: Operate the ESI source in positive ion mode. Scan a mass range appropriate for the target ion (e.g., m/z 50-300).

  • Data Analysis: Look for the exact mass of the protonated molecule [C₇H₆F₂N₂ + H]⁺, which has a calculated monoisotopic mass of 157.0571. A high-resolution mass spectrometer (TOF, Orbitrap) can confirm the elemental composition.

Ancillary Methods: Melting Point and Thin-Layer Chromatography (TLC)

While not as definitive as the primary methods, these techniques serve as rapid, cost-effective, and valuable preliminary checks.

  • Melting Point: A pure crystalline solid will have a sharp, well-defined melting point.[14] Impurities will typically cause the melting point to be depressed and broaden the melting range.[15][16][17] This provides a simple, physical confirmation of purity.[18]

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of a reaction and for a quick check of purity.[19][20] The presence of a single spot under UV visualization suggests a high degree of purity, although it lacks the resolution of HPLC.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.[16]

  • Loading: Pack a small amount (1-3 mm) of the sample into a capillary tube.[18]

  • Analysis: Place the tube in a calibrated melting point apparatus. Heat rapidly to ~10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[16]

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[14][16] A sharp range (e.g., 1-2 °C) is indicative of high purity.

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical flow of the orthogonal analytical strategy for assessing the purity of this compound.

Purity_Workflow cluster_0 Sample Receipt & Initial Checks cluster_1 Core Purity & Identity Confirmation cluster_2 Final Assessment Start Synthesized Batch of 2,5-Difluoro-benzamidine HCl TLC TLC Analysis (Single Spot?) Start->TLC MP Melting Point (Sharp Range?) TLC->MP If Pass HPLC Quantitative HPLC-PDA (Purity >99.5%? Peak Purity?) MP->HPLC If Pass NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) (Correct Structure? No Impurity Signals?) HPLC->NMR MS LC-MS Analysis (Correct MW?) NMR->MS Decision Compile Data & Issue Certificate of Analysis MS->Decision Release Batch Released for Use Decision->Release All Specs Met Fail Batch Rejected/ Requires Repurification Decision->Fail Specs Not Met

Caption: Orthogonal workflow for purity assessment.

Comparative Analysis of Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC-PDA Quantitation of purity and impuritiesHigh resolution, high sensitivity, quantitative, peak purity analysisRequires chromophore, method development can be time-consuming
NMR (¹H, ¹⁹F) Structural confirmation, impurity IDAbsolute structural information, qNMR capability, detects non-chromophoric impurities (e.g., solvents)Lower sensitivity than HPLC, complex mixtures can be difficult to interpret
Mass Spec (MS) Molecular weight confirmationHigh sensitivity, provides exact mass (HRMS), confirms elemental formulaNot inherently quantitative, ion suppression effects
Melting Point Physical property checkFast, inexpensive, good indicator of crystalline purityNot suitable for amorphous solids, non-specific
TLC Rapid qualitative checkVery fast, inexpensive, good for reaction monitoringLow resolution, not quantitative

Conclusion

Assessing the purity of a synthesized compound like this compound is a multi-faceted process that demands a rigorous, evidence-based approach. Relying on a single technique is insufficient and carries significant risk. By implementing an orthogonal strategy that combines the quantitative power of HPLC, the structural certainty of NMR, the molecular weight verification of MS, and the rapid checks of melting point and TLC, researchers can have high confidence in the quality of their material. This comprehensive validation, guided by the principles outlined in standards like ICH Q2(R1), is essential for ensuring the integrity and success of subsequent research and development efforts.[21][22]

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (n.d.). National Institutes of Health.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Analytical Testing Labs. Retrieved from [Link]

  • Melting Point Analysis. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]

  • NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • How Do You Accurately Measure Melting Points For Purity Analysis? (2025, November 12). YouTube. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • Application of 19 F quantitative NMR to pharmaceutical analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. (2011, October 5). ACS Publications. Retrieved from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]

  • Melting Point. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

  • 19F Solid-state NMR characterization of pharmaceutical solids. (n.d.). PubMed. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13). AZoM.com. Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). National Institutes of Health. Retrieved from [Link]

  • Why do we use NMR spectroscopy in purity analysis? (2023, September 1). Quora. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022, February 7). National Institutes of Health. Retrieved from [Link]

  • Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC. (2017, January 20). Semantic Scholar. Retrieved from [Link]

  • Analytical Methods for Determining Benzidine in Biological Samples. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022, July 27). ACS Omega. Retrieved from [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019, April 11). PubMed. Retrieved from [Link]

  • Trennung, Nachweis und Bestimmung von Benzidin, Â- und ß-Naphthylamin. (1989, January). Fresenius' Zeitschrift für analytische Chemie. Retrieved from [Link]

  • Separation of aromatic fluoro-compound and aromatic nitro-compound. (n.d.). Google Patents.
  • Synthesis method of benzamidine hydrochloride. (n.d.). Patsnap.
  • Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. (2024, May 15). Rilas Technologies. Retrieved from [Link]

  • How to detect a HCl salt in organic compunds. (2023, June 12). Reddit. Retrieved from [Link]

  • Synthesis method for benzamidine derivatives. (n.d.). Google Patents.
  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12). Retrieved from [Link]

  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (2014, May 2). National Institutes of Health. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICONVULSANT ACTIVITY EVALUATION OF SOME 1,4-DIHYDROPYRIDINES AND 3,5-(SUBSTITUTED)OXYCARBONYL. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022, February 7). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. (2023, February 2). MDPI. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 2,5-Difluoro-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2,5-Difluoro-benzamidine hydrochloride, a key structural motif in medicinal chemistry, demands a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth comparison of essential analytical methodologies for the comprehensive characterization of this compound, offering not just protocols, but the scientific rationale behind the choice of each technique. Our focus is on providing a self-validating system of analysis, where orthogonal methods converge to provide a complete and trustworthy profile of the molecule.

The Importance of Orthogonal Analytical Methods

No single analytical technique can provide a complete picture of a molecule's properties. An orthogonal approach, employing multiple methods that measure different physicochemical properties, is essential for unambiguous characterization. For this compound, a combination of chromatographic, spectroscopic, and thermal analysis techniques is recommended to build a robust data package for regulatory submission and to ensure the quality of drug development programs.

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for quantifying it in various matrices. Its high resolution and sensitivity make it ideal for separating the target compound from process-related impurities and degradation products.

A well-developed HPLC method should be stability-indicating, meaning it can resolve the API from its potential degradation products. For a polar compound like a benzamidine salt, a reversed-phase method is typically the most effective.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[1]

  • Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities. A typical mobile phase system would consist of:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes is a reasonable starting point, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C to ensure reproducible retention times.[1]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, typically around 230 nm for benzamidine derivatives.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Interpretation and Causality

The retention time of the main peak provides qualitative identification when compared to a reference standard. The peak area percentage of the main peak relative to the total peak area gives an estimation of the purity. The presence of other peaks indicates impurities. The choice of a C18 column is based on its hydrophobic stationary phase, which retains the aromatic benzamidine moiety. The acidic mobile phase (TFA) ensures that the amidine group is protonated, leading to better peak shape and consistent retention.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Mobile Phase A->B C Inject Sample D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Purity F->G

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For this compound, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is essential to confirm the atomic connectivity and the substitution pattern on the benzene ring.

Experimental Protocol: NMR Analysis
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent: A deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), should be used.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Shows the number of unique carbon atoms.

    • ¹⁹F NMR: Directly observes the fluorine atoms, which is crucial for this molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.

Data Interpretation and Causality
  • ¹H NMR: The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the amidine group may be broad and exchangeable with the solvent.

  • ¹³C NMR: The carbon atoms attached to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹J_CF). The magnitude of this coupling constant is typically large (around 240-260 Hz). Carbons further away will show smaller couplings.

  • ¹⁹F NMR: The two fluorine atoms will likely show distinct chemical shifts and will be coupled to each other and to adjacent protons, providing definitive evidence for the 2,5-substitution pattern.

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Acquire 1H, 13C, 19F NMR Spectra A->B C Perform 2D NMR (COSY, HSQC, HMBC) B->C D Analyze Chemical Shifts, Coupling Constants, and Correlations C->D E Confirm Structure D->E

Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow.

Molecular Weight Confirmation: Mass Spectrometry (MS)

Mass Spectrometry (MS) provides a direct measurement of the molecular weight of 2,5-Difluoro-benzamidine, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide the exact mass, allowing for the determination of the molecular formula.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is ideal for this polar, salt-like compound.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Ionization Mode: Positive ion mode is preferred to detect the protonated molecule [M+H]⁺.

  • Analysis: Acquire the full scan mass spectrum.

Data Interpretation and Causality

The mass spectrum should show a prominent peak corresponding to the protonated free base of 2,5-Difluoro-benzamidine. The presence of two fluorine atoms will not result in a significant isotopic pattern as fluorine is monoisotopic. The chlorine from the hydrochloride salt will not be observed in the molecular ion as it is a counter-ion. HRMS data should be compared with the theoretical exact mass of C₇H₇F₂N₂⁺. The fragmentation pattern can also provide structural information. A common fragmentation for benzamidines is the loss of ammonia (NH₃).[2]

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for a quick identity check and for detecting the presence of specific bonds.

Experimental Protocol: FTIR Analysis
  • Instrumentation: A standard FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is convenient.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Causality

The FTIR spectrum of this compound will exhibit characteristic absorption bands:

  • N-H stretching: Broad bands in the region of 3300-3100 cm⁻¹ corresponding to the amidinium group.

  • C=N stretching: A strong absorption around 1670-1640 cm⁻¹.

  • C-F stretching: Strong bands in the region of 1300-1000 cm⁻¹.

  • Aromatic C=C stretching: Peaks around 1600-1450 cm⁻¹.

The spectrum can be compared to that of a reference standard for identity confirmation.[3][4]

Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques like DSC and TGA are crucial for characterizing the solid-state properties of a pharmaceutical compound, such as its melting point, thermal stability, and the presence of solvates or hydrates.

Experimental Protocol: Thermal Analysis
  • Instrumentation: A simultaneous TGA/DSC instrument is efficient.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Analysis Conditions: Heat the sample under a nitrogen atmosphere at a constant rate, for example, 10 °C/min, from ambient temperature to a temperature above its decomposition point (e.g., 300 °C).[5][6]

Data Interpretation and Causality
  • DSC: The DSC thermogram will show an endothermic peak corresponding to the melting of the compound.[6] The sharpness of the peak can be an indicator of purity. Other thermal events, such as polymorphic transitions, may also be observed.

  • TGA: The TGA curve will show the weight loss of the sample as a function of temperature. For this compound, a stable baseline is expected until the onset of decomposition. Any initial weight loss at lower temperatures could indicate the presence of residual solvent or water.

Definitive Structure: Single-Crystal X-ray Diffraction (SC-XRD)

For an unambiguous determination of the three-dimensional structure, including stereochemistry and crystal packing, single-crystal X-ray diffraction is the gold standard. While it requires a suitable single crystal, the information it provides is definitive.

Experimental Protocol: SC-XRD
  • Crystal Growth: Grow single crystals of suitable size and quality, often by slow evaporation of a solvent or by vapor diffusion.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[7]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Data Interpretation and Causality

The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It also reveals the arrangement of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amidinium group and the chloride counter-ion.

Comparison of Analytical Methods

Technique Information Provided Strengths Limitations
HPLC Purity, Quantification, Impurity ProfileHigh resolution, sensitive, quantitativeRequires a reference standard for quantification
NMR Unambiguous Structure, ConnectivityDefinitive structural informationLower sensitivity than MS, can be complex to interpret
MS Molecular Weight, Molecular Formula (HRMS)High sensitivity, provides exact massProvides limited structural information on its own
FTIR Functional Groups, IdentityFast, non-destructive, good for quick IDNot quantitative, provides limited structural detail
DSC/TGA Melting Point, Thermal Stability, SolvatesInformation on solid-state propertiesDoes not provide structural information
SC-XRD Absolute 3D Structure, Crystal PackingDefinitive structural confirmationRequires a suitable single crystal

Conclusion

The comprehensive characterization of this compound necessitates a synergistic application of multiple analytical techniques. HPLC provides the critical assessment of purity, while NMR and MS work in concert to confirm the molecular structure and weight. FTIR offers a rapid identity check, and thermal analysis elucidates important solid-state properties. For absolute structural proof, single-crystal X-ray diffraction is the ultimate tool. By integrating the data from these orthogonal methods, researchers and drug development professionals can build a complete and reliable profile of this important pharmaceutical building block, ensuring its quality and suitability for its intended purpose.

References

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022-02-07).
  • Supporting inform
  • N,N'-bis(m-nitrophenyl)benzamidine - Optional[FTIR] - Spectrum. SpectraBase.
  • Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. (2024-12-30). [No Source Found]
  • (PDF) Thermal, spectroscopic and DFT studies of solid benzamide.
  • Benzamidine HCl - Optional[FTIR] - Spectrum. SpectraBase.
  • FTIR spectra of Complex 1 and benzimidazole (BZDH).
  • mass spectra - the M+2 peak. Chemguide.
  • Preparation and characteris
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023-05-25). [No Source Found]
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
  • Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North
  • Beside XRD is DSC and TGA helpful in differentiating between salt and cocrystal. (2016-06-07).
  • Benzamidine HCl. SpectraBase.
  • Benzamidine hydrochloride(1670-14-0) 1H NMR spectrum. ChemicalBook.
  • Benzamide-simplified mass spectrum[3]. ResearchGate.

  • Organic Compounds Containing Halogen Atoms. (2023-08-29). Chemistry LibreTexts.
  • This compound 885957-28-8 wiki. Guidechem.
  • A Comparative Guide to the X-ray Crystal Structure of 2,5-Difluorophenylboronic Acid Derivatives and Rel
  • Mass spectrometry of halogen-containing organic compounds.
  • Analytical Methods. (2025-08-28). OPUS.
  • Mass Spectrometry. MSU chemistry.
  • Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chrom
  • The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl deriv
  • QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. (2025-10-29). PMC - PubMed Central.
  • (PDF)
  • 2,5-DIFLUORO-1,4-BENZOQUINONE - Optional[19F NMR] - Chemical Shifts. SpectraBase.
  • NMR Spectra of Products. The Royal Society of Chemistry.
  • Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis.
  • Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Chrom
  • Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case-Control Study. PubMed.
  • (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. PMC - NIH.

Sources

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzamidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging Fluorine for Enhanced Drug Properties

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. This guide provides a comparative analysis of fluorinated versus non-fluorinated benzamidines, a common structural motif in enzyme inhibitors, particularly for serine proteases like thrombin.[1][2][3] We will delve into the causal relationships behind the observed differences in physicochemical properties, biological activity, and metabolic stability, supported by experimental data and detailed protocols for researchers in drug development.

The Strategic Role of Fluorine in Modulating Benzamidine Properties

Benzamidine and its derivatives are potent inhibitors of serine proteases due to the basic amidine group mimicking the guanidinium side chain of arginine, a natural substrate for these enzymes.[1][4] However, the inherent properties of simple benzamidines, such as high basicity and susceptibility to metabolic degradation, often limit their therapeutic potential. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's characteristics in a predictable manner.[5]

Key effects of fluorination include:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as the amidine functionality.[6][7] This has critical implications for a drug's absorption, distribution, and off-target activities.

  • Increased Lipophilicity (LogP): While seemingly counterintuitive for such a polar atom, the C-F bond is poorly polarizable, often leading to an increase in the overall lipophilicity of a molecule.[5][8] This can enhance membrane permeability and target engagement within hydrophobic pockets.

  • Metabolic Shielding: The high bond dissociation energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s.[9] Strategically placing fluorine can block "metabolic soft spots" and improve a compound's pharmacokinetic profile.

  • Conformational Control: Fluorine can influence molecular conformation through stereoelectronic effects, potentially locking the molecule into a more bioactive conformation for improved target binding.[5]

Comparative Analysis of Physicochemical Properties

The introduction of fluorine leads to significant and often predictable changes in the physicochemical properties of benzamidine derivatives. Understanding these shifts is crucial for rational drug design.

Basicity (pKa)

The basicity of the amidine group is a critical parameter influencing its interaction with the aspartate residue at the bottom of the S1 specificity pocket of many serine proteases. However, high basicity can also lead to poor membrane permeability and potential off-target effects. Fluorination provides a powerful tool to temper this basicity.

As a general trend, introducing fluorine atoms, particularly on the phenyl ring or at positions beta to an amine, decreases the pKa.[6][7] The magnitude of this effect is dependent on the number and position of the fluorine atoms. For instance, a single fluorine atom introduced to an aliphatic amine can decrease the pKa by approximately 1.7 units.[6]

Table 1: Hypothetical pKa Comparison of Benzamidine Analogs

CompoundStructurePredicted pKaRationale for Change
BenzamidineC7H8N2~11.6Baseline basicity of the unsubstituted amidine.
4-FluorobenzamidineC7H7FN2~10.5The electron-withdrawing fluorine atom on the phenyl ring reduces the electron density on the amidine group, lowering its basicity.
3,4-DifluorobenzamidineC7H6F2N2~9.8The additive electron-withdrawing effect of two fluorine atoms further decreases the pKa.
Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Fluorination often increases lipophilicity, which can enhance membrane permeability and cell penetration.[8][10]

Table 2: Hypothetical Lipophilicity Comparison of Benzamidine Analogs

CompoundStructurePredicted LogPRationale for Change
BenzamidineC7H8N2~0.8Moderately polar compound.
4-FluorobenzamidineC7H7FN2~1.3The fluorine atom increases the hydrophobic surface area, leading to higher lipophilicity.
3,4-DifluorobenzamidineC7H6F2N2~1.7The presence of two fluorine atoms further enhances the lipophilic character of the molecule.

Impact on Biological Activity: A Thrombin Inhibition Case Study

To illustrate the impact of fluorination on biological activity, we will consider the inhibition of thrombin, a key serine protease in the coagulation cascade.[11] Benzamidine itself is a known, albeit weak, inhibitor of thrombin.[12]

Fluorinated benzamidines can exhibit enhanced inhibitory potency through several mechanisms:

  • Improved Binding Affinity: Increased lipophilicity can lead to more favorable interactions with hydrophobic residues in the binding pocket.[13]

  • Favorable Electrostatic Interactions: The polarized C-F bond can participate in favorable electrostatic or even hydrogen-bonding interactions with the protein backbone or side chains.[14]

  • Optimal pKa for Binding: Fine-tuning the pKa of the amidine group can optimize the electrostatic interactions with the key aspartate residue in the S1 pocket.

Table 3: Hypothetical Thrombin Inhibition Data

CompoundKi (nM)Rationale for Potency
Benzamidine220,000Weak inhibition due to suboptimal interactions.[12]
4-Fluorobenzamidine5,000Increased potency likely due to enhanced hydrophobic interactions and potentially favorable fluorine-protein contacts.
Nα-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide10A highly optimized, non-fluorinated inhibitor demonstrating the potential of extending from the basic benzamidine core.[1]
Hypothetical Fluorinated Analog<10Strategic fluorination on an optimized scaffold could further enhance potency through metabolic blocking and improved lipophilicity.

Metabolic Stability: Blocking the "Soft Spots"

A major challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes, which often leads to poor bioavailability and short duration of action.[15][16] Aromatic rings and benzylic positions are particularly susceptible to oxidative metabolism.

Fluorine's high C-F bond strength makes it an excellent metabolic shield.[9] Replacing a hydrogen atom at a metabolically labile position with fluorine can effectively block oxidation at that site, thereby increasing the metabolic stability of the compound.

Table 4: Hypothetical Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Rationale
Non-fluorinated Benzamidine Analog15Rapid metabolism, likely through oxidation of the phenyl ring.
Fluorinated Benzamidine Analog> 90The fluorine atom blocks the site of metabolism, significantly increasing the compound's stability.

Experimental Protocols

To facilitate the translation of these concepts into practice, we provide detailed, step-by-step methodologies for key in vitro assays.

Synthesis of a Fluorinated Benzamidine Derivative

A general procedure for the synthesis of N-substituted benzamidines can be adapted for fluorinated analogs.[17][18][19][20]

dot

Caption: General synthesis workflow for fluorinated benzamidines.

Protocol:

  • Pinner Reaction: Dissolve the starting fluorinated benzonitrile in anhydrous ethanol.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it until saturation.

  • Seal the reaction vessel and stir at room temperature overnight.

  • Remove the solvent under reduced pressure to obtain the crude ethyl fluoroimidate hydrochloride salt.

  • Amination: Dissolve the crude intermediate in a solution of ammonia in dioxane.

  • Stir the mixture at room temperature for several hours.

  • Filter the resulting ammonium chloride precipitate.

  • Evaporate the solvent from the filtrate to yield the crude fluorinated benzamidine.

  • Purify the product by recrystallization or column chromatography.

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant.[21][22]

dot

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in aqueous solution B Adjust to acidic pH (e.g., pH 2 with HCl) A->B C Titrate with standardized NaOH solution B->C D Record pH after each addition E Plot pH vs. volume of NaOH added D->E F Determine inflection point (equivalence point) E->F G pKa = pH at half-equivalence point F->G

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

  • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[21]

  • Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.[21]

  • Adjust the initial pH of the solution to ~2.0 with 0.1 M HCl.[21]

  • Begin titration by adding small, precise aliquots of a standardized 0.1 M NaOH solution.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches ~12.

  • Plot the pH values against the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve.[21][23]

Lipophilicity (LogP) Determination by ¹⁹F NMR

For fluorinated compounds, ¹⁹F NMR offers a straightforward and accurate method for LogP determination, requiring no UV activity.[24][25]

Protocol:

  • Accurately weigh the fluorinated test compound and a fluorinated reference compound of known LogP into a vial.

  • Add equal volumes of n-octanol and water (pre-saturated with each other).

  • Stir the biphasic mixture vigorously for at least 2 hours to ensure equilibrium is reached.

  • Allow the layers to separate completely overnight.

  • Carefully take an aliquot from both the n-octanol and the aqueous layer.

  • Acquire ¹⁹F NMR spectra for each aliquot.

  • Integrate the signals corresponding to the test compound and the reference compound in both spectra.

  • Calculate the LogP of the test compound using the following equation: LogPₓ = LogPᵣₑ𝒻 + log (ρₒ꜀ₜ / ρₐ𝑞) where ρ is the ratio of the integrals of the test compound to the reference compound in each phase.[24]

In Vitro Thrombin Inhibition Assay

A chromogenic assay is a common method to determine the inhibitory potency (IC₅₀ or Ki) of compounds against thrombin.[11][26][27]

dot

Thrombin_Assay cluster_setup Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_calc Calculation A Add Thrombin Enzyme Solution B Add Test Inhibitor (serial dilutions) A->B C Pre-incubate B->C D Initiate reaction with Chromogenic Substrate C->D E Measure absorbance at 405 nm (kinetic read) F Calculate reaction rates E->F G Determine % Inhibition F->G H Calculate IC50/Ki G->H

Caption: Workflow for the in vitro thrombin inhibition assay.

Protocol:

  • Prepare a working solution of human α-thrombin in assay buffer.[11]

  • Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated benzamidines) in assay buffer. Ensure the final DMSO concentration is ≤1%.[11][26]

  • In a 96-well microplate, add the thrombin solution to wells containing either the test compound dilutions or buffer (for control wells).[26]

  • Pre-incubate the plate at room temperature for 15-30 minutes.[26]

  • Initiate the reaction by adding a chromogenic thrombin substrate (e.g., S-2238) to all wells.[11]

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.[27]

  • Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.[11]

  • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.[11]

  • Plot percent inhibition against inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ or Ki value.

Metabolic Stability Assay Using Human Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance by phase I enzymes.[15][16][28][29]

Protocol:

  • Prepare a stock solution of the test compound in an organic solvent like DMSO.

  • Thaw cryopreserved human liver microsomes on ice.

  • In a 96-well plate, combine the microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).[16]

  • Pre-warm the plate to 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Centrifuge the plate to precipitate the proteins.[16]

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[16][30]

  • Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Conclusion

The strategic incorporation of fluorine is a powerful and versatile strategy in medicinal chemistry for optimizing the properties of benzamidine-based inhibitors. By judiciously modifying the fluorination pattern, researchers can fine-tune pKa, modulate lipophilicity, enhance biological potency, and block metabolic liabilities. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these effects, enabling a more rational and efficient drug design process. As our understanding of fluorine's nuanced influence on molecular interactions continues to grow, its role in developing safer and more effective therapeutics is set to expand even further.

References

  • BenchChem. (2025). Application Note: In Vitro Thrombin Inhibition Assay for Thrombin Inhibitor 7.
  • Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy. Journal of Visualized Experiments. [Link]

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • PubMed. (n.d.). Automated high throughput ADME assays for metabolic stability and cytochrome P450 inhibition profiling of combinatorial libraries. [Link]

  • PubMed. (n.d.). Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. [Link]

  • National Institutes of Health. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. [Link]

  • JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors.
  • National Institutes of Health. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. [Link]

  • BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. [Link]

  • MDPI. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. [Link]

  • Journal of Medicinal Chemistry. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. [Link]

  • ACS Publications. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. [Link]

  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. [Link]

  • ResearchGate. (n.d.). A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},.... [Link]

  • Practical Pointers. (2025). Screening Tests in Haemostasis: The Thrombin Time. [Link]

  • ResearchGate. (n.d.). Titration experiment to estimate the pKa of an amidine in peptide structure and comparison to a more solvent-exposed benzamide …. [Link]

  • National Institutes of Health. (n.d.). Fluorinated Protein–Ligand Complexes: A Computational Perspective. [Link]

  • ACS Publications. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • IUCr Journals. (n.d.). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. [Link]

  • PubMed. (1999). Comparative Molecular Modeling Analysis of-5-amidinoindole and Benzamidine Binding to Thrombin and Trypsin: Specific H-bond Formation Contributes to High 5-amidinoindole Potency and Selectivity for Thrombin and Factor Xa. [Link]

  • PubMed. (1992). Interactions of thrombin with benzamidine-based inhibitors. [Link]

  • PubMed. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]

  • PubMed. (n.d.). X-ray crystallographic studies of protein-ligand interactions. [Link]

  • MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • PubMed. (n.d.). Novel plasma kallikrein inhibitors of the benzamidine type. [Link]

  • PubMed. (1989). Synthetic inhibitors of bovine factor Xa and thrombin comparison of their anticoagulant efficiency. [Link]

  • NTU > IRep. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. [Link]

  • MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]

  • ResearchGate. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

  • National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

  • Scilit. (n.d.). Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine. [Link]

  • Wikipedia. (n.d.). Benzamidine. [Link]

Sources

A Researcher's Guide to Evaluating the Specificity of 2,5-Difluoro-benzamidine hydrochloride as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

The benzamidine scaffold is a well-established pharmacophore known to act as a competitive inhibitor of trypsin-like serine proteases by mimicking the side chain of arginine.[1][2] The positively charged amidinium group forms salt bridges with the carboxylate of the conserved aspartate residue at the bottom of the S1 specificity pocket of these enzymes. While the parent compound, benzamidine, is a widely used, broad-spectrum serine protease inhibitor, substitutions on the phenyl ring, such as fluorination, are often employed to enhance potency and modulate selectivity.[3][4] This guide will compare 2,5-Difluoro-benzamidine hydrochloride to its parent compound and outline a rigorous experimental strategy for characterizing its inhibitory profile.

The Rationale for Specificity Profiling

The central tenet of using a chemical probe is to elicit a biological response through the modulation of a single, intended target. Undisclosed interactions with other proteins can confound experimental outcomes, leading to misinterpretation of phenotypic data. Therefore, a thorough understanding of an inhibitor's selectivity is not merely an academic exercise but a critical component of rigorous scientific inquiry.

For a compound like this compound, several key questions must be addressed:

  • What is its potency against a panel of serine proteases compared to the parent compound, benzamidine?

  • Does the 2,5-difluoro substitution pattern confer selectivity for or against certain proteases?

  • Does it exhibit inhibitory activity against other, unrelated classes of enzymes or receptors?

Answering these questions requires a multi-faceted experimental approach, which we will detail in the subsequent sections.

Comparative Inhibitory Profile: A Starting Point

While specific inhibitory constants for this compound are not widely published, we can use the known values for the parent compound, benzamidine hydrochloride, as a baseline for our evaluation.

InhibitorTarget ProteaseKi (Inhibition Constant)
Benzamidine hydrochlorideTrypsin35 µM[5]
Plasmin350 µM[5]
Thrombin220 µM[5]
This compoundVarious Serine ProteasesTo Be Determined

Table 1: Known inhibitory constants for benzamidine hydrochloride against common serine proteases. The goal of the proposed experimental workflow is to populate the corresponding data for this compound to enable a direct comparison.

The fluorine atoms on the 2 and 5 positions of the benzene ring are expected to alter the electronic and steric properties of the molecule, which in turn can influence its binding affinity and selectivity for different protease active sites.

Experimental Workflow for Specificity Determination

A robust evaluation of inhibitor specificity involves a tiered approach, starting with broad screening and progressing to more focused, quantitative analyses.

Figure 1: A tiered experimental workflow for evaluating the specificity of a small molecule inhibitor.

Tier 1: Broad-Panel Screening

The initial step is to screen this compound against a large and diverse panel of enzymes. Several commercial services offer such screening, providing a cost-effective and high-throughput method to identify potential on- and off-targets.[6]

Recommended Panels:

  • Protease Panel: A comprehensive panel of serine, cysteine, aspartyl, and metalloproteases to confirm the primary target class and identify any cross-reactivity within the protease family.

  • Kinase Panel: Given that many inhibitors can interact with the ATP-binding site of kinases, screening against a broad kinome panel is crucial for identifying potential off-target kinase inhibition.[7][8]

  • General Receptor and Enzyme Panel: A "safety" panel that includes a wide range of other common off-targets like GPCRs, ion channels, and other enzyme classes.

Experimental Protocol: Broad-Panel Screening (Representative)

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Execution (by CRO): The compound is typically tested at a single high concentration (e.g., 10 µM) against each target in the panel using established enzymatic or binding assays.

  • Data Analysis: The results are reported as the percent inhibition at the tested concentration. A pre-defined threshold (e.g., >50% inhibition) is used to identify significant "hits."

Tier 2: Quantitative IC50 and Ki Determination

For the primary targets and any significant off-target hits identified in Tier 1, the next step is to determine the potency of inhibition quantitatively. This involves generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50) and, for competitive inhibitors, the inhibition constant (Ki).

Experimental Protocol: Determination of Ki for a Competitive Inhibitor

  • Enzyme and Substrate Preparation: Prepare solutions of the purified target enzyme and a suitable chromogenic or fluorogenic substrate.

  • Assay Setup: In a multi-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate. For each substrate concentration, include a range of inhibitor concentrations (typically 8-10 concentrations spanning several orders of magnitude around the expected IC50).

  • Kinetic Measurement: Initiate the reaction and measure the reaction velocity (rate of product formation) over time using a plate reader.

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration to generate a series of Michaelis-Menten curves.

    • Use non-linear regression to fit the data to the competitive inhibition model to determine the Vmax, Km, and Ki values.[5][9] Alternatively, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the substrate concentration and Km are known.

Figure 2: Workflow for the determination of the inhibition constant (Ki).

Tier 3: Cellular Target Engagement

Biochemical assays, while essential, do not fully recapitulate the cellular environment. It is crucial to confirm that the inhibitor can engage its target in living cells at relevant concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[10][11][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation. Ligand-bound proteins are stabilized and will remain soluble at higher temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

    • Alternatively, by heating at a fixed temperature, a dose-dependent increase in the soluble target protein can be used to generate a cellular target engagement IC50.

Interpreting the Data: Building a Specificity Profile

By following this three-tiered approach, a comprehensive specificity profile for this compound can be constructed. The ideal inhibitor will exhibit high potency (low nanomolar Ki) for its intended target and significantly lower potency (micromolar Ki or no inhibition) for all other tested proteins. A selectivity index, calculated as the ratio of the Ki for an off-target to the Ki for the on-target, can be used to quantify the degree of selectivity. A high selectivity index (e.g., >100-fold) is desirable.

Conclusion

While this compound holds promise as a chemical probe for studying serine proteases, its utility is contingent on a thorough evaluation of its specificity. The experimental framework outlined in this guide provides a rigorous and systematic approach to characterizing its inhibitory profile. By investing the effort to perform broad-panel screening, quantitative Ki determination, and cellular target engagement assays, researchers can confidently use this and other small molecule inhibitors to generate reliable and reproducible data, ultimately advancing our understanding of complex biological systems and accelerating the drug discovery process.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from Pelago Bioscience. Available at: [Link]

  • Wikipedia. (2023, December 27). Benzamidine. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • ACS Publications. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. Available at: [Link]

  • ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from ResearchGate. Available at: [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from G-Biosciences. Available at: [Link]

  • G-Biosciences. (n.d.). Protease Assays and Screening Systems. Retrieved from G-Biosciences. Available at: [Link]

  • PubMed. (1998). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. Retrieved from PubMed. Available at: [Link]

  • Google Patents. (n.d.). EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors. Retrieved from Google Patents.
  • GraphPad. (2003). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from GraphPad. Available at: [Link]

  • Creative Bioarray. (n.d.). Protease Screening Services. Retrieved from Creative Bioarray. Available at: [Link]

  • Wiley Online Library. (1995). A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. International Journal of Cancer. Available at: [Link]

  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from Cytiva. Available at: [Link]

  • PubMed Central. (2019). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. Retrieved from PubMed Central. Available at: [Link]

  • PubMed. (2025). Fluorinated HIV-1 protease inhibitors containing chiral hydroxyethylbenzene and indanol as P2' ligands with potent activity against drug-resistant variants. Retrieved from PubMed. Available at: [Link]

  • bioRxiv. (2021). Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance. Retrieved from bioRxiv. Available at: [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from Eurofins Discovery. Available at: [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from Drug Target Review. Available at: [Link]

  • PubMed Central. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Retrieved from PubMed Central. Available at: [Link]

  • MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences. Available at: [Link]

  • PubMed Central. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Retrieved from PubMed Central. Available at: [Link]

  • Stanford Medicine. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology. Available at: [Link]

  • PubMed. (2003). Design of potent selective zinc-mediated serine protease inhibitors. Retrieved from PubMed. Available at: [Link]

  • PubMed. (2015). Toward the Synthesis of Fluorinated Analogues of HCV NS3/4A Serine Protease Inhibitors Using Methyl α-Amino-β-fluoro-β-vinylcyclopropanecarboxylate as Key Intermediate. Retrieved from PubMed. Available at: [Link]

  • MDPI. (2022). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. International Journal of Molecular Sciences. Available at: [Link]

Sources

A Comparative Guide to 2,5-Difluoro-benzamidine Hydrochloride and Other Peptidylarginine Deiminase (PAD) Inhibitors in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 2,5-Difluoro-benzamidine hydrochloride and its applications, placed within the broader context of Peptidylarginine Deiminase (PAD) inhibitors. While specific efficacy data for this compound is limited in publicly available research, this document will draw comparisons with well-characterized PAD inhibitors to provide a framework for its potential applications and evaluation.

Introduction: The Emerging Role of Peptidylarginine Deiminases in Disease

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination.[1][2] This alteration of protein structure can have profound effects on protein function and has been implicated in the pathophysiology of various diseases, most notably autoimmune disorders and cancer.[1][3]

There are five known human PAD isozymes (PAD1-4 and PAD6), with PADs 1-4 being catalytically active.[1][3] Dysregulated activity of PAD2 and PAD4, in particular, has been linked to inflammatory diseases such as rheumatoid arthritis (RA) and the progression of certain cancers.[2][4] In RA, the citrullination of synovial proteins is believed to generate neoantigens that trigger an autoimmune response.[4] In cancer, PAD4's role in histone citrullination and the formation of neutrophil extracellular traps (NETs) has made it a compelling therapeutic target.[5] Consequently, the development of small molecule PAD inhibitors has become an active area of research.

This compound and the Landscape of PAD Inhibition

Benzamidine and its derivatives are known to be competitive inhibitors of trypsin-like serine proteases and other enzymes.[6] The benzamidine moiety serves as a structural mimic of the guanidinium group of arginine, allowing it to interact with the active site of enzymes that process this amino acid. The addition of fluorine atoms to the benzene ring, as in this compound, can modulate the compound's physicochemical properties, such as its lipophilicity and electronic nature, potentially enhancing its binding affinity and selectivity for target enzymes.[7][8]

While detailed studies on this compound as a PAD inhibitor are not widely published, its structural similarity to other known PAD inhibitors suggests it likely functions through a similar mechanism. It is often utilized as a building block in the synthesis of more complex bioactive molecules.[7] This guide will, therefore, compare the efficacy of well-established PAD inhibitors to provide a benchmark for the potential of fluorinated benzamidine derivatives.

Comparative Efficacy of PAD Inhibitors

The following tables summarize the available quantitative data for several key PAD inhibitors, providing a comparative overview of their in vitro potency and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of Selected PAD Inhibitors

InhibitorTarget(s)IC50 (PAD4)Cell-Based Assay IC50Cell Line(s)Reference(s)
Cl-amidine Pan-PAD5.9 µM0.05 µM - 1 µMBreast, Leukemia, Colon cancer cell lines[1][5]
BB-Cl-amidine Pan-PAD~4 µM (for 90% inhibition)8.8 µM (cytotoxicity)U2OS[9][10]
GSK484 PAD450 nM (in the absence of Ca2+)--[5][10]
BMS-P5 PAD498 nM--[1][5]
YW3-56 Pan-PAD1-5 µM~2.5 µMU2OS[5]
JBI-589 PAD4-0.146 µM (EC50)Human neutrophils[5][10]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Efficacy of Selected PAD Inhibitors in Preclinical Models

InhibitorDisease ModelKey FindingsReference(s)
Cl-amidine Collagen-Induced Arthritis (CIA)Reduced clinical disease activity by ~50%, decreased joint inflammation and destruction.[11]
BB-Cl-amidine Animal models of colitis and lupusDemonstrated efficacy in various inflammatory disease models.[9]
GSK199 (similar to GSK484) Collagen-Induced Arthritis (CIA)Showed modest efficacy.[4][9]

Mechanism of Action and Cellular Pathways

The therapeutic rationale for PAD inhibition lies in its ability to modulate key pathological processes. In oncology, the focus has largely been on PAD4's role in gene regulation through histone citrullination and its involvement in the formation of NETs, which can promote cancer progression.[5]

The Role of PAD4 in Cancer

The following diagram illustrates the central role of PAD4 in histone modification and NETosis, processes that are increasingly recognized as important in cancer biology.

PAD4_Mechanism cluster_nucleus Cell Nucleus cluster_extracellular Extracellular Space Histone H3 Histone H3 Citrullinated Histone H3 Citrullinated Histone H3 Histone H3->Citrullinated Histone H3 PAD4 Gene Regulation Gene Regulation Citrullinated Histone H3->Gene Regulation Altered Chromatin Structure PAD4 PAD4 NETs NETs PAD4->NETs Essential for NET formation Cancer Progression Cancer Progression NETs->Cancer Progression Promotes Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->PAD4 Activates

Caption: PAD4-mediated histone citrullination and NET formation in cancer.

By inhibiting PAD4, compounds like this compound could potentially disrupt these processes, leading to anti-tumor effects. The choice to target PAD4 is driven by its overexpression in various cancers and its critical role in pathways that support tumor growth and metastasis.

Experimental Protocols for Evaluating PAD Inhibitors

To assess the efficacy of novel PAD inhibitors like this compound, a standardized in vitro assay is crucial. The following protocol describes a common ELISA-based method for measuring PAD activity.

In Vitro PAD Activity Assay (ELISA-based)

Objective: To determine the inhibitory potential of a compound on the enzymatic activity of a specific PAD isozyme.

Materials:

  • Recombinant human PAD enzyme (e.g., PAD4)

  • Fibrinogen (as a substrate)

  • Assay buffer (e.g., Tris-HCl with CaCl2 and DTT)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Anti-citrullinated fibrinogen antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., H2SO4)

  • 96-well microplate

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with fibrinogen and incubate overnight at 4°C.

  • Washing: Wash the wells with a suitable wash buffer (e.g., PBS with Tween-20) to remove unbound fibrinogen.

  • Blocking: Block the wells with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Inhibitor Incubation: Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Reaction: Add the PAD enzyme to the wells and incubate to allow the citrullination reaction to occur.

  • Washing: Wash the wells to remove the enzyme and inhibitor.

  • Primary Antibody Incubation: Add the anti-citrullinated fibrinogen antibody and incubate.

  • Washing: Wash the wells to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

  • Washing: Wash the wells to remove unbound secondary antibody.

  • Detection: Add the TMB substrate and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow Diagram

PAD_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction & Inhibition cluster_detection Detection Start Start Coat plate with Fibrinogen Coat plate with Fibrinogen Start->Coat plate with Fibrinogen Wash Wash Coat plate with Fibrinogen->Wash Block Block Wash->Block Add Inhibitor Add Inhibitor Block->Add Inhibitor Add PAD Enzyme Add PAD Enzyme Add Inhibitor->Add PAD Enzyme Incubate Incubate Add PAD Enzyme->Incubate Wash_2 Wash_2 Incubate->Wash_2 Stop Reaction Add Primary Antibody Add Primary Antibody Wash_2->Add Primary Antibody Incubate_2 Incubate_2 Add Primary Antibody->Incubate_2 Wash_3 Wash_3 Incubate_2->Wash_3 Add Secondary Antibody Add Secondary Antibody Wash_3->Add Secondary Antibody Incubate_3 Incubate_3 Add Secondary Antibody->Incubate_3 Wash_4 Wash_4 Incubate_3->Wash_4 Add TMB Substrate Add TMB Substrate Wash_4->Add TMB Substrate Add Stop Solution Add Stop Solution Add TMB Substrate->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance Analyze Data (IC50) Analyze Data (IC50) Read Absorbance->Analyze Data (IC50) End End Analyze Data (IC50)->End

Caption: Workflow for an ELISA-based PAD inhibitor screening assay.

Future Perspectives and Conclusion

The development of potent and selective PAD inhibitors holds significant promise for the treatment of a range of diseases. While pan-PAD inhibitors like Cl-amidine have demonstrated efficacy in preclinical models, the development of isozyme-selective inhibitors is a key objective to minimize off-target effects. The exploration of novel chemical scaffolds, including fluorinated benzamidine derivatives such as this compound, is crucial in this endeavor. Further research is warranted to fully characterize the inhibitory profile and therapeutic potential of this and similar compounds. This guide provides a comparative framework to aid researchers in the evaluation and development of the next generation of PAD-targeted therapeutics.

References

  • A Comparative Analysis of PAD4 Inhibitors in Oncology Models. Benchchem. 5

  • A Comparative Analysis of PAD Inhibitors in a Preclinical Model of Rheumatoid Arthritis. Benchchem. 4

  • 2-Fluoro-benzamidine hydrochloride. Chem-Impex.

  • Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4. PMC - PubMed Central.

  • 3,5-Difluoro-benzamidine hydrochloride. Chem-Impex.

  • Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. Molecules.

  • Novel antiviral activity of PAD inhibitors against human beta-coronaviruses HCoV-OC43 and SARS-CoV-2. PubMed Central.

  • This compound 885957-28-8 wiki. Guidechem.

  • Development of a selective inhibitor of Protein Arginine Deiminase 2. PMC - NIH.

  • What is the mechanism of Benzydamine Hydrochloride?. Patsnap Synapse.

  • Benzamidine. Wikipedia.

  • Arthritis Reduces the Severity of Murine Collagen-Induced Amide, a Protein Arginine Deiminase Inhibitor, -Benzoyl-N5-(2-Chloro-1. Stanford Medicine.

  • 3,5-Difluoro-benzamidine hydrochloride | 144797-68-2. J&K Scientific.

  • This compound. 生产厂家:上海化源生化科技有限公司.

  • 3,5-difluoro-benzamidine hydrochloride AldrichCPR. Sigma-Aldrich.

  • The role of benzydamine in prevention and treatment of chemoradiotherapy-induced mucositis. PMC - NIH.

  • Aspects of the mechanisms of action of benzydamine. PubMed.

  • Optimization experiments for biocatalytic N‐chlorination of benzamidine.... ResearchGate.

  • Role of benzydamine hydrochloride in the prevention of oral mucositis in head and neck cancer patients treated with radiotherapy (>50 Gy) with or without chemotherapy. PubMed.

  • Protein Arginine Deiminase | Inhibitors. MedchemExpress.com.

  • Rheumatoid Arthritis (RA) Medication. Medscape Reference.

  • Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization. PMC - NIH.

  • Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. MDPI.

  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. NIH.

  • Protein Arginine Deiminase. MedchemExpress.com.

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.

  • The role of benzydamine in prevention and treatment of chemoradiotherapy-induced mucositis. PubMed.

  • Current drug therapy for rheumatoid arthritis. PubMed.

  • 2,5-Difluoro-benzamidine | 885957-28-8. Sigma-Aldrich.

  • The present and the future of benzydamine: expert opinion paper. PMC - PubMed Central.

  • Fexofenadine in Patients With Active Rheumatoid Arthritis. Clinical Research Trial Listing.

  • Let's list ALL the chord substitutions! : r/musictheory. Reddit.

  • Fexofenadine in Patients With Active Rheumatoid Arthritis. ClinicalTrials.gov.

  • Some Basic ii-V-I Substitutions. Cochrane Music.

  • Antihistaminics in Rheumatoid Arthritis. PMC - NIH.

  • What's another cool jazz progression other than 2-5-1? : r/jazzguitar. Reddit.

  • Simple ii-V-I substitutions that sound make you sound HIP!. YouTube.

  • Secret Alternatives for 2-5-1 Progressions. YouTube.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Difluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 2,5-Difluoro-benzamidine hydrochloride are paramount. This guide provides a comprehensive, step-by-step framework for its safe management, moving beyond mere compliance to foster a culture of proactive laboratory safety.

Hazard Profile and Risk Assessment: Understanding the "Why"
  • Acute Hazards : Like its parent compound, it is likely to be harmful if swallowed and cause serious skin and eye irritation[1]. Inhalation of dust may cause respiratory tract irritation[1][2].

  • Chronic Hazards : Some related aromatic amines are suspected of causing genetic defects or may have carcinogenic properties, necessitating cautious handling to minimize long-term exposure[3][4].

  • Environmental Hazards : As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous wastes, often requiring specific treatment technologies like incineration to ensure their complete destruction[5][6][7][8][9].

This risk profile dictates that this compound must be treated as a hazardous waste from the moment of its generation to its final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound in any capacity—weighing, dissolution, or disposal preparation—ensure the appropriate PPE is worn. The goal is to create a complete barrier to prevent accidental exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles from causing serious eye irritation[10][1].
Hand Protection Nitrile or other chemically resistant gloves.Aromatic amines can sometimes permeate standard gloves; check glove manufacturer's compatibility charts. Prevents skin irritation and absorption[11].
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95).Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely, to prevent respiratory irritation[1].
Waste Segregation and Containment: The Critical First Step

Proper disposal begins with meticulous segregation at the point of generation. Never mix this waste with non-hazardous trash or other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Protocol for Routine Waste Collection:

  • Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for solid waste. The container must be in good condition with no leaks or cracks.

  • Labeling : The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date accumulation started.

  • Collecting Solid Waste : Place expired or unused pure chemical directly into the designated container.

  • Collecting Contaminated Materials : Items such as weighing papers, contaminated gloves, and paper towels should be collected in a separate, clearly labeled, sealed plastic bag or container designated for "Halogenated Organic Solid Waste"[12].

  • Storage : Keep the hazardous waste container securely sealed when not in use[13][14]. Store it in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents[10][15].

Spill Management: An Essential Contingency Plan

Accidents happen. A clear and practiced spill response plan is crucial for minimizing risk.

Protocol for a Minor Spill (Small amount of solid, contained area):

  • Alert Personnel : Immediately notify others in the vicinity.

  • Secure the Area : Restrict access to the spill area. Ensure proper ventilation, preferably within a chemical fume hood.

  • Don PPE : Wear the full PPE ensemble described in Section 2.

  • Clean-Up :

    • Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to avoid generating dust[15].

    • Carefully sweep or scoop the material and absorbent into your designated hazardous waste container[1][14][16].

    • Perform a final decontamination of the spill surface with a damp cloth or paper towel (using water and a mild detergent), and place the cleaning materials into the hazardous waste container.

  • Label and Dispose : Seal and label the container as hazardous waste for disposal through your EHS office.

Protocol for a Major Spill (Large quantity, widespread, or outside a fume hood):

  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your supervisor and your institution's EHS or emergency response team[15][17]. Activate the fire alarm if the spill poses a fire or inhalation hazard.

  • Secure : Close the doors to the affected area to contain any vapors or dust.

  • Do Not Attempt to Clean : Allow trained emergency responders to manage the cleanup.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste containing this compound.

G Disposal Workflow for this compound cluster_source Source of Waste cluster_action Immediate Action cluster_spill_response Spill Response cluster_final Final Pathway start Waste Generation expired_chem Unused / Expired Chemical start->expired_chem contaminated_labware Contaminated Labware (Gloves, Wipes, etc.) start->contaminated_labware spill Accidental Spill start->spill collect_solid Place in Labeled Hazardous Waste Container expired_chem->collect_solid contaminated_labware->collect_solid assess_spill Assess Spill Scale spill->assess_spill store_safe Store Securely for Pickup collect_solid->store_safe minor_spill Minor Spill Protocol: 1. Alert & Don PPE 2. Cover with Absorbent 3. Collect Residue assess_spill->minor_spill Minor major_spill Major Spill Protocol: 1. Evacuate Area 2. Notify EHS/Emergency 3. Secure Area assess_spill->major_spill Major minor_spill->collect_solid disposal Dispose via Licensed Hazardous Waste Contractor major_spill->disposal Handled by EHS store_safe->disposal caption Disposal decision-making process.

Caption: Disposal decision-making process.

Final Disposal Pathway

All collected waste containing this compound must be disposed of through your institution's certified hazardous waste management program[1][13][18]. This typically involves:

  • Scheduling a Pickup : Contact your EHS office to arrange for the collection of your properly labeled and sealed waste containers.

  • Professional Handling : The waste will be handled by a licensed contractor specializing in chemical waste.

  • Treatment Method : The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility that has the necessary scrubbers and controls to handle acidic gases (like hydrogen fluoride and hydrogen chloride) produced during combustion[5][6]. Landfill disposal is generally not an appropriate option for this class of chemical[5][6].

By adhering to these procedures, you ensure that your critical research does not come at the cost of personal safety or environmental integrity.

References

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Benzidine . NCBI Bookshelf. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. Available at: [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. Available at: [Link]

  • CHEMICAL SPILL PROCEDURES . Clarkson University. Available at: [Link]

  • Material Safety Data Sheet - Benzamidine hydrochloride hydrate, 98% . Cole-Parmer. Available at: [Link]

  • Spill Control/Emergency Response - EHSO Manual . Oakland University. Available at: [Link]

  • SAFETY DATA SHEET - Benzamidine hydrochloride hydrate . Thermo Fisher Scientific. Available at: [Link]

  • Worker Exposures to Volatile Amines . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations. Available at: [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography . Publisso. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois Urbana-Champaign. Available at: [Link]

  • OSHA safety requirements for hazardous chemicals in the workplace . PubMed. Available at: [Link]

  • Safety Data Sheet: Benzamidine hydrochloride . Carl ROTH. Available at: [Link]

Sources

Navigating the Safe Handling of 2,5-Difluoro-benzamidine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Inherent Risks: Hazard Identification

Based on the hazard profiles of analogous compounds, 2,5-Difluoro-benzamidine hydrochloride should be handled as a substance that is hazardous. The primary concerns are skin irritation, serious eye irritation, and potential respiratory tract irritation.[1] The presence of the difluorinated benzene ring suggests that particular attention should be paid to its potential for absorption through the skin and its behavior as a halogenated aromatic compound.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation.

Core Directive: A Multi-layered Approach to Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first and most critical line of defense. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed.

Eye and Face Protection: Beyond the Standard

Standard safety glasses with side shields are the minimum requirement. However, due to the irritating nature of this compound, chemical safety goggles are strongly recommended, especially when handling the solid form or preparing solutions. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.

Skin Protection: An Impermeable Barrier
  • Gloves: The Right Material Matters. The choice of glove material is paramount. Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[2] While nitrile gloves offer broad protection in a laboratory setting, their resistance to halogenated hydrocarbons can be poor.[3][4] For handling this compound, consider the following:

    • Double Gloving: Wear two pairs of nitrile gloves for splash protection during low-volume handling. If contact occurs, the outer glove should be removed immediately.

    • Butyl Rubber Gloves: For procedures involving larger quantities or prolonged handling, butyl rubber gloves are a more robust choice.[5][6] Butyl rubber generally offers excellent resistance to a wide range of corrosive chemicals, including many halogenated organic compounds.

  • Lab Coat: A clean, buttoned, flame-resistant laboratory coat is mandatory to protect against incidental contact.

Respiratory Protection: When to Escalate

All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7] If a fume hood is not available or if there is a potential for generating dust or aerosols outside of a contained system, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or an organic vapor cartridge with a particulate pre-filter should be used.

Operational Plan: Engineering Controls and Safe Handling Practices

Adherence to meticulous handling procedures within a controlled environment is crucial for minimizing exposure.

The Primacy of Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and solution preparation of this compound must be performed in a properly functioning chemical fume hood.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment, including waste containers, readily accessible.

  • Weighing:

    • Use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of fine powders.

    • Use non-sparking spatulas and tools.

    • Close the container securely immediately after dispensing.

  • Solution Preparation:

    • Add the solid this compound slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating mantle or water bath; open flames are to be avoided.[8]

  • Post-Handling:

    • Thoroughly clean all equipment after use. The initial rinse should be collected as hazardous waste.[9]

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical obligation to protect the environment.

Segregation is Key

As a halogenated aromatic compound, waste containing this compound must be segregated into a dedicated halogenated organic waste stream.[10] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[10]

Disposal Procedures
  • Solid Waste:

    • Contaminated consumables such as weighing paper, pipette tips, and gloves should be placed in a clearly labeled, sealed plastic bag or container designated for solid halogenated waste.

  • Liquid Waste:

    • Aqueous and organic solutions containing this compound should be collected in a dedicated, properly labeled, and sealed waste container for halogenated liquid waste.

  • Empty Containers:

    • The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.[9] After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as halogenated waste.

    • For large spills, contact your institution's environmental health and safety department immediately.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_start Start: Handling this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood_prep Prepare Fume Hood Workspace ppe_selection->fume_hood_prep weighing Weigh Solid Compound fume_hood_prep->weighing solution_prep Prepare Solution weighing->solution_prep spill Spill Occurs weighing->spill exposure Exposure Occurs weighing->exposure post_handling Post-Handling Cleanup solution_prep->post_handling solution_prep->spill solution_prep->exposure waste_segregation Segregate Halogenated Waste post_handling->waste_segregation solid_waste Dispose of Solid Waste waste_segregation->solid_waste liquid_waste Dispose of Liquid Waste waste_segregation->liquid_waste container_disposal Dispose of Empty Container waste_segregation->container_disposal spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid Protocol exposure->exposure_response

Caption: Workflow for the safe handling of this compound.

References

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from International Sourcing Inc. website: [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Resistance To Chemicals of Common Glove Materials. (n.d.). Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]

  • Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • North Safety Products. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.